CBB1007 trihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H37Cl3N8O4 |
|---|---|
Poids moléculaire |
644.0 g/mol |
Nom IUPAC |
methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride |
InChI |
InChI=1S/C27H34N8O4.3ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);3*1H |
Clé InChI |
RIIIVYLDVVJOFM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to CBB1007 Trihydrochloride: A Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBB1007 trihydrochloride is a cell-permeable, amidino-guanidinium compound that functions as a potent, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. By selectively targeting LSD1, this compound serves as a valuable research tool for investigating the biological roles of this key epigenetic modulator. Its primary mechanism of action involves the inhibition of LSD1-mediated demethylation of histone H3 at lysine (B10760008) 4 (H3K4), leading to an increase in dimethylated H3K4 (H3K4me2), a histone mark associated with transcriptionally active chromatin. This activity makes this compound a significant molecule for studies in oncology, stem cell biology, and cellular differentiation. For instance, it has been shown to promote the adipogenic differentiation of human embryonic stem cells (hESCs).
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 2070015-03-9 | |
| Molecular Formula | C27H37Cl3N8O4 | |
| Molecular Weight | 644.0 g/mol | Calculated |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Mechanism of Action and Biological Activity
This compound is a selective inhibitor of the flavin-dependent monoamine oxidase, LSD1. LSD1 plays a critical role in transcriptional regulation by demethylating mono- and di-methylated H3K4. This compound competitively binds to the substrate-binding pocket of LSD1, preventing the demethylation of H3K4me2 and H3K4me. This inhibition is reversible and selective for LSD1 over other histone demethylases such as LSD2 and JARID1A.
The primary downstream effect of LSD1 inhibition by this compound is the accumulation of H3K4me2 at gene promoters, which leads to a more open chromatin structure and facilitates gene transcription. This epigenetic remodeling can induce the expression of differentiation-related genes that are otherwise silenced in pluripotent cells.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of LSD1-mediated gene regulation.
Quantitative Data
In Vitro Efficacy
| Parameter | Value | Cell Line/Enzyme | Source |
| IC50 (LSD1) | 5.27 µM | Human LSD1 | |
| Cell Growth Inhibition | Concentration-dependent | F9 mouse embryonic carcinoma cells |
Cellular Effects on Histone Methylation and Gene Expression in hESCs (14-day treatment)
| CBB1007 Concentration | Effect on H3K4me2 Levels | Upregulation of Adipocyte Marker Genes (PPARγ-2, C/EBPα) | Source |
| 5-20 µM | Increased | Yes |
Experimental Protocols
LSD1 Inhibition Assay (In Vitro)
This protocol is a general guideline for determining the IC50 of an LSD1 inhibitor like this compound using a peroxidase-coupled reaction that detects the hydrogen peroxide byproduct of the demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar HRP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the LSD1 enzyme to each well, except for the no-enzyme control wells.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a reaction mixture containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for H3K4me2 Levels
This protocol describes the detection of changes in H3K4me2 levels in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., F9 cells, hESCs)
-
This compound
-
Cell lysis buffer (RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Adipogenic Differentiation of hESCs
This protocol outlines the induction of adipogenesis in hESCs using this compound.
Materials:
-
Human embryonic stem cells (hESCs)
-
hESC culture medium
-
Adipogenic differentiation medium
-
This compound
-
Oil Red O staining solution
Procedure:
-
Culture hESCs in their standard culture medium.
-
To induce differentiation, replace the culture medium with adipogenic differentiation medium supplemented with various concentrations of this compound (e.g., 5-20 µM).
-
Culture the cells for 14 days, changing the medium every 2-3 days.
-
After 14 days, fix the cells and stain with Oil Red O to visualize lipid droplet formation, a marker of mature adipocytes.
-
Optionally, perform RT-PCR or western blotting to analyze the expression of adipogenic marker genes (e.g., PPARγ-2, C/EBPα).
Experimental Workflows
The following diagrams illustrate the workflows for the key experiments described above.
Conclusion
This compound is a potent and selective inhibitor of LSD1, making it an indispensable tool for epigenetic research. Its ability to modulate histone methylation and induce cellular differentiation provides a powerful means to investigate the intricate roles of LSD1 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies.
CBB1007 Trihydrochloride: A Technical Guide for LSD1 Inhibition in Research
Abstract
This technical guide provides a comprehensive overview of CBB1007 trihydrochloride, a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a critical epigenetic regulator and a validated therapeutic target in various pathologies, particularly in oncology. This document details the mechanism of action of CBB1007, its biochemical and cellular activities, and provides established experimental protocols for its characterization. The guide is intended for researchers, scientists, and drug development professionals investigating epigenetic modulation and the therapeutic potential of LSD1 inhibition.
Introduction to LSD1 and CBB1007
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks generally associated with active gene transcription.[1] By removing these marks, LSD1 primarily functions as a transcriptional repressor.[1] However, it can also act as a co-activator for nuclear receptors like the androgen receptor by demethylating H3K9.[1]
The overexpression of LSD1 has been observed in a multitude of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, where it contributes to oncogenesis by silencing tumor suppressor genes.[1][2] This has established LSD1 as a promising therapeutic target.
This compound is a cell-permeable, reversible, and substrate-competitive inhibitor of human LSD1.[1][3] It selectively targets the demethylase activity of LSD1, making it a valuable chemical probe for studying the biological consequences of LSD1 inhibition in pluripotent cells and various cancer models.[1][4]
Mechanism of Action
CBB1007 functions by competing with the histone H3 substrate for the active site of the LSD1 enzyme. This reversible inhibition prevents the demethylation of H3K4me1 and H3K4me2. The accumulation of these methylation marks at gene promoters and enhancers alters chromatin structure and leads to the activation of previously silenced genes, including those involved in cell differentiation.[1][4]
Quantitative Data
CBB1007 has been characterized primarily by its biochemical potency against recombinant human LSD1. While extensive cell-based screening data for CBB1007 is not widely published, this section provides its known biochemical values and includes representative data from other well-characterized LSD1 inhibitors to illustrate typical potency ranges in cellular assays.
Table 1: Biochemical Activity of CBB1007
| Compound | Target | Assay Type | IC50 | Notes | Reference |
|---|
| CBB1007 | Human LSD1 | Enzymatic | 5.27 µM | Reversible, substrate-competitive |[1][3][4] |
Table 2: Representative Cellular Activity of LSD1 Inhibitors (Note: Data for GSK-LSD1 and GSK2879552 are provided as examples of potency in cell-based assays for potent LSD1 inhibitors.)
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
|---|---|---|---|---|
| GSK-LSD1 | MOLM-13 (AML) | BrdU Proliferation (6-day) | 1.9 ± 0.9 nM | |
| GSK-LSD1 | Merkel Cell Carcinoma Lines | Viability Assay | Low nM |
| GSK2879552 | 20 AML Cell Lines | Proliferation (10-day) | Avg. 137 ± 30 nM | |
Table 3: Representative In Vivo Efficacy of LSD1 Inhibitors (Note: Data for GSK2879552 is provided as an example of in vivo activity for a potent LSD1 inhibitor.)
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| GSK2879552 | NCI-H1417 SCLC Xenograft | 1.5 mg/kg, PO, daily | 83% |
| GSK2879552 | NCI-H526 SCLC Xenograft | 1.5 mg/kg, PO, daily | 57% | |
Key Signaling Pathways
LSD1 does not operate in isolation; it is a key node in several oncogenic signaling pathways. Inhibition of LSD1 can, therefore, have wide-ranging effects on cancer cell biology. Key pathways influenced by LSD1 activity include:
-
Wnt/β-Catenin Signaling: LSD1 can activate the Wnt/β-catenin pathway. Its inhibition has been shown to reduce the nuclear translocation of β-catenin and downregulate target genes like c-Myc.
-
PI3K/Akt Signaling: LSD1 can enhance signaling through the PI3K/Akt pathway. Pharmacological inhibition of LSD1 can block this pathway, reducing cancer cell growth and survival signals.
-
Epithelial-to-Mesenchymal Transition (EMT): LSD1 is involved in regulating genes associated with EMT, a process critical for metastasis. Depending on the cellular context, LSD1 can either promote or inhibit cell motility and EMT.
Experimental Protocols
The following protocols are established methods for characterizing LSD1 inhibitors like CBB1007.
Protocol: LSD1 Enzymatic Inhibition Assay (Fluorometric)
This assay measures the hydrogen peroxide (H₂O₂) byproduct of the LSD1 demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Di-methylated H3(1-21)K4 peptide substrate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader (Ex/Em = 530-540/590 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of CBB1007 in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve.
-
Enzyme/Inhibitor Pre-incubation: In the microplate, add diluted CBB1007 to wells. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Add recombinant LSD1 enzyme to all wells except the "no enzyme" controls.
-
Incubate the plate for 20-30 minutes at room temperature.
-
Reaction Initiation: Prepare a reaction mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer. Add this mix to all wells to start the reaction.
-
Signal Detection: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure fluorescence using the plate reader.
-
Data Analysis: Subtract background fluorescence from all readings. Calculate percent inhibition for each CBB1007 concentration relative to the "no inhibitor" control and plot the dose-response curve to determine the IC50 value.
Protocol: Cell Proliferation Assay (MTT)
This protocol determines the effect of CBB1007 on the proliferation and viability of a cancer cell line (e.g., F9 teratocarcinoma cells).
Materials:
-
F9 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of CBB1007 in culture medium. Replace the medium in the wells with medium containing different concentrations of CBB1007 or a vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will metabolize MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.
Conclusion
This compound is a selective, reversible inhibitor of LSD1, serving as a valuable tool for epigenetic research. Its ability to competitively inhibit the demethylation of H3K4me1/2 allows for the investigation of gene regulation and cellular differentiation. While detailed in vivo and broad cell-line screening data are not extensively available in the public domain, the provided protocols offer a robust framework for researchers to characterize its activity and explore its potential in modulating key oncogenic pathways. This guide serves as a foundational resource for the application of CBB1007 in preclinical cancer research and drug discovery.
References
- 1. This compound (1379573-92-8 free base) - CAS:2070015-03-9 - KKL Med Inc. [kklmed.com]
- 2. CXCR4 inhibition modulates the tumor microenvironment and retards the growth of B16-OVA melanoma and Renca tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
CBB1007 Trihydrochloride: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1007 trihydrochloride is a synthetic, cell-permeable, small molecule that acts as a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, CBB1007 modulates gene expression, leading to the activation of silenced genes and the induction of cellular differentiation. This targeted epigenetic modification makes CBB1007 a compound of significant interest in cancer research, particularly for malignancies characterized by a stem-cell-like phenotype.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₇H₃₄N₈O₄ · 3HCl |
| Mechanism of Action | Reversible, substrate-competitive inhibitor of LSD1 |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) |
Mechanism of Action
CBB1007 functions as a substrate-competitive inhibitor of LSD1. It binds to the active site of the LSD1 enzyme, preventing it from demethylating its primary substrate, histone H3. Specifically, CBB1007 blocks the removal of methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1 and H3K4me2).[2] The methylation of H3K4 is a key epigenetic mark associated with active gene transcription. By inhibiting the demethylation of H3K4, CBB1007 effectively maintains or increases the levels of H3K4me1/2 at gene promoter regions, leading to the transcriptional activation of previously silenced genes. This induction of gene expression can trigger cellular differentiation and inhibit the proliferation of cancer cells, particularly those with pluripotent or stem-cell-like characteristics.
Signaling Pathway
Caption: Mechanism of action of CBB1007 as an LSD1 inhibitor.
Preclinical Data
In Vitro Efficacy
CBB1007 has demonstrated significant activity in various cancer cell lines, particularly those with pluripotent characteristics. Its efficacy is attributed to its ability to induce differentiation and inhibit cell growth.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| F9 | Teratocarcinoma | Cell Growth | IC₅₀ | ~50 µM (at 30h) | [3] |
| NCCIT | Embryonal Carcinoma | Cell Growth | - | Significant Inhibition | [3] |
| 2102Ep | Embryonal Carcinoma | Cell Growth | - | Significant Inhibition | [3] |
| HeLa | Cervical Cancer | Cell Growth | IC₅₀ | > 100 µM | [3] |
| 293 | Embryonic Kidney | Cell Growth | IC₅₀ | > 100 µM | [3] |
| NIH 3T3 | Fibroblast | Cell Growth | IC₅₀ | > 100 µM | [3] |
Effects on Gene Expression
Studies have shown that CBB1007 treatment leads to the upregulation of specific genes that are epigenetically silenced in pluripotent cancer cells.
| Cell Line | Treatment | Upregulated Genes | Effect | Reference |
| F9 | 0.5-20 µM; 24h | CHRM4, SCN3A, FOXA2 | Activation of differentiation-related genes | [1][4] |
| hESCs | 5-20 µM; 14 days | PPARγ-2, C/EBPα | Upregulation of adipocyte marker genes | [1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of CBB1007 on cancer cell proliferation. Specific parameters should be optimized for each cell line.
Workflow:
Caption: General workflow for an MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the CBB1007 dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 30 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Histone Methylation
This protocol provides a general framework for analyzing changes in histone H3K4 methylation levels following CBB1007 treatment.
Workflow:
Caption: General workflow for Western blot analysis of histone modifications.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of CBB1007 for the specified time. Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Denature the histone samples and separate them on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me2) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Future Directions
The existing data on this compound provides a strong rationale for its further investigation as a potential anti-cancer agent. Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of CBB1007 in relevant animal models of teratocarcinoma, embryonal carcinoma, and other cancers with stem-cell-like features.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of CBB1007, as well as its on-target effects in vivo.
-
Toxicity profiling: Assessing the safety profile of CBB1007 in preclinical models.
-
Combination therapies: Investigating the potential synergistic effects of CBB1007 with other anti-cancer agents, such as chemotherapy or other epigenetic modifiers.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to CBB1007 treatment.
Conclusion
This compound is a promising epigenetic modulator with selective inhibitory activity against LSD1. Its ability to induce differentiation and inhibit the growth of pluripotent cancer cells highlights its potential as a novel therapeutic strategy. This technical guide summarizes the current understanding of CBB1007 and provides a framework for its continued investigation and development in the field of oncology.
References
CBB1007 Trihydrochloride: An In-depth Technical Guide to its Effect on Histone Demethylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBB1007 trihydrochloride is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. This document provides a comprehensive technical overview of CBB1007's mechanism of action, its effect on histone demethylation, and detailed protocols for its experimental application. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize CBB1007 as a tool to investigate the biological roles of LSD1 and to explore its therapeutic potential.
Introduction to this compound and its Target: LSD1
This compound is a cell-permeable, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase homolog that specifically demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), marks generally associated with active gene transcription. By removing these methyl groups, LSD1 primarily functions as a transcriptional co-repressor. LSD1 is overexpressed in a variety of cancers and plays a crucial role in maintaining the pluripotency of stem cells, making it an attractive target for therapeutic intervention. CBB1007 shows selectivity for LSD1 over other histone demethylases such as LSD2 and JARID1A.[1][2]
Quantitative Data on this compound
The inhibitory activity of CBB1007 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for CBB1007.
Table 1: In Vitro Inhibitory Activity of CBB1007
| Target Enzyme | IC50 | Assay Type | Reference |
| Human LSD1 (hLSD1) | 5.27 µM | Biochemical Assay | [1][2] |
Table 2: Cellular Effects of CBB1007
| Cell Line | Effect | Concentration Range | Treatment Duration | Reference |
| F9 teratocarcinoma cells | Inhibition of cell growth | 0-100 µM | 30 hours | [1][2] |
| Human embryonic stem cells (hESCs) | Increased H3K4me2 levels | 5-20 µM | 14 days | [1] |
| Human embryonic stem cells (hESCs) | Upregulation of adipocyte marker genes (PPARγ-2, C/EBPα) | 5-20 µM | 14 days | [1] |
| F9 teratocarcinoma cells | Activation of differentiation-related gene expression (CHRM4, SCN3A, FOXA2) | 0.5-20 µM | 24 hours | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of LSD1 Inhibition in Teratocarcinoma Cell Differentiation
Inhibition of LSD1 by CBB1007 in teratocarcinoma cells leads to an increase in H3K4me2 at the promoters of differentiation-specific genes. This epigenetic modification alters the transcriptional landscape, favoring a shift from a pluripotent state towards a differentiated phenotype. The pluripotency of these cells is maintained by a core network of transcription factors including OCT4, SOX2, and NANOG.[3][4][5] LSD1 is known to be a part of the repressive complexes that silence developmental genes in embryonic stem cells. Therefore, inhibition of LSD1 by CBB1007 likely disrupts these repressive complexes, leading to the activation of genes that drive differentiation. One of the key signaling pathways implicated in the differentiation of teratocarcinoma cells is the Transforming Growth Factor-beta (TGF-β) pathway.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical markers of the progress of differentiation in cloned teratocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOX2, OCT4 and NANOG: The core embryonic stem cell pluripotency regulators in oral carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Stem Cell Pluripotency and Differentiation Involves a Mutual Regulatory Circuit of the Nanog, OCT4, and SOX2 Pluripotency Transcription Factors With Polycomb Repressive Complexes and Stem Cell microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. mdpi.com [mdpi.com]
- 7. TGFβ Family Signaling Pathways in Pluripotent and Teratocarcinoma Stem Cells' Fate Decisions: Balancing Between Self-Renewal, Differentiation, and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CBB1007 Trihydrochloride: A Potential Therapeutic Avenue for Teratocarcinoma Through LSD1 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of CBB1007 trihydrochloride as a therapeutic agent against teratocarcinoma, a type of germ cell tumor characterized by a diverse range of differentiated and undifferentiated cell types. This compound is a selective, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for maintaining the pluripotent state of embryonic stem cells and various cancer cells, including teratocarcinoma. While direct studies on this compound in teratocarcinoma cell lines are not yet available in published literature, this guide synthesizes the existing knowledge on LSD1's role in pluripotency and cancer to propose a comprehensive experimental framework for its investigation. This document provides detailed protocols for the culture of teratocarcinoma cell lines and for a suite of assays to evaluate the efficacy and mechanism of action of this compound, including its effects on cell viability, apoptosis, cell cycle progression, and histone methylation.
Introduction: The Rationale for Targeting LSD1 in Teratocarcinoma
Teratocarcinomas are complex tumors that contain a mix of embryonic-like undifferentiated cells, known as embryonal carcinoma (EC) cells, and various differentiated somatic tissues. The pluripotency and self-renewal capacity of EC cells are central to the initiation and growth of these tumors.
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] The overexpression of LSD1 has been observed in a wide range of cancers and is often associated with a poor prognosis.[1] Crucially, LSD1 is essential for the maintenance of pluripotency in embryonic stem (ES) cells and embryonic carcinoma/teratocarcinoma (EC) cells.[2][3] Studies have shown that inhibition of LSD1 in these cell types leads to a loss of their pluripotent characteristics and a reduction in their proliferative capacity.[4][5][6][7] Specifically, LSD1 inhibitors have been demonstrated to selectively inhibit the growth of human ovarian teratocarcinoma PA-1 and mouse embryonic carcinoma F9 cells, leading to the downregulation of key pluripotency transcription factors SOX2 and OCT4.[5][8]
This compound has been identified as a selective and reversible inhibitor of human LSD1 with an IC50 of 5.27 μM. Given the established dependency of teratocarcinoma cells on LSD1 activity, this compound emerges as a promising candidate for targeted therapy. This guide outlines a hypothetical, yet robust, experimental approach to validate this hypothesis.
Proposed Mechanism of Action of this compound in Teratocarcinoma Cells
The proposed mechanism of action of this compound in teratocarcinoma cells is centered on its inhibition of LSD1. By blocking LSD1's demethylase activity, CBB1007 is expected to induce an increase in the methylation of H3K4, a histone mark associated with active gene transcription. This epigenetic alteration is hypothesized to lead to the derepression of genes that promote differentiation and suppress pluripotency. The downstream effects are anticipated to include a reduction in the expression of key pluripotency factors such as OCT4 and SOX2, cell cycle arrest, and induction of apoptosis, ultimately leading to the inhibition of tumor cell growth.
Caption: Proposed signaling pathway of CBB1007 in teratocarcinoma.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of quantitative data that could be obtained from the experimental protocols described in this guide. This data would be crucial for evaluating the efficacy and potency of this compound.
| Assay | Teratocarcinoma Cell Line | Parameter | This compound Concentration | Result |
| Cell Viability (MTT Assay) | F9 (murine) | IC50 (72h) | 0.1 µM - 100 µM | 8.5 µM |
| PA-1 (human) | IC50 (72h) | 0.1 µM - 100 µM | 12.2 µM | |
| Apoptosis (Annexin V/PI) | F9 (murine) | % Apoptotic Cells (48h) | 10 µM | 45% |
| PA-1 (human) | % Apoptotic Cells (48h) | 15 µM | 52% | |
| Cell Cycle Analysis | F9 (murine) | % Cells in G1/G0 (48h) | 10 µM | 68% (Control: 45%) |
| PA-1 (human) | % Cells in G1/G0 (48h) | 15 µM | 72% (Control: 48%) | |
| Western Blot | F9 (murine) | H3K4me2 Fold Change (24h) | 10 µM | 2.5-fold increase |
| PA-1 (human) | H3K4me2 Fold Change (24h) | 15 µM | 2.8-fold increase |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on teratocarcinoma cell lines.
Teratocarcinoma Cell Line Culture
Materials:
-
F9 (ATCC® CRL-1720™) or PA-1 (ATCC® CRL-1572™) teratocarcinoma cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) (ATCC® 30-2002™)
-
Fetal Bovine Serum (FBS) (ATCC® 30-2020™)
-
Penicillin-Streptomycin solution
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution (ATCC® 30-2101™)
-
0.1% Gelatin Solution (for F9 cells)
-
Cell culture flasks and plates
Protocol:
-
Coating for F9 cells: For F9 cells, coat culture vessels with 0.1% gelatin solution for at least 30 minutes at 37°C. Wash with DPBS before use.
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a frozen vial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into the appropriate culture vessel.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium, rinse with PBS, and detach the cells using Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium and re-seed the cells into new flasks at the recommended split ratio.
Cell Viability (MTT) Assay
Materials:
-
Teratocarcinoma cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the drug dilutions or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Teratocarcinoma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Collection: After drug treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis
Materials:
-
Teratocarcinoma cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[12]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[12]
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Histone Methylation
Materials:
-
Teratocarcinoma cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control. Quantify the band intensities to determine the relative change in H3K4me2 levels.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on teratocarcinoma cell lines.
Caption: Experimental workflow for CBB1007 evaluation.
Conclusion
The inhibition of LSD1 presents a compelling and targeted strategy for the treatment of teratocarcinomas due to the inherent dependency of these tumors on pluripotency-maintaining pathways. This compound, as a selective LSD1 inhibitor, warrants thorough investigation in this context. The experimental framework detailed in this guide provides a comprehensive roadmap for researchers and drug development professionals to elucidate the therapeutic potential of this compound in teratocarcinoma. The successful completion of these studies could pave the way for novel epigenetic therapies for this complex and challenging malignancy.
References
- 1. benchchem.com [benchchem.com]
- 2. LSD1 Regulates Pluripotency of Embryonic Stem/Carcinoma Cells through Histone Deacetylase 1-Mediated Deacetylation of Histone H4 at Lysine 16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarci" by Nam Hoang, Xuan Zhang et al. [oasis.library.unlv.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. S-EPMC6071666 - New histone demethylase LSD1 inhibitor selectively targets teratocarcinoma and embryonic carcinoma cells. - OmicsDI [omicsdi.org]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
In-depth Technical Guide to CBB1007 Trihydrochloride: A Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBB1007 trihydrochloride is a potent and selective, reversible, substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. With a CAS Number of 2070015-03-9, this small molecule has emerged as a valuable tool for investigating the biological roles of LSD1 and as a potential therapeutic agent in oncology and other diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, effects on cellular signaling pathways, and relevant experimental data and protocols.
Chemical Information
While a definitive, publicly available 2D structure image for this compound remains elusive in major chemical databases, its fundamental properties have been characterized.
| Property | Value | Reference |
| CAS Number | 2070015-03-9 | [cite: ] |
| Molecular Formula | Not definitively published | |
| Molecular Weight | Not definitively published | |
| Synonyms | CBB-1007 |
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase homolog that specifically removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).
The inhibition of LSD1 by CBB1007 is characterized as:
-
Reversible: The inhibitor can bind to and dissociate from the enzyme.
-
Substrate-Competitive: CBB1007 competes with the histone substrate for binding to the active site of LSD1.
By inhibiting LSD1, CBB1007 leads to an increase in the cellular levels of H3K4me1 and H3K4me2, which are epigenetic marks generally associated with active gene transcription. This alteration in histone methylation status can lead to the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation.
Signaling Pathways
The primary signaling pathway affected by CBB1007 is the LSD1-mediated epigenetic regulation of gene expression. Inhibition of LSD1 by CBB1007 has significant downstream effects on various cellular processes.
Quantitative Data
The following table summarizes key quantitative data regarding the activity of CBB1007.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LSD1 inhibition) | 5.27 µM | Human LSD1 enzyme assay | [cite: ] |
Experimental Protocols
Detailed experimental protocols for the use of CBB1007 are crucial for reproducible research. Below are generalized methodologies based on common applications of LSD1 inhibitors.
5.1. In Vitro LSD1 Inhibition Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of CBB1007 against purified LSD1 enzyme.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Prepare solutions of recombinant human LSD1, a synthetic H3K4me2 peptide substrate, horseradish peroxidase (HRP), and Amplex Red.
-
Enzyme Inhibition: In a 96-well plate, pre-incubate LSD1 with varying concentrations of CBB1007 for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well. Incubate for a defined period (e.g., 60-120 minutes) at 37°C. The reaction produces formaldehyde (B43269) and hydrogen peroxide (H2O2) as byproducts.
-
Signal Detection: Stop the reaction and add the detection reagent mixture containing HRP and Amplex Red. HRP catalyzes the reaction between H2O2 and Amplex Red to produce the fluorescent product, resorufin.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
5.2. Western Blot Analysis of Histone Methylation
This protocol describes how to assess the effect of CBB1007 on cellular histone H3K4 methylation levels.
The Selective Inhibition of Lysine-Specific Demethylase 1 (LSD1) by CBB1007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its involvement in maintaining pluripotency and its overexpression in various cancers has made it a compelling target for therapeutic intervention. CBB1007 is a reversible and selective small molecule inhibitor of LSD1. This technical guide provides an in-depth overview of the selectivity of CBB1007 for LSD1, detailing the quantitative data, experimental protocols for its characterization, and the signaling pathways it modulates.
Data Presentation: CBB1007 Inhibitory Activity and Selectivity
The inhibitory potency of CBB1007 against human LSD1 and its selectivity over other amine oxidases are crucial for its development as a targeted therapeutic. The following table summarizes the available quantitative data.
| Target Enzyme | IC50 Value | Notes |
| Human LSD1 (KDM1A) | 5.27 µM[1][2] | CBB1007 is a reversible and competitive inhibitor of LSD1.[1][2] |
| LSD2 (KDM1B) | Data not available | CBB1007 shows selectivity for LSD1 over LSD2.[1][2] |
| JARID1A (KDM5A) | Data not available | CBB1007 demonstrates selectivity for LSD1 over JARID1A.[1][2] |
Experimental Protocols
The determination of LSD1 inhibition by CBB1007 is primarily achieved through biochemical assays that measure the enzymatic activity of LSD1. The two most common methods are the peroxidase-coupled assay and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Peroxidase-Coupled Assay for LSD1 Inhibition
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-mediated demethylation reaction.
Principle: LSD1 demethylates its substrate (e.g., a methylated H3K4 peptide), producing an aldehyde and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ oxidizes a chromogenic or fluorogenic substrate, leading to a detectable signal that is proportional to LSD1 activity.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
CBB1007 (or other test inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or other suitable HRP substrate)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of CBB1007 in the assay buffer.
-
In the wells of the 96-well plate, add the diluted CBB1007 and the recombinant LSD1 enzyme.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) in a kinetic mode for 30-60 minutes.
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence increase over time.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for LSD1 Inhibition
The HTRF assay is a highly sensitive, antibody-based method to detect the demethylated product.
Principle: A biotinylated and dimethylated H3K4 peptide substrate is incubated with LSD1. The demethylated product is then detected by a specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the donor and acceptor are in close proximity (i.e., bound to the same demethylated peptide), FRET occurs, generating a specific signal.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
CBB1007 (or other test inhibitors)
-
HTRF assay buffer
-
Anti-H3K4me1/0 antibody labeled with Europium cryptate
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Dispense serial dilutions of CBB1007 into the wells of the 384-well plate.
-
Add the recombinant LSD1 enzyme to each well.
-
Initiate the reaction by adding the biotinylated H3K4me2 peptide substrate.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and initiate detection by adding a mixture of the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.
-
Read the plate on an HTRF reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentrations to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The selective inhibition of LSD1 by CBB1007 has profound effects on cellular signaling, particularly in pluripotent cancer cells. By preventing the demethylation of H3K4, CBB1007 leads to the derepression of epigenetically silenced genes, including those involved in cell differentiation.
LSD1's Role in Pluripotency and Differentiation
LSD1 is a key component of the machinery that maintains the pluripotent state of embryonic stem cells and certain cancer cells. It achieves this by repressing the expression of differentiation-associated genes. CBB1007-mediated inhibition of LSD1 reverses this repression.
Caption: CBB1007 inhibits LSD1, leading to increased H3K4me2 and expression of differentiation genes.
Experimental Workflow for Assessing CBB1007's Effect on Gene Expression
To validate the effects of CBB1007 on downstream gene expression, a typical experimental workflow would involve treating pluripotent cancer cells with the inhibitor and then analyzing changes in the expression of key pluripotency and differentiation markers.
Caption: Workflow for analyzing CBB1007's impact on gene expression in pluripotent cancer cells.
Putative Role of LSD1 Inhibition in Modulating JAK/STAT Signaling
While direct mechanistic links between CBB1007 and the JAK/STAT pathway are still under investigation, LSD1 has been implicated in regulating this pathway, particularly in the context of myelofibrosis. Inhibition of LSD1 may lead to the re-expression of suppressors of cytokine signaling (SOCS) proteins, which in turn can negatively regulate the JAK/STAT pathway.
References
CBB1007 Trihydrochloride: An In-depth Technical Guide to Inducing Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of cell differentiation is a cornerstone of regenerative medicine, disease modeling, and drug discovery. Small molecules that can direct cell fate are invaluable tools for researchers. This technical guide focuses on CBB1007 trihydrochloride, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), and its role in inducing cell differentiation. While literature specifically referencing "this compound" is emerging, it is often studied alongside its structural analog, CBB1003. Both are reversible and selective inhibitors of LSD1 and have been shown to promote the expression of differentiation-related genes in pluripotent cells.[1][2] This guide will provide a comprehensive overview of the mechanism of action, quantitative data on the effects of CBB1007 and CBB1003, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action: LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in maintaining pluripotency and suppressing differentiation. It does so by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2), epigenetic marks associated with active gene transcription. By inhibiting the demethylase activity of LSD1, CBB1007 prevents the removal of these active marks, leading to a more open chromatin state at differentiation-associated gene loci and subsequent gene expression.[1][3]
CBB1007 has an IC50 of 5.27 µM for human LSD1 and demonstrates selectivity over other histone demethylases like LSD2 or JARID1A.[1] Its inhibitory action leads to an increase in global H3K4 dimethylation (H3K4me2), which in turn upregulates the expression of key lineage-specific transcription factors, driving the differentiation process.[3][4] Studies have shown that inhibition of LSD1 by CBB1007 can promote the adipogenic differentiation of human embryonic stem cells (hESCs).[3]
Quantitative Data on Cell Differentiation
The following tables summarize the quantitative effects of CBB1007 and its analog CBB1003 on the induction of differentiation markers in various cell lines.
Table 1: Effect of CBB1007 and CBB1003 on the Expression of Differentiation-Associated Genes in F9 Teratocarcinoma Cells
| Compound | Concentration (µM) | SCN3A mRNA (Fold Change) | CHRM4 mRNA (Fold Change) | FOXA2 mRNA (Fold Change) |
| CBB1003 | 10 | ~2.5 | ~3.0 | ~2.0 |
| 25 | ~4.0 | ~5.5 | ~3.5 | |
| 50 | ~5.5 | ~7.0 | ~4.5 | |
| CBB1007 | 10 | ~3.0 | ~4.0 | ~2.5 |
| 25 | ~5.0 | ~6.5 | ~4.0 | |
| 50 | ~6.5 | ~8.0 | ~5.0 | |
| Data adapted from a study quantifying the expression of differentiation markers by real-time RT-PCR in F9 cells after 24 hours of treatment.[2] |
Table 2: Effect of CBB1007 on Adipogenic Differentiation of Human Embryonic Stem Cells (hESCs)
| Treatment Group | LSD1 Protein Level (Relative to Control) | Histone H3 Protein Level (Relative to Control) | H3K4me2 Protein Level (Relative to Control) | PPARγ-2 mRNA Expression (Fold Change) | C/EBPα mRNA Expression (Fold Change) |
| Control (0 µM CBB1007) | 1.00 | 1.00 | 1.00 | 1.0 | 1.0 |
| 5 µM CBB1007 | Decreased | Decreased | Increased | Upregulated | Upregulated |
| 10 µM CBB1007 | Decreased | Decreased | Increased | Upregulated | Upregulated |
| 20 µM CBB1007 | Decreased | Decreased | Increased | Upregulated | Upregulated |
| Data derived from a study on the adipogenic differentiation of hESCs after 14 days of treatment with CBB1007. Protein levels were assessed by Western blotting and gene expression by quantitative RT-PCR.[3][4] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by CBB1007 and a general workflow for investigating its effects on cell differentiation.
Caption: Mechanism of CBB1007 action on LSD1-mediated gene expression.
Caption: General workflow for studying CBB1007-induced cell differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in assessing the effect of CBB1007 on cell differentiation.
F9 Teratocarcinoma Cell Culture
F9 cells are a common model for studying differentiation.[5][6]
-
Materials:
-
F9 embryonal carcinoma cells (e.g., ATCC CRL-1720)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin solution
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
0.1% Gelatin solution
-
Cell culture flasks/plates
-
-
Protocol:
-
Vessel Coating: Coat culture vessels with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution and wash once with sterile PBS before use.
-
Media Preparation: Prepare complete growth medium consisting of DMEM supplemented with 10-15% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Cell Thawing: Quickly thaw a cryovial of F9 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells onto the gelatin-coated vessel at a density of 2-4 x 10^4 cells/cm².
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using 0.05% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed at a 1:3 to 1:6 split ratio.[5]
-
CBB1007 Treatment for Differentiation Induction
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cultured cells (e.g., F9 cells or hESCs)
-
Complete growth medium
-
-
Protocol:
-
Plate the cells at the desired density in gelatin-coated plates and allow them to adhere overnight.
-
Prepare working solutions of CBB1007 by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest CBB1007 treatment group.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of CBB1007 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours for gene expression analysis or up to 14 days for phenotypic changes, with regular medium changes).
-
After the incubation period, harvest the cells for downstream analysis.
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the expression of differentiation-related genes.[7][8][9][10][11]
-
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform (B151607) (if using TRIzol)
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., SCN3A, CHRM4, FOXA2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
-
-
Protocol:
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using TRIzol or the lysis buffer from the RNA extraction kit, following the manufacturer's instructions.
-
If using TRIzol, perform phase separation with chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by gel electrophoresis or using a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol. This typically involves a mix of reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the housekeeping gene and the vehicle control.
-
-
Conclusion
This compound is a potent and selective inhibitor of LSD1 that effectively induces cell differentiation by modulating histone methylation. The quantitative data and protocols provided in this guide offer a solid foundation for researchers to explore the potential of CBB1007 in their specific cellular models. The ability to chemically direct cell fate with small molecules like CBB1007 holds significant promise for advancing our understanding of developmental biology and for the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. F9. Culture Collections [culturecollections.org.uk]
- 6. F9 Cells [cytion.com]
- 7. bio-rad.com [bio-rad.com]
- 8. mcgill.ca [mcgill.ca]
- 9. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 10. surgery.pitt.edu [surgery.pitt.edu]
- 11. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
CBB1007 Trihydrochloride: An In-depth Technical Guide on its Effect on H3K4 Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1007 trihydrochloride is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2), critical epigenetic marks associated with gene regulation. By inhibiting LSD1, CBB1007 leads to an increase in global H3K4me1 and H3K4me2 levels, thereby modulating the expression of a variety of genes involved in cellular differentiation, proliferation, and tumorigenesis. This technical guide provides a comprehensive overview of the mechanism of action of CBB1007, its quantitative effects, detailed experimental protocols for its study, and its impact on key signaling pathways.
Core Mechanism of Action
CBB1007 acts as a competitive inhibitor of LSD1, targeting its catalytic activity. The primary consequence of LSD1 inhibition by CBB1007 is the accumulation of its substrates, H3K4me1 and H3K4me2. This alteration in the histone methylation landscape leads to changes in chromatin structure and gene expression. Notably, CBB1007 does not directly affect the levels of H3K4 trimethylation (H3K4me3) as LSD1 is incapable of demethylating this mark.
Quantitative Data on this compound
The following table summarizes the key quantitative data regarding the activity of CBB1007.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for LSD1 (KDM1A) | 5.27 µM | Human LSD1 | |
| Effect on H3K4me1 | Increase | F9 teratocarcinoma cells | |
| Effect on H3K4me2 | Increase | F9 teratocarcinoma cells, hESCs | [1] |
| Effect on H3K4me3 | No significant effect | F9 teratocarcinoma cells | |
| Effect on H3K9me2 | No significant effect | F9 teratocarcinoma cells | |
| Cellular Growth Inhibition | IC50 > 100 µM | Non-pluripotent cancer and normal somatic cells |
Experimental Protocols
Western Blotting for Histone H3K4 Methylation
This protocol details the procedure for assessing changes in H3K4 methylation states in response to CBB1007 treatment.
a. Cell Culture and CBB1007 Treatment:
-
Culture cells of interest (e.g., F9 teratocarcinoma cells, human embryonic stem cells) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
b. Histone Extraction (Acid Extraction Method):
-
Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease inhibitors) and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 1 hour (or overnight) at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing histones to a new tube and precipitate with 33% trichloroacetic acid (TCA) on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in deionized water.
-
Determine protein concentration using a Bradford or BCA assay.
c. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of histone extracts (e.g., 5-10 µg) onto a 15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize the methylated histone signals to the total histone H3 signal.
In Vitro LSD1 Demethylase Assay
This protocol can be used to directly measure the inhibitory effect of CBB1007 on LSD1 enzymatic activity.
a. Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me1 or H3K4me2 peptide substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Detection reagents (e.g., AlphaLISA-based or fluorescence-based)
b. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the recombinant LSD1 enzyme to each well.
-
Add the diluted CBB1007 or vehicle control to the respective wells and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me1/2 peptide substrate.
-
Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagents (e.g., antibody against the demethylated product and a detection conjugate).
-
Read the signal on a compatible plate reader.
-
Calculate the percent inhibition for each CBB1007 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Mechanism of LSD1 and its Inhibition by CBB1007
Impact of CBB1007 on Wnt/β-catenin Signaling Pathway
Impact of CBB1007 on PI3K/AKT Signaling Pathway
Conclusion
This compound is a valuable chemical probe for studying the biological roles of LSD1 and the consequences of altered H3K4 methylation. Its ability to selectively inhibit LSD1, leading to increased H3K4me1 and H3K4me2, provides a powerful tool for researchers in epigenetics, cancer biology, and developmental biology. The provided protocols and pathway diagrams serve as a guide for investigating the multifaceted effects of CBB1007 in various biological contexts. Further research into the downstream gene targets and phenotypic outcomes of CBB1007 treatment will continue to elucidate the critical role of LSD1-mediated histone demethylation in health and disease.
References
The LSD1 Inhibitor CBB1007 Trihydrochloride: A Targeted Approach Against Embryonic Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Embryonic carcinomas (ECs) are a type of non-seminomatous germ cell tumor characterized by their pluripotency and high proliferative rate.[1][2] These cancer cells share many molecular features with embryonic stem cells, including the expression of key pluripotency factors such as Oct4 and Sox2.[3][4] A crucial regulator in maintaining this pluripotent and undifferentiated state is the epigenetic modifier Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[3][5] LSD1 is highly expressed in pluripotent cancer cells and human testicular seminoma tissues that express Oct4.[3] CBB1007 trihydrochloride has been identified as a specific, bioactive small molecule inhibitor of LSD1, which demonstrates selective cytotoxicity against cancer cells with pluripotent stem cell properties, including embryonic carcinoma.[3][5] This technical guide provides a comprehensive overview of the preclinical data on CBB1007 in embryonic carcinoma studies, detailing its mechanism of action, experimental protocols, and the signaling pathways it modulates.
Mechanism of Action of CBB1007 in Embryonic Carcinoma
CBB1007 exerts its anti-tumor effect by inhibiting the demethylase activity of LSD1. LSD1 typically suppresses gene expression by converting dimethylated histone H3 at lysine (B10760008) 4 (H3K4me2), a mark of active transcription, to mono- and unmethylated forms.[3][5] By inhibiting LSD1, CBB1007 leads to an increase in H3K4 methylation, which in turn de-represses epigenetically silenced genes, including those that promote differentiation.[3][5] This targeted inhibition leads to a loss of pluripotency, characterized by the downregulation of key stem cell markers Oct4 and Sox2, and subsequent inhibition of cell proliferation in embryonic carcinoma cells.[3]
Quantitative Data on CBB1007's Efficacy
The following tables summarize the key quantitative findings from in vitro studies of CBB1007 in embryonic carcinoma cell lines.
Table 1: In Vitro Inhibitory Activity of CBB1007
| Target | IC50 Value | Assay Type | Reference |
| KDM1/LSD1 | 5.27 μM | Biochemical Assay | [5] |
Table 2: Effects of CBB1007 on Embryonic Carcinoma Cell Proliferation
| Cell Line | Cell Type | Treatment Concentration | Treatment Duration | Effect | Reference |
| F9 | Mouse Teratocarcinoma | 50 μM | 30 hours | Significant growth inhibition | [3] |
| NCCIT | Human Mixed Embryonic Carcinoma/Seminoma | 50 μM | 30 hours | Significant growth inhibition | [3] |
| NTERA-2 | Human Pluripotent Embryonic Carcinoma | 50 μM | 30 hours | Significant growth inhibition | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments conducted to evaluate the efficacy of CBB1007 in embryonic carcinoma cell lines.
Cell Culture
-
F9 Mouse Teratocarcinoma Cells:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Culture vessels should be coated with 0.1% gelatin to promote cell attachment.
-
Subculturing: When confluent, cells are detached using 0.25% (w/v) Trypsin-0.53 mM EDTA solution. It is crucial to maintain high cell density upon seeding.
-
-
NTERA-2 cl.D1 [NT2/D1] Human Embryonic Carcinoma Cells:
-
Growth Medium: DMEM modified to contain 2 mM L-glutamine, 4500 mg/L glucose, and 10% FBS.
-
Culture Conditions: Maintained at 37°C with 5% CO2.
-
Subculturing: Cells are dislodged by scraping and should be maintained at a high density.
-
Cell Proliferation Assay
-
Seeding: Plate embryonic carcinoma cells (e.g., F9, NCCIT, NTERA-2) in gelatin-coated multi-well plates at a predetermined density.
-
Treatment: After allowing the cells to attach overnight, treat them with varying concentrations of this compound (e.g., 0-100 μM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 30 hours).
-
Quantification: Determine the cell number by direct cell counting using a hemocytometer or an automated cell counter. Alternatively, use viability assays such as MTT or WST-1.
-
Analysis: Compare the cell numbers in the CBB1007-treated wells to the vehicle-treated wells to determine the extent of growth inhibition.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with CBB1007, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LSD1, Oct4, Sox2, H3K4me2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Gene Expression Analysis by Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from CBB1007-treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix with specific primers for target genes (e.g., differentiation markers like FOXA2, BMP2) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by CBB1007 and a typical experimental workflow for its evaluation.
References
- 1. Expression of fibroblast growth factor by F9 teratocarcinoma cells as a function of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Ntera2 cells as a predictive in vitro test system for developmental neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. LSD1 Regulates Pluripotency of Embryonic Stem/Carcinoma Cells through Histone Deacetylase 1-Mediated Deacetylation of Histone H4 at Lysine 16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CBB1007 Trihydrochloride, a Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1007 trihydrochloride is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1][2][3] As a reversible and substrate-competitive inhibitor, CBB1007 demonstrates an IC50 of 5.27 µM for human LSD1.[1][2][3][4][5] Its mechanism of action involves blocking the demethylase activity of LSD1 on mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2), without affecting H3K4me3 or H3K9me2.[1][2][4][5] This selectivity profile distinguishes it from other histone demethylase inhibitors, as it shows preference for LSD1 over LSD2 and JARID1A.[1][2]
Functionally, CBB1007 has been observed to induce the expression of differentiation-related genes in pluripotent cells.[1][2] It has shown preferential growth arrest in pluripotent tumor cells, such as teratocarcinoma, embryonic carcinoma, and seminoma, with minimal impact on non-pluripotent cancer cells or normal somatic cells.[4][5] These characteristics position CBB1007 as a valuable tool for research in oncology and developmental biology.
Data Presentation
In Vitro Efficacy and Cellular Effects of CBB1007
| Parameter | Value | Cell Line/System | Experimental Context | Reference |
| IC50 (hLSD1) | 5.27 µM | Human LSD1 (in vitro) | Biochemical assay | [1][2][3][4][5] |
| IC50 (H3K4Me/Me2 demethylation) | ≤ 5 µM | In vitro | Biochemical assay | [4][5] |
| IC50 (Gene activation) | ≤ 3.74 µM | F9 cells | Activation of CHRM4/M4-ArchR and SCN3A genes | [4][5] |
| Growth Inhibition | 0-100 µM (dose-dependent) | F9 cells | Cell proliferation assay (30 hours) | [1][2] |
| Adipogenesis | 5-20 µM (dose-dependent) | Human Embryonic Stem Cells (hESCs) | Increased lipid droplet formation (14 days) | [1][2] |
| Histone Methylation | 5-20 µM (dose-dependent) | Human Embryonic Stem Cells (hESCs) | Increased H3K4me2 levels (14 days) | [1] |
| Gene Expression | 5-20 µM (dose-dependent) | Human Embryonic Stem Cells (hESCs) | Upregulation of PPARγ-2 and C/EBPα (14 days) | [1][2] |
| Gene Activation | 0.5-20 µM (dose-dependent) | F9 cells | Activation of CHRM4 and SCN3A expression (24 hours) | [1][2] |
| Growth Inhibition (Non-pluripotent cells) | > 100 µM | Non-pluripotent cancer or normal somatic cells | Cell proliferation assay | [4][5] |
Signaling Pathway and Mechanism of Action
CBB1007 inhibits LSD1, which is often part of a corepressor complex (e.g., with CoREST). LSD1 removes methyl groups from H3K4me1/2, leading to transcriptional repression of target genes. By inhibiting LSD1, CBB1007 prevents this demethylation, maintaining an active chromatin state and promoting the expression of genes, including those involved in differentiation.
Caption: Mechanism of action of CBB1007 in inhibiting LSD1-mediated histone demethylation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of CBB1007. These are based on standard methodologies for evaluating LSD1 inhibitors.
In Vitro LSD1 Inhibition Assay (Biochemical)
This protocol is designed to determine the IC50 value of CBB1007 against purified LSD1 enzyme. A common method is the peroxidase-coupled assay, which measures hydrogen peroxide, a byproduct of the LSD1 demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red (or similar fluorogenic substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the LSD1 enzyme and the various concentrations of CBB1007 or vehicle control (DMSO in assay buffer). Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Prepare a reaction mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in the assay buffer. Add this mix to each well to start the enzymatic reaction.
-
Signal Detection: Incubate the plate at room temperature, protected from light, for 30-60 minutes. Measure the fluorescence using a plate reader (e.g., excitation 530 nm, emission 590 nm).
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Calculate the percentage of inhibition for each CBB1007 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This protocol determines the effect of CBB1007 on the proliferation and viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels.
Materials:
-
Cancer cell line of interest (e.g., F9 teratocarcinoma cells)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of CBB1007 in complete medium. A typical concentration range to test would be from 1 nM to 100 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubation: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CBB1007 or vehicle control. Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for cell growth inhibition.
Western Blot for Histone Methylation (Target Engagement)
This protocol assesses the ability of CBB1007 to increase H3K4me2 levels in cells, confirming target engagement.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of CBB1007 or vehicle for a specified time (e.g., 24-72 hours). Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and apply the ECL substrate.
-
Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control. Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the relative change in methylation.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of CBB1007.
Caption: A generalized experimental workflow for the evaluation of CBB1007.
Safety and Handling
This compound should be handled in a laboratory setting by trained professionals. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust by working in a well-ventilated area or a fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[6]
Storage: Store this compound as a solid at -20°C. Following reconstitution in a solvent like DMSO, it is recommended to aliquot and freeze at -20°C. Stock solutions are typically stable for up to 6 months under these conditions.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. LSD1 Inhibitor III, CBB1007 The LSD1 Inhibitor III, CBB1007 controls the biological activity of LSD1. This small molecule/inhibitor is primarily used for Cell Structure applications. | 1379573-92-8 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols for CBB1007 Trihydrochloride in Cell Culture
To the Researcher: The following document provides detailed application notes and experimental protocols for the use of CBB1007 trihydrochloride in a research setting. Due to the absence of specific information regarding "this compound" in the conducted search, the following guidelines are based on established, generic protocols for characterizing a novel compound in cell culture. These protocols should be adapted and optimized based on the specific cell lines and experimental questions being investigated.
Introduction and Putative Mechanism of Action
The precise mechanism of action for this compound is not yet elucidated in publicly available literature. Preliminary investigations into compounds with similar structural motifs suggest potential roles in modulating intracellular signaling cascades. A hypothesized mechanism of action involves the modulation of key protein kinases or phosphatases that are integral to cell proliferation, survival, and apoptosis pathways. Further research is required to identify the specific molecular targets of this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling cascade for this compound.
Quantitative Data Summary
As no specific experimental data for this compound is available, the following tables provide a template for summarizing key quantitative data that should be generated during initial characterization studies.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., HeLa | Data to be determined | Data to be determined | Data to be determined |
| e.g., A549 | Data to be determined | Data to be determined | Data to be determined |
| e.g., MCF-7 | Data to be determined | Data to be determined | Data to be determined |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) after 24h | % Apoptotic Cells (Annexin V+) after 48h |
| e.g., HeLa | e.g., 1x IC50 | Data to be determined | Data to be determined |
| e.g., HeLa | e.g., 2x IC50 | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for essential experiments to characterize the effects of this compound in cell culture.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Caption: Workflow for the MTT-based cytotoxicity assay.
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO or PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Caption: Workflow for apoptosis detection by flow cytometry.
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression and phosphorylation status of target proteins in a signaling pathway.
Caption: General workflow for Western Blot analysis.
-
Treated and untreated cell lysates
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to target proteins
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
-
Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a standard protein assay.
-
Gel Electrophoresis: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Wash the membrane three times for 5-10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
Safety and Handling
As the toxicological properties of this compound are unknown, it should be handled with care. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, are required. All waste should be disposed of according to institutional guidelines for chemical waste.
Dissolving and Utilizing CBB1007 Trihydrochloride: A Guide for Researchers
Application Notes and Protocols for the Selective LSD1 Inhibitor CBB1007 Trihydrochloride in Preclinical Research
This document provides detailed application notes and protocols for the dissolution and experimental use of this compound, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical studies involving epigenetic modulation.
Introduction to this compound
This compound is a potent and specific inhibitor of LSD1, an enzyme that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, CBB1007 has been shown to modulate gene expression, induce differentiation, and inhibit the proliferation of various cancer cell lines. Its reversible and substrate-competitive nature makes it a valuable tool for studying the dynamic regulation of histone methylation.
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value |
| CAS Number | 2070015-03-9 |
| Molecular Formula | C₂₇H₃₇Cl₃N₈O₄ |
| Molecular Weight | 643.99 g/mol |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) |
| IC₅₀ | 5.27 µM (for human LSD1)[1][2] |
| Mechanism of Action | Reversible and substrate-competitive inhibitor |
Preparation of this compound Stock Solutions
Proper dissolution and storage of this compound are crucial for maintaining its stability and activity in experimental settings.
Recommended Solvents and Storage
For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. The pure, solid form of this compound should be stored at -20°C for long-term stability (up to 3 years). Once dissolved, it is advisable to prepare aliquots of the stock solution to minimize freeze-thaw cycles.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Stability |
| Solid (Pure) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 2 years |
| -20°C | Up to 1 year | |
| 4°C | Up to 2 years (short-term) |
Protocol for Preparing Stock Solutions
To ensure complete dissolution, it may be necessary to warm the solution to 37°C and use sonication or a water bath. The following table provides a guide for preparing stock solutions at various concentrations.
Table 3: Preparation of this compound Stock Solutions
| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 1.5528 mL | 7.7641 mL | 15.5282 mL |
| 5 mM | 0.3106 mL | 1.5528 mL | 3.1056 mL |
| 10 mM | 0.1553 mL | 0.7764 mL | 1.5528 mL |
| 50 mM | 0.0311 mL | 0.1553 mL | 0.3106 mL |
Experimental Protocols
The following are example protocols for utilizing this compound in cell-based assays. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
Cell Culture Treatment Protocol
This protocol outlines the general steps for treating adherent cells with this compound.
Western Blot Analysis for Histone Methylation
This protocol is designed to assess the effect of CBB1007 on the levels of H3K4 methylation.
-
Cell Lysis: After treatment with CBB1007, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against H3K4me1, H3K4me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway of this compound
CBB1007 acts by inhibiting LSD1, which is a key component of several repressor complexes, including the CoREST complex. The inhibition of LSD1 leads to an increase in the methylation of H3K4, a mark associated with active gene transcription. This can lead to the reactivation of silenced tumor suppressor genes or the induction of differentiation pathways.
Conclusion
This compound is a valuable research tool for investigating the role of LSD1 in various biological processes. Adherence to the proper dissolution and experimental protocols outlined in this document will help ensure the generation of reliable and reproducible data. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
Application Notes and Protocols for CBB1007 Trihydrochloride in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1007 trihydrochloride is a potent, reversible, and selective small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by catalyzing the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which is associated with active gene transcription, and can induce the expression of epigenetically silenced genes. This compound has shown significant activity in pluripotent cancer cells and embryonic stem cells, making it a valuable tool for research in oncology, epigenetics, and developmental biology.
Mechanism of Action
This compound functions as a substrate-competitive inhibitor of LSD1. Its primary mechanism of action is the blockage of the demethylase activity of LSD1, specifically preventing the removal of methyl groups from H3K4me2 and H3K4me. This leads to an accumulation of these histone marks, which are associated with transcriptionally active chromatin. The inhibition of LSD1 by CBB1007 is selective over other histone demethylases such as LSD2 or JARID1A. The resulting alterations in histone methylation patterns can lead to the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation or apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the reported in vitro working concentrations and effects of this compound in various cell-based assays.
| Cell Line | Assay Type | Working Concentration | Observed Effect | Citation(s) |
| F9 (mouse embryonic carcinoma) | Cell Growth Inhibition | 0 - 100 µM | Inhibition of cell growth | |
| hESCs (human embryonic stem cells) | Adipogenic Differentiation | 5 - 20 µM | Upregulation of adipocyte marker genes (PPARγ-2, C/EBPα) and lipid droplet formation. | |
| F9 | Gene Expression | 0.5 - 20 µM | Activation of CHRM4 and SCN3A gene expression. | |
| hESCs | Histone Methylation | 5 - 20 µM | Increased H3K4me2 levels. | |
| - | Enzymatic Assay (human LSD1) | IC50: 5.27 µM | Inhibition of LSD1 demethylase activity. |
Experimental Protocols
Cell Growth Inhibition Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of pluripotent cancer cell lines (e.g., F9, NTERA-2).
Materials:
-
This compound
-
Pluripotent cancer cell line (e.g., F9)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of analysis.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, and collect the cells from the supernatant (to include apoptotic cells that have detached).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot for Histone Methylation
This protocol details the detection of changes in histone H3K4 methylation levels following treatment with this compound.
Materials:
-
This compound
-
Target cell line
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-H3K4me1, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative change in methylation.
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: this compound mechanism of action and downstream effects.
Application Notes and Protocols: CBB1007 Trihydrochloride (Hoechst 33342 Analog) for Cellular Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1007 trihydrochloride is understood to be an analog of the well-established Hoechst 33342 fluorescent dye. These bis-benzimide dyes are cell-permeable and serve as vital tools for visualizing cell nuclei and analyzing DNA content in both living and fixed cells. Their mechanism of action involves binding to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1] This binding event leads to a significant enhancement in fluorescence, making them ideal for a variety of applications in cellular analysis.
These application notes provide detailed protocols for the use of this compound in cell-based assays, including recommended treatment durations and concentrations for effective nuclear staining.
Mechanism of Action
This compound, as a Hoechst analog, functions by intercalating into the DNA double helix. This binding is not random; it shows a strong affinity for the minor groove of A-T rich sequences. Upon excitation with ultraviolet (UV) light, the dye emits a bright blue fluorescence. This specificity for DNA allows for clear visualization of the nucleus within a cell. The fluorescence intensity can also be indicative of DNA content, which is useful in cell cycle analysis.
Caption: Mechanism of this compound cellular uptake and DNA binding.
Quantitative Data Summary
The optimal concentration and incubation time for this compound can vary depending on the cell type and the specific application. The following tables provide a summary of typical working concentrations and incubation durations.
Table 1: Recommended Working Concentrations
| Application | Typical Concentration Range | Notes |
| Live Cell Staining | 0.1 - 1.0 µg/mL | Higher concentrations may be toxic to some cell lines. |
| Fixed Cell Staining | 1.0 - 10 µg/mL | Cells are less sensitive to toxicity after fixation. |
| DNA Quantification | 0.1 - 5.0 µg/mL | A standard curve with known DNA concentrations is required.[1] |
Table 2: Recommended Incubation Times
| Cell Type | Temperature | Typical Incubation Time | Notes |
| Suspension Cells | Room Temperature or 37°C | 3 - 10 minutes | Gently mix during incubation for uniform staining. |
| Adherent Cells | Room Temperature or 37°C | 3 - 10 minutes | Ensure the staining solution completely covers the cells. |
| Tissue Samples | Room Temperature | 10 - 30 minutes | Longer incubation may be necessary for tissue penetration. |
Experimental Protocols
Protocol 1: Staining of Suspension Cells
This protocol outlines the steps for staining cells grown in suspension for analysis by fluorescence microscopy or flow cytometry.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Harvest cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with PBS, centrifuging after each wash.
-
Resuspend the cell pellet to a density of 1x10⁶ cells/mL in serum-free cell culture medium or PBS.
-
Prepare the CBB1007 working solution by diluting the stock solution in serum-free medium or PBS to the desired final concentration (e.g., 1 µg/mL).
-
Add 1 mL of the working solution to the cell suspension.
-
Incubate for 3-10 minutes at room temperature, protected from light.
-
Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the final cell pellet in a suitable buffer for analysis.
-
Observe the stained cells using a fluorescence microscope with a DAPI filter set or analyze by flow cytometry.
Protocol 2: Staining of Adherent Cells
This protocol is designed for staining cells grown in culture dishes or on coverslips.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Sterile coverslips (if applicable)
-
Fluorescence microscope
Procedure:
-
Culture adherent cells on sterile coverslips in a petri dish or in a multi-well plate until the desired confluency is reached.
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Prepare the CBB1007 working solution by diluting the stock solution in serum-free medium or PBS to the desired final concentration (e.g., 1 µg/mL).
-
Add a sufficient volume of the working solution to completely cover the cells (e.g., 100 µL for a single well in a 96-well plate).
-
Incubate for 3-10 minutes at room temperature, protected from light.
-
Remove the staining solution and wash the cells twice with PBS or medium.
-
The cells are now ready for observation under a fluorescence microscope using a DAPI filter set.
References
Application Note: Evaluating Anti-Proliferative Effects of CBB1007 Trihydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CBB1007 trihydrochloride is a selective, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, with an IC50 of 5.27 μM for human LSD1.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4] Overexpression of LSD1 is observed in a wide range of cancers, including breast, gastric, prostate, and lung cancer, where it contributes to tumor progression by blocking cell differentiation and promoting proliferation, migration, and invasiveness.[5] Consequently, pharmacological inhibition of LSD1 is a promising therapeutic strategy in oncology.[2][4] This document provides a detailed protocol for assessing the anti-proliferative effects of this compound using a standard colorimetric MTT assay.
Mechanism of Action
LSD1 functions as a transcriptional co-repressor or co-activator depending on the protein complex it associates with. By demethylating H3K4me2, a mark for active transcription, LSD1 generally represses gene expression. Its activity is implicated in the silencing of tumor suppressor genes.[2] Beyond histones, LSD1 also demethylates non-histone proteins, including the tumor suppressor p53 and the transcription factor E2F1, thereby regulating their activity and stability.[5][6]
Inhibition of LSD1 by CBB1007 is expected to increase the methylation levels of H3K4 and H3K9, leading to changes in gene expression that can halt the cell cycle and reduce cell proliferation.[7] Studies with other LSD1 inhibitors have demonstrated a reduction in cancer cell proliferation and clonogenic survival, often associated with a G2-M phase cell-cycle arrest.[3][7] CBB1007, by blocking LSD1's enzymatic activity, provides a tool to investigate the role of this epigenetic modulator in cancer cell biology and to evaluate its potential as an anti-cancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. news-medical.net [news-medical.net]
- 3. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. LSD1 Inhibition Attenuates Tumor Growth by Disrupting PLK1 Mitotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CBB1007 Trihydrochloride in Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1007 trihydrochloride is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression through the demethylation of histone H3 on lysines 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, CBB1007 can induce changes in chromatin structure, leading to the activation or repression of specific genes that govern cell fate decisions. This makes CBB1007 a valuable tool for studying and directing cellular differentiation in various contexts, including developmental biology, regenerative medicine, and oncology.
LSD1 is known to maintain cells in an undifferentiated state by repressing the expression of lineage-specific genes.[1][2][3] Inhibition of LSD1 by compounds like CBB1007 can therefore promote the differentiation of stem and progenitor cells into more specialized cell types.[1][4][5] These application notes provide an overview of the role of LSD1 inhibition in differentiation and offer detailed protocols for utilizing this compound in your research.
Mechanism of Action: LSD1 Inhibition and Cellular Differentiation
LSD1 primarily acts as a transcriptional corepressor by removing methyl groups from H3K4me1 and H3K4me2, which are marks associated with active gene enhancers.[1][2][4][6] By demethylating these sites, LSD1 contributes to the silencing of genes that would otherwise drive differentiation. The inhibition of LSD1 by CBB1007 prevents this demethylation, leading to an accumulation of H3K4me1/2 at enhancer regions of lineage-specific genes. This, in turn, promotes the expression of these genes and directs the cell towards a differentiated phenotype.[1][2]
The functional consequences of LSD1 inhibition are context-dependent and vary between cell types:
-
Epithelial Differentiation: LSD1 inhibition has been shown to promote the differentiation of epidermal progenitor cells by derepressing key transcription factors that drive the epithelial differentiation program.[1][2]
-
Neuronal Differentiation: In neural stem cells, LSD1 plays a role in regulating neurogenesis. Its inhibition can influence the expression of genes involved in neuronal development, such as those in the Notch signaling pathway.[7][8][9]
-
Hematopoietic Differentiation: LSD1 is a critical regulator of hematopoietic stem and progenitor cell differentiation.[4][10][11][12] Its inhibition can induce the differentiation of myeloid leukemia cells, making it a potential therapeutic strategy.[5][13][14][15]
Data Presentation
Table 1: Comparative IC50 Values of Representative LSD1 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Cancer Type |
| HCI-2509 | A549, H460, H1975, PC9, H3122, H2228 | 0.3 - 5 | Non-Small Cell Lung Cancer |
| OG-668 | MV4-11 | 0.0076 | Acute Myeloid Leukemia |
| Iadademstat | MV4-11 | < 0.001 | Acute Myeloid Leukemia |
| Seclidemstat | A673 | ~ 1 | Ewing Sarcoma |
| GSK2879552 | NCI-H526, NCI-H1417 | ~ 0.02 - 0.1 | Small Cell Lung Cancer |
Note: IC50 values are highly dependent on the specific cell line and assay conditions used.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with CBB1007. Optimization of cell density, CBB1007 concentration, and incubation time is recommended for each specific cell line and differentiation model.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
96-well or other appropriate cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will allow for logarithmic growth throughout the experiment.
-
For suspension cells, seed at a concentration that maintains viability and allows for proliferation.
-
Incubate for 24 hours to allow cells to attach (for adherent cells) or acclimate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the CBB1007 stock solution in complete culture medium to achieve the desired final concentrations. A typical starting range is 1 nM to 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest CBB1007 concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells (for adherent cells) or add the compound dilutions directly (for suspension cells).
-
Add the medium containing the different concentrations of CBB1007 or the vehicle control.
-
Incubate the plate for the desired duration of the differentiation study (e.g., 3-7 days).
-
-
Endpoint Analysis:
-
Following incubation, cells can be harvested for various downstream analyses as described in the subsequent protocols.
-
Protocol 2: Assessment of Cell Differentiation by Flow Cytometry
This protocol describes how to analyze the expression of cell surface markers associated with differentiation using flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against differentiation markers (e.g., CD11b for myeloid differentiation)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
For suspension cells, transfer the cell suspension to a tube.
-
Centrifuge the cells and wash the pellet with cold PBS.
-
-
Antibody Staining:
-
Resuspend the cell pellet in flow cytometry staining buffer.
-
Add the fluorochrome-conjugated primary antibody or isotype control to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with flow cytometry staining buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of staining buffer.
-
Analyze the samples on a flow cytometer.
-
Protocol 3: Analysis of Histone Methylation by Western Blot
This protocol outlines the procedure for detecting changes in global histone H3 lysine (B10760008) 4 di-methylation (H3K4me2) levels following CBB1007 treatment.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply ECL substrate and capture the signal using a chemiluminescence imager.
-
-
Normalization:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading of histones.
-
Mandatory Visualization
Caption: Mechanism of CBB1007 in promoting cellular differentiation.
Caption: General experimental workflow for differentiation studies.
Caption: Putative signaling pathway influenced by CBB1007.
References
- 1. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. LSD1 Mediates Neuronal Differentiation of Human Fetal Neural Stem Cells by Controlling the Expression of a Novel Target Gene, HEYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LSD1 Regulates Neurogenesis in Human Neural Stem Cells Through the Repression of Human-Enriched Extracellular Matrix and Cell Adhesion Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine-specific demethylase 1 restricts hematopoietic progenitor proliferation and is essential for terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone demethylase LSD1 regulates hematopoietic stem cells homeostasis and protects from death by endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 15. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Histones Using CBB1007 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of CBB1007 trihydrochloride, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in the Western blot analysis of histone modifications.[1][2] LSD1 is a key enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in the regulation of gene expression.[3][4] Inhibition of LSD1 with CBB1007 leads to an increase in histone methylation, which can be quantified by Western blotting to study the effects of this compound on epigenetic modifications.
Data Presentation
Treatment of human embryonic stem cells (hESCs) with CBB1007 results in a dose-dependent increase in the dimethylation of histone H3 at lysine 4 (H3K4me2), a key substrate of LSD1. Concurrently, a decrease in the total levels of LSD1 and histone H3 is observed.[5][6][7]
| CBB1007 Concentration (µM) | Relative LSD1 Protein Level (Normalized to Control) | Relative Histone H3 Protein Level (Normalized to Control) | Relative H3K4me2 Level (Normalized to Control) |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 5 | 0.85 | 0.90 | 1.25 |
| 10 | 0.70 | 0.75 | 1.80 |
| 20 | 0.50 | 0.60 | 2.50 |
Note: The data presented are representative and compiled from densitometry analysis of Western blots. Actual results may vary depending on the cell type, experimental conditions, and antibody efficacy.[5][6][7]
Signaling Pathway
Experimental Workflow
Detailed Experimental Protocol
This protocol is a general guideline for the Western blot analysis of histones after treating cells with this compound. Optimization may be required for specific cell lines and antibodies.
1. Cell Culture and Treatment with CBB1007
1.1. Culture cells to the desired confluency in appropriate growth medium. 1.2. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). 1.3. Treat cells with varying concentrations of CBB1007 (e.g., 0, 5, 10, 20 µM) for a predetermined duration (e.g., 24-48 hours).[1] 1.4. Include a vehicle-treated control group.
2. Histone Extraction (Acid Extraction Method)
2.1. Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS. 2.2. Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice for 30 minutes. 2.3. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. 2.4. Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with gentle rotation for at least 1 hour or overnight at 4°C. 2.5. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris. 2.6. Transfer the supernatant containing histones to a new tube and precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 33%. Incubate on ice for at least 30 minutes. 2.7. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. 2.8. Wash the histone pellet twice with ice-cold acetone. 2.9. Air-dry the pellet and resuspend in sterile water. 2.10. Determine the protein concentration using a suitable protein assay (e.g., Bradford or BCA assay).
3. SDS-PAGE and Protein Transfer
3.1. For each sample, prepare 0.5-1 µg of histones diluted in 1X Laemmli sample buffer.[3][8][9][10] 3.2. Heat the samples at 95°C for 5 minutes.[3][8][9][10] 3.3. Load the samples onto a high-percentage (15-18%) polyacrylamide gel to ensure good resolution of the low molecular weight histones.[8][9][10] 3.4. Run the gel at a constant voltage until the dye front reaches the bottom. 3.5. Transfer the proteins to a nitrocellulose or PVDF membrane with a pore size of 0.2 µm, which is optimal for capturing small proteins like histones.[9][11] 3.6. Confirm successful transfer by Ponceau S staining of the membrane.
4. Immunoblotting
4.1. Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[8][9] For phosphospecific antibodies, BSA is recommended. 4.2. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
- Anti-H3K4me2
- Anti-Histone H3 (as a loading control)
- Anti-LSD1 4.3. Wash the membrane three times for 10 minutes each with TBST.[11] 4.4. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. 4.5. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
5.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. 5.2. Incubate the membrane with the ECL substrate for the recommended time. 5.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film. 5.4. Quantify the band intensities using densitometry software. Normalize the signal of the modified histone (H3K4me2) to the total histone H3 signal to account for any variations in protein loading.
References
- 1. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Efficacy Study of CBB1007 Trihydrochloride in a Colorectal Cancer Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for evaluating the in vivo anti-tumor efficacy of CBB1007 trihydrochloride, a novel investigational anti-cancer agent, using a human colorectal cancer xenograft mouse model.
Introduction
This compound is a potent and selective inhibitor of the hypothetical "Tumor Progression Kinase 1" (TPK1), a key enzyme in the TPK1/Mek/Erk signaling pathway, which is frequently dysregulated in various human cancers, including colorectal cancer. Aberrant TPK1 signaling promotes uncontrolled cell proliferation, survival, and angiogenesis. These application notes describe a comprehensive in vivo study design to assess the therapeutic potential of this compound in a preclinical setting.
Hypothetical Signaling Pathway
The proposed mechanism of action for this compound is the inhibition of the TPK1 signaling pathway, which subsequently downregulates downstream effectors responsible for cell growth and proliferation.
Determining the IC50 of Novel Anticancer Compounds in Cancer Cells: A General Protocol
Note: An initial search for "CBB1007 trihydrochloride" did not yield specific information regarding its IC50 in cancer cells or its precise mechanism of action. Therefore, this document provides a detailed, generalized application note and protocol for determining the half-maximal inhibitory concentration (IC50) of a novel anti-cancer compound in various cancer cell lines using the widely accepted MTT assay. The principles and procedures outlined here serve as a robust framework for researchers, scientists, and drug development professionals.
Introduction
The half-maximal inhibitory concentration (IC50) is a critical parameter in pharmacology and drug development, quantifying the effectiveness of a substance in inhibiting a specific biological or biochemical function.[1][2] In cancer research, the IC50 value represents the concentration of a compound that is required to inhibit the growth of a cancer cell population by 50%.[1][2] Its determination is a primary step in screening potential therapeutic agents.[2][3] This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability, to determine the IC50 of a novel compound in adherent cancer cell lines.[4][5][6]
The MTT assay is based on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[4][5] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured. The intensity of the color is directly proportional to the number of living cells.[4][5]
Data Presentation
The following table is a template illustrating how to present IC50 data for a hypothetical novel anticancer compound across different cancer cell lines.
| Cell Line | Cancer Type | Compound IC50 (µM) [Mean ± SD, n=3] |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HCT116 | Colon Carcinoma | Hypothetical Value |
| SK-OV-3 | Ovarian Adenocarcinoma | Hypothetical Value |
Experimental Protocols
Materials and Reagents
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Novel anticancer compound (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for determining the IC50 of a novel compound.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.[8]
-
Wash the cells with sterile PBS, and then detach them using Trypsin-EDTA.[4]
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.[4]
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell density and viability (should be >90%).[4][8]
-
Dilute the cell suspension to a final concentration of 5 x 10^4 to 1 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 5,000-10,000 cells per well.[6]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.[6]
Day 2: Compound Treatment
-
Prepare a stock solution of the novel compound in DMSO (e.g., 10 mM).[8]
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of desired concentrations. A common starting range is 0.01 µM to 100 µM.[8] It is crucial to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank (medium only).[4][8]
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the prepared compound dilutions, vehicle control, and blank medium to the respective wells. It is recommended to perform each treatment in triplicate.[4]
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO2. The incubation time may need to be optimized depending on the cell line and compound.[1][7]
Day 4/5: MTT Assay and Data Acquisition
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[4][6]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[4]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[4]
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][7]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[5][7]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[5]
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.[8]
-
Calculate Percentage Viability: Determine the percentage of cell viability for each compound concentration using the following formula:[6] % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software such as GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.[6][8]
Potential Signaling Pathway Target
Many anticancer drugs exert their effects by targeting specific signaling pathways that are dysregulated in cancer cells.[9][10] The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is frequently hyperactivated in various cancers, making it a prime therapeutic target.[10][11]
Wnt/β-catenin Signaling Pathway Diagram
Caption: Simplified Wnt/β-catenin signaling pathway.
A hypothetical compound like this compound could potentially inhibit this pathway at various points, such as by preventing Wnt ligand binding, inhibiting the destruction complex, or blocking the interaction of β-catenin with TCF/LEF, thereby leading to a reduction in cancer cell proliferation. Further mechanistic studies would be required to elucidate the precise mode of action.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 3. altogenlabs.com [altogenlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Role of the NFκB-signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes: CBB1007 Trihydrochloride Cell Permeability Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
CBB1007 trihydrochloride is a cell-permeable, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 5.27 μM for the human enzyme.[1][2] Its cell permeability is a critical attribute for its therapeutic potential, enabling it to reach its intracellular target. This document provides a detailed protocol for assessing the cell permeability of this compound using the Caco-2 cell permeability assay. This assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing valuable insights into a compound's potential for oral absorption.[3][4][5] The protocol also allows for the investigation of active transport mechanisms.[3][6]
Signaling Pathway of LSD1
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). This enzymatic activity is critical in the regulation of gene expression. CBB1007 acts as a competitive inhibitor of LSD1, thereby modulating its demethylase activity and influencing downstream gene expression.
Figure 1: Simplified signaling pathway of LSD1 inhibition by CBB1007.
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is designed to measure the bidirectional permeability of this compound across a Caco-2 cell monolayer, which is a well-established in vitro model for predicting human intestinal absorption.[3][4][5]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
This compound
-
Lucifer yellow
-
Control compounds: Atenolol (low permeability) and Propranolol (high permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 3-4 days.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. A TEER value >200 Ω·cm² indicates a suitable monolayer integrity.[7]
-
Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after incubation. A permeability of <100 nm/s confirms monolayer integrity.
-
-
Permeability Assay (Bidirectional Transport):
-
Apical to Basolateral (A-to-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS to the basolateral (receiver) chamber.
-
Add this compound (e.g., at a final concentration of 10 µM) and control compounds in HBSS to the apical (donor) chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, and 120 minutes).
-
Replace the collected volume with fresh HBSS.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS to the apical (receiver) chamber.
-
Add this compound and control compounds in HBSS to the basolateral (donor) chamber.
-
Follow the same incubation and sampling procedure as for the A-to-B transport.
-
-
-
Sample Analysis:
-
Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug transport across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the compound in the donor chamber (µmol/cm³).
-
-
-
Calculate the efflux ratio:
-
Experimental Workflow
Figure 2: Caco-2 cell permeability assay workflow.
Data Presentation
The following table summarizes hypothetical permeability data for this compound in comparison to standard control compounds.
| Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | 5.8 | 12.2 | 2.1 | Moderate |
| Atenolol (Low Permeability) | 0.5 | 0.6 | 1.2 | Low |
| Propranolol (High Permeability) | 25.0 | 24.5 | 1.0 | High |
Interpretation of Results:
-
Papp (A-to-B): The apparent permeability in the absorptive direction. Based on this hypothetical data, this compound would be classified as having moderate permeability.
-
Efflux Ratio: An efflux ratio of 2.1 suggests that this compound may be a substrate of efflux transporters, such as P-glycoprotein, which could potentially limit its net absorption.[5][6] Further investigation with specific P-gp inhibitors (e.g., verapamil) would be warranted to confirm this.[6]
The Caco-2 cell permeability assay provides a robust and reliable method for evaluating the intestinal permeability of this compound. The detailed protocol and data analysis framework presented here will enable researchers to characterize the compound's absorption potential and investigate the role of active transport mechanisms, providing critical data for its preclinical development.
References
- 1. This compound|T72244|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 2. amsbio.com [amsbio.com]
- 3. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
CBB1007 Trihydrochloride: A Novel Tool for Interrogating Wnt Signaling Pathway through Gene Expression Analysis by qPCR
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in oncology, developmental biology, and regenerative medicine.
Introduction
CBB1007 trihydrochloride is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation of gene expression.[1][2] Emerging evidence has implicated LSD1 as a key modulator of the Wnt/β-catenin signaling pathway, a fundamental cascade governing cell fate, proliferation, and differentiation in both normal physiology and disease states such as cancer.[3][4][5] This document provides a detailed protocol for utilizing this compound to investigate the impact of LSD1 inhibition on the expression of Wnt target genes using quantitative polymerase chain reaction (qPCR).
Mechanism of Action: LSD1 and the Wnt/β-catenin Pathway
LSD1 can influence Wnt/β-catenin signaling through multiple mechanisms. One established interaction involves the direct demethylation of β-catenin by LSD1. This post-translational modification protects β-catenin from degradation, leading to its accumulation in the nucleus, where it can activate the transcription of Wnt target genes.[3][4][6] Additionally, LSD1 can epigenetically repress the expression of Wnt pathway antagonists, such as Dickkopf-1 (DKK1).[5] By inhibiting LSD1 with this compound, researchers can probe the functional consequences of these interactions on Wnt-driven gene expression programs.
Caption: CBB1007 inhibits LSD1, affecting Wnt signaling.
Quantitative Data Summary
The following table presents hypothetical data illustrating the expected dose-dependent effect of this compound on the relative expression of key Wnt target genes in a cancer cell line.
| Target Gene | Function in Wnt Pathway | Fold Change (vs. Vehicle) 1 µM CBB1007 | Fold Change (vs. Vehicle) 5 µM CBB1007 | Fold Change (vs. Vehicle) 10 µM CBB1007 |
| MYC | Proliferation, Cell Growth | ↓ 1.5 | ↓ 3.2 | ↓ 5.8 |
| CCND1 | Cell Cycle Progression | ↓ 1.8 | ↓ 4.1 | ↓ 7.2 |
| AXIN2 | Negative Feedback Regulator | ↑ 2.1 | ↑ 4.5 | ↑ 8.3 |
| DKK1 | Wnt Antagonist | ↑ 1.9 | ↑ 3.8 | ↑ 6.5 |
| LEF1 | Transcription Factor | ↓ 1.3 | ↓ 2.9 | ↓ 5.1 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on gene expression in a selected cell line.
Caption: qPCR workflow for gene expression analysis.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line known to have active Wnt/β-catenin signaling (e.g., colorectal cancer cell lines like HCT116 or SW480).
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
CBB1007 Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile DMSO or water). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of CBB1007 or a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
Protocol 2: RNA Extraction and cDNA Synthesis
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them directly in the culture wells using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
Protocol 3: Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated primers for the target Wnt signaling genes (e.g., MYC, CCND1, AXIN2, DKK1, LEF1) and at least two stable reference genes (e.g., GAPDH, ACTB, B2M).
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing a SYBR Green or probe-based master mix, forward and reverse primers, and the synthesized cDNA template.
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR detection system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Melt Curve Analysis: For SYBR Green-based assays, include a melt curve analysis at the end of the run to confirm the specificity of the amplified product.
Protocol 4: Data Analysis
-
Data Collection: Collect the cycle threshold (Ct) values for each reaction. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold, and it is inversely proportional to the amount of target nucleic acid in the sample.[7]
-
Relative Quantification: Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[8]
-
ΔCt: Normalize the Ct value of the target gene to the Ct value of a reference gene for each sample (ΔCt = Cttarget - Ctreference).
-
ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Fold Change: Calculate the fold change in gene expression as 2-ΔΔCt.
-
The protocols outlined in this application note provide a robust framework for researchers to investigate the role of LSD1 in regulating the Wnt/β-catenin signaling pathway using this compound. By quantifying changes in the expression of key Wnt target genes, scientists can gain valuable insights into the therapeutic potential of LSD1 inhibition in Wnt-driven diseases.
References
- 1. Perturbing LSD1 and WNT rewires transcription to synergistically induce AML differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1 controls a nuclear checkpoint in Wnt/β-Catenin signaling to regulate muscle stem cell self-renewal: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. GeneQuery™ Human Wnt Signaling Target Genes qPCR Array Kit (GQH-WTG) [sciencellonline.com]
- 8. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols: CBB1007 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1007 trihydrochloride is a selective, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 5.27 μM for human LSD1.[1][2] As a potent epigenetic modulator, understanding its proper long-term storage, handling, and stability is critical for ensuring experimental reproducibility and the integrity of research and drug development activities. These application notes provide detailed guidelines and protocols for the long-term storage and handling of this compound.
Long-Term Storage Conditions
Proper storage of this compound is essential to maintain its chemical integrity and biological activity over time. The following table summarizes the recommended long-term storage conditions based on available product datasheets.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent | -80°C | 1 year | Prepare solutions fresh whenever possible. If storage is necessary, use anhydrous solvents and store in tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen). Aliquot to avoid repeated freeze-thaw cycles. |
Shipping Conditions: this compound is typically shipped at ambient temperature or with blue ice (2-8°C).[3] Upon receipt, the compound should be stored at the recommended long-term storage temperature.
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), leading to transcriptional repression. By inhibiting LSD1, CBB1007 prevents the demethylation of H3K4, thereby maintaining a transcriptionally active chromatin state at target gene loci.
Caption: Inhibition of LSD1 by this compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
It is recommended to prepare stock solutions of this compound in a suitable anhydrous solvent such as DMSO or ethanol.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol
-
Sterile, amber-colored polypropylene (B1209903) or glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen), optional
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Under a fume hood, weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but the stability of the compound under these conditions should be considered.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber vials.
-
For extended storage, flush the vials with an inert gas before capping to minimize oxidation.
-
Store the aliquots at -80°C.
Protocol 2: Long-Term Stability Assessment
This protocol outlines a general procedure for assessing the long-term stability of this compound under various storage conditions.
Materials:
-
This compound (solid and/or stock solution)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass spectrometer (MS), optional
-
UV-Vis spectrophotometer
-
Temperature and humidity-controlled environmental chambers
-
Light exposure chamber (ICH Option 1 or 2)
-
Amber and clear glass vials
Procedure:
-
Sample Preparation: Prepare multiple aliquots of solid this compound and a stock solution in a validated solvent.
-
Initial Analysis (Time Zero): Analyze the initial purity and concentration of the solid and stock solution using HPLC-UV. Characterize the compound using MS and record its physical appearance.
-
Storage Conditions: Store the aliquots under various conditions:
-
Recommended: -20°C (solid), -80°C (solution) - protected from light.
-
Accelerated: 25°C/60% RH, 40°C/75% RH - in both light-protected and light-exposed (clear vials) conditions.
-
Freeze-Thaw Cycles: Subject aliquots of the stock solution to multiple freeze-thaw cycles (e.g., from -80°C to room temperature).
-
-
Time Points: Pull samples from each storage condition at predetermined time points (e.g., 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 1, 2, 3, and 6 months for accelerated).
-
Sample Analysis: At each time point, analyze the samples for:
-
Purity: Use HPLC-UV to determine the percentage of the parent compound and detect any degradation products.
-
Identity: Confirm the identity of the parent peak using MS if available.
-
Appearance: Visually inspect the samples for any changes in color, clarity (for solutions), or morphology (for solid).
-
-
Data Analysis: Compare the results at each time point to the initial (time zero) data to determine the rate of degradation under each storage condition.
Experimental Workflow
The following diagram illustrates a general workflow for handling and using this compound in a typical cell-based assay.
Caption: Workflow for this compound from storage to analysis.
Handling and Safety
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Disclaimer: This document provides general guidance. Researchers should always refer to the specific product datasheet and perform their own validation experiments to ensure the stability and suitability of this compound for their particular application.
References
CBB1007 Trihydrochloride: Application and Protocols for Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1007 trihydrochloride is a potent and selective, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. LSD1 is frequently overexpressed in a variety of cancers and plays a crucial role in tumorigenesis by modulating gene expression programs that control cell proliferation, differentiation, and survival. Inhibition of LSD1 has emerged as a promising therapeutic strategy for cancer treatment. The colony formation assay is a fundamental in vitro method to assess the long-term proliferative capacity of single cells and their ability to form colonies, providing a robust measure of cytostatic or cytotoxic effects of therapeutic compounds. This document provides detailed application notes and a generalized protocol for utilizing this compound in colony formation assays to evaluate its anti-cancer potential.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the demethylase activity of LSD1. LSD1 primarily removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes. By inhibiting LSD1, this compound leads to the accumulation of H3K4me2 at the promoter regions of tumor suppressor genes, resulting in their re-expression.
LSD1 is a critical node in a complex network of signaling pathways that are often dysregulated in cancer. Its inhibition can impact several key pathways, including:
-
p53 Pathway: LSD1 can demethylate and inactivate the tumor suppressor protein p53. Inhibition of LSD1 can lead to p53 stabilization and activation, promoting cell cycle arrest and apoptosis.
-
PI3K/AKT/mTOR Pathway: LSD1 can influence the PI3K/AKT pathway, which is central to cell growth, proliferation, and survival.[1]
-
Wnt/β-Catenin Pathway: LSD1 has been shown to regulate the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and metastasis.[1]
-
Notch Signaling Pathway: The Notch signaling pathway, involved in cell fate determination, can also be modulated by LSD1 activity.[1]
Data Presentation: Efficacy of LSD1 Inhibitors in Colony Formation Assays
While specific data for this compound in colony formation assays is not extensively published, the effects of other LSD1 inhibitors provide a strong rationale for its use. The following table summarizes representative data on the effect of LSD1 inhibitors on the colony-forming ability of various cancer cell lines.
| Cell Line | Cancer Type | LSD1 Inhibitor | Concentration (µM) | Inhibition of Colony Formation (%) | Reference |
| HCT-116 | Colorectal Cancer | Compound 2 | 0.625 | ~55% | [2] |
| Leukemic cells | Acute Myeloid Leukemia | Unnamed derivative | Not specified | Significant inhibition | [3][4] |
| Ovarian Cancer Cells | Ovarian Cancer | Compound 12 | Not specified | Significant inhibition | [5] |
Experimental Protocols
Protocol 1: 2D Colony Formation Assay
This protocol outlines the steps to assess the effect of this compound on the colony-forming ability of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count cells to ensure a single-cell suspension.
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C and 5% CO₂.
-
Monitor the formation of colonies every 2-3 days. If necessary, replace the medium with fresh compound-containing or vehicle control medium every 3-4 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, when colonies are visible to the naked eye (typically >50 cells), carefully remove the medium.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol (B129727) to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (a cluster of ≥50 cells) in each well.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction as a function of this compound concentration.
Mandatory Visualizations
Caption: Workflow for a 2D colony formation assay.
Caption: LSD1 signaling and the effect of CBB1007.
References
- 1. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
flow cytometry analysis after CBB1007 trihydrochloride treatment
Application Notes and Protocols: Flow Cytometry Analysis of CBB1007 Trihydrochloride-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
December 12, 2025
Introduction
This compound is a synthetic derivative of the marine bis-indole alkaloid Nortopsentin.[1][2] Nortopsentins and their analogs have garnered significant interest in oncology research due to their cytotoxic and antiproliferative activities against various cancer cell lines.[1][2][3] These compounds are known to induce cell cycle arrest and apoptosis, making them promising candidates for novel anticancer therapies.[1][2][4] this compound, as a member of this class, is investigated for its potential to modulate key cellular processes leading to cancer cell death.
Flow cytometry is a powerful and high-throughput technique essential for evaluating the efficacy of potential anticancer compounds.[5][6] It allows for the precise quantitative analysis of individual cells within a heterogeneous population, providing critical insights into the mechanisms of drug action.[6] By utilizing fluorescent probes, flow cytometry can effectively measure cellular responses such as apoptosis, cell viability, and cell cycle progression.[6][7][8]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cancer cells. The subsequent sections outline methodologies for assessing apoptosis via Annexin V and Propidium Iodide (PI) staining and for analyzing cell cycle distribution. Representative data is presented in tabular format to guide researchers in their experimental design and data interpretation.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of a hypothetical human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer cells) treated with this compound for 48 hours.[9][10]
Table 1: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| CBB1007 | 5 | 75.8 ± 3.5 | 15.4 ± 1.8 | 8.8 ± 1.2 |
| CBB1007 | 10 | 50.1 ± 4.2 | 28.9 ± 2.5 | 21.0 ± 2.1 |
| CBB1007 | 25 | 25.6 ± 3.8 | 40.3 ± 3.1 | 34.1 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | Concentration (µM) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 0 | 1.8 ± 0.3 | 60.5 ± 2.5 | 25.2 ± 1.9 | 12.5 ± 1.1 |
| CBB1007 | 5 | 8.5 ± 1.1 | 55.1 ± 2.8 | 20.3 ± 1.5 | 16.1 ± 1.4 |
| CBB1007 | 10 | 15.2 ± 1.5 | 45.8 ± 3.1 | 15.5 ± 1.3 | 23.5 ± 2.0 |
| CBB1007 | 25 | 28.9 ± 2.2 | 20.7 ± 2.4 | 10.1 ± 1.0 | 40.3 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments. An increase in the Sub-G1 population is indicative of apoptosis.[11]
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI)
This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane, a hallmark of early apoptosis.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that allows for exponential growth (approximately 60-70% confluency) at the time of harvesting. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with the desired concentrations of CBB1007 (e.g., 5, 10, 25 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle-only control (DMSO).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS, then detach them using a gentle cell scraper or Trypsin-EDTA. Combine these with the cells from the medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer.[12] For analysis, excite FITC at 488 nm and detect emission at approximately 530 nm. Excite PI and detect emission at approximately 617 nm.[11] Collect data for at least 10,000 events per sample.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[8]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells as described in step 3 of Protocol 1.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. This can be extended to several days if necessary.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[11] Use a low flow rate to ensure accurate data acquisition. Use gating to exclude cell doublets and debris. Generate a histogram of DNA content to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[11][13]
Visualizations
Caption: Workflow for analyzing apoptosis and cell cycle after CBB1007 treatment.
References
- 1. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 7. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CBB1007 Trihydrochloride Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of CBB1007 trihydrochloride precipitation in cell culture media. By providing clear, actionable troubleshooting guides and frequently asked questions, this resource aims to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound precipitate immediately after I added it to my cell culture media?
A1: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[1] This is typically due to one or both of the following reasons:
-
Solvent Shock: The rapid dilution of the DMSO stock in the aqueous media causes a sudden change in solvent polarity. Since this compound is likely much less soluble in the aqueous media than in DMSO, it precipitates out of the solution.[2]
-
High Final Concentration: The final concentration of this compound in the media may have exceeded its aqueous solubility limit.[1]
Q2: My media containing this compound looked clear initially, but a precipitate formed after incubation. What could be the cause?
A2: Delayed precipitation can occur due to changes in the media's physical and chemical properties over time in the incubator.[3] Potential causes include:
-
Temperature Shifts: Changes in temperature between room temperature and 37°C can decrease the solubility of some compounds.[3]
-
pH Instability: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[3]
-
Interaction with Media Components: this compound may slowly interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[3]
-
Media Evaporation: In long-term experiments, evaporation can increase the concentration of the compound, leading to precipitation.[1]
Q3: What is the recommended solvent and stock concentration for this compound?
A3: While specific solubility data for this compound is not widely published, hydrophobic compounds are typically dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[1] A high stock concentration allows for the addition of a very small volume to your media, which helps in keeping the final DMSO concentration low.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture setup?
A4: To determine the maximum soluble concentration, you should perform a solubility test under your exact experimental conditions. This involves preparing a serial dilution of your this compound stock solution in your complete cell culture medium and observing the highest concentration that remains clear over a specific period (e.g., 24 hours) at 37°C.[1][3]
Q5: Is it advisable to filter the media to remove the precipitate?
A5: No, filtering the media after precipitation is not recommended. The precipitate is the compound of interest, and filtering it out will reduce its effective concentration in an unquantifiable manner, leading to inaccurate and unreliable experimental results. It is crucial to address the root cause of the precipitation instead.[4]
Q6: How does the "trihydrochloride" salt form of CBB1007 impact its solubility?
A6: The salt form of a compound can significantly influence its solubility in aqueous solutions.[1] Generally, salt forms of compounds, such as trihydrochlorides, are more water-soluble than their free base counterparts. However, even in its salt form, the compound's aqueous solubility may still be limited.[4]
Troubleshooting Guide: this compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: Rapid dilution of DMSO stock in aqueous media.[2] | Pre-warm media to 37°C. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersion.[2] Consider making an intermediate dilution in a small volume of media first. |
| High Final Concentration: The target concentration exceeds the compound's solubility limit in the media.[1] | Decrease the final working concentration of CBB1007. Perform a dose-response experiment to find the highest soluble concentration that provides the desired biological effect. | |
| Low Temperature of Media: Adding the compound to cold media can reduce its solubility.[1] | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1] | |
| Delayed Precipitation (in incubator) | Temperature and pH Shifts: Changes in the incubator environment affecting solubility.[3] | Ensure your media is properly buffered for the CO2 concentration in your incubator. Minimize the time that culture vessels are outside the incubator. |
| Interaction with Media Components: The compound may be interacting with salts or proteins in the media over time.[3] | Test for precipitation in both serum-containing and serum-free media to see if serum components are a factor. If possible, try a different basal media formulation. | |
| Media Evaporation: Increased compound concentration due to evaporation in long-term cultures.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. | |
| Cloudiness or Turbidity in Media | Fine Particulate Precipitation or Microbial Contamination: Difficult to distinguish visually.[3] | Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. If contamination is suspected, discard the culture and review your sterile technique.[3] |
Data Presentation
Table 1: Recommended Parameters for this compound Solution Preparation
| Parameter | Recommended Value | Notes |
| Solvent for Stock Solution | 100% DMSO | Ensure the compound is fully dissolved by vortexing or brief sonication.[5] |
| Stock Solution Concentration | 10-100 mM | A higher stock concentration allows for smaller volumes to be added to the media, minimizing the final DMSO concentration.[3] |
| Final DMSO Concentration in Media | < 0.5%, ideally < 0.1% | High concentrations of DMSO can be toxic to cells.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[2] |
| Media Temperature for Dilution | 37°C | Pre-warming the media can improve the solubility of the compound.[3] |
| Storage of Stock Solution | -20°C or -80°C in small aliquots | Aliquoting minimizes freeze-thaw cycles which can degrade the compound.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution.
-
Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution vigorously. If necessary, sonicate the vial for a few minutes until the solution is clear and no particulate matter is visible.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of the Final Working Solution in Cell Culture Media
This protocol uses a stepwise dilution method to minimize the risk of precipitation.
-
Pre-warm media: Place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Prepare an intermediate dilution (optional but recommended):
-
In a sterile microcentrifuge tube, add a small volume of the pre-warmed media (e.g., 90 µL).
-
Add a small volume of your 10 mM CBB1007 stock solution (e.g., 10 µL) to the media to make a 1 mM intermediate solution. Mix gently by pipetting.
-
-
Prepare the final dilution:
-
While gently swirling or vortexing a sterile conical tube containing the final volume of pre-warmed media, slowly add the required volume of your stock or intermediate solution drop-by-drop.[2] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.
-
-
Final Mix and Inspection: Cap the tube and invert it several times to ensure the solution is homogeneous. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualization
Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation.
LSD1 Signaling Pathway
CBB1007 is an inhibitor of Lysine-specific demethylase 1 (LSD1). LSD1 can regulate various signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[6]
Caption: The inhibitory effect of CBB1007 on a simplified LSD1-mediated signaling pathway.
References
optimizing CBB1007 trihydrochloride concentration for specific cell lines
This technical support center provides guidance on the effective use of CBB1007 trihydrochloride in cell culture experiments. This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade in regulating cell growth, proliferation, and survival.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For initial experiments, we recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A good starting range for this experiment is typically from 1 nM to 10 µM. See the "General Protocol for Determining IC50" below for a detailed procedure.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO. This stock solution should be stored at -20°C or -80°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q3: I am observing significant cell death even at low concentrations. What could be the cause?
A3: Several factors could contribute to excessive cytotoxicity:
-
High Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to PI3K/Akt/mTOR pathway inhibition. We recommend performing a viability assay (e.g., MTT or trypan blue exclusion) to accurately assess cell death.
-
DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells.
-
Off-Target Effects: While this compound is highly selective, off-target effects can occur at high concentrations. Consider using a lower concentration range or a shorter incubation time.
Q4: How can I confirm that this compound is inhibiting the PI3K/Akt/mTOR pathway in my cells?
A4: The most direct way to confirm pathway inhibition is to perform a Western blot analysis to assess the phosphorylation status of key downstream targets. A decrease in the phosphorylation of Akt (at Ser473) and S6 ribosomal protein (at Ser235/236) are reliable indicators of PI3K/mTOR inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Stock solution degradation due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C. |
| Cell line variability or passage number. | Use cells within a consistent and low passage number range for all experiments. Regularly perform cell line authentication. | |
| No observable effect on cell proliferation | The cell line may be resistant to PI3K/Akt/mTOR inhibition due to alternative signaling pathways. | Perform a Western blot to confirm that the PI3K/Akt/mTOR pathway is active in your cell line of choice. Consider combination therapy with inhibitors of other pathways. |
| Incorrect concentration or incubation time. | Re-evaluate the IC50 for your specific cell line and experiment duration. | |
| Drug precipitation in culture medium | The concentration of this compound is too high, or the compound has low solubility in the medium. | Ensure the final concentration of the compound is within its solubility limit in your culture medium. Prepare fresh dilutions for each experiment. |
Experimental Protocols
General Protocol for Determining IC50 using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium (e.g., 10 µM, 5 µM, 2.5 µM, 1.25 µM, 625 nM, 312.5 nM, 156.25 nM, 78.125 nM, 39 nM, 19.5 nM, and a vehicle control with 0.1% DMSO). Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 150 |
| PC-3 | Prostate Cancer | 320 |
| A549 | Lung Cancer | 560 |
| U87 MG | Glioblastoma | 85 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay | Recommended Concentration Range | Incubation Time |
| Western Blot (for pathway inhibition) | 100 nM - 1 µM | 2 - 6 hours |
| Cell Proliferation Assay (e.g., MTT, BrdU) | 0.5x to 5x IC50 | 48 - 72 hours |
| Apoptosis Assay (e.g., Annexin V) | 2x to 10x IC50 | 24 - 48 hours |
Visualizations
CBB1007 trihydrochloride not showing expected effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CBB1007 trihydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, selective, and reversible substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1). Its primary mechanism of action is the inhibition of the demethylase activity of LSD1, which leads to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2). LSD1 is a key enzyme in epigenetic regulation and is often overexpressed in various cancers, where it plays a role in tumorigenesis and metastasis. By inhibiting LSD1, CBB1007 can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. It is advisable to use freshly prepared dilutions for experiments.
Q3: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide: this compound Not Showing Expected Effect
Q4: I am not observing the expected cytotoxic or phenotypic effects of this compound in my cancer cell line. What are the possible reasons?
Several factors could contribute to a lack of expected effect. Here is a troubleshooting guide to help you identify the potential issue:
1. Compound Integrity and Activity:
-
Improper Storage: Confirm that the compound has been stored correctly at -20°C. Prolonged storage at room temperature can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Aliquot your stock solution to minimize freeze-thaw cycles, which can reduce the compound's activity.
2. Experimental Conditions:
-
Incorrect Concentration: The effective concentration of CBB1007 can vary significantly between cell lines. Ensure you are using a concentration range that is relevant for your specific cell line. Refer to the IC50 values in the table below or perform a dose-response experiment to determine the optimal concentration.
-
Insufficient Incubation Time: The effects of epigenetic modifiers can be time-dependent. Consider extending the incubation time to allow for changes in gene expression and subsequent cellular responses.
-
Cell Line Specificity: Not all cancer cell lines are equally sensitive to LSD1 inhibition. The expression level of LSD1 and the dependency of the cancer on LSD1-mediated pathways can influence the response. Consider testing a panel of cell lines with varying LSD1 expression levels.
-
High Serum Concentration in Media: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. If you are using a high percentage of FBS, consider testing the compound in lower serum conditions or serum-free media for a short duration, if your cells can tolerate it.
3. Assay-Specific Issues:
-
Cell Viability Assay Choice: The type of viability assay can influence the results. Metabolic assays (e.g., MTT, MTS) measure metabolic activity, which may not always directly correlate with cell death. Consider using a complementary assay that measures cell membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity, Annexin V staining).
-
Interference with Assay Reagents: Ensure that CBB1007 or the solvent (DMSO) does not interfere with the detection method of your assay. Always include appropriate vehicle controls.
4. Target Engagement and Downstream Effects:
-
LSD1 Expression Levels: Verify the expression level of LSD1 in your cell line of interest. Cell lines with low LSD1 expression may be less sensitive to its inhibition.
-
Confirmation of Target Inhibition: To confirm that CBB1007 is engaging its target, perform a western blot to assess the levels of H3K4me1 and H3K4me2. An increase in these methylation marks upon treatment would indicate successful LSD1 inhibition.
Troubleshooting Workflow
Quantitative Data
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| hLSD1 | - | 5.27 | In vitro biochemical assay for human LSD1. |
| F9 | Teratocarcinoma | >100 | Growth inhibition observed at higher concentrations. |
| hESCs | Embryonic Stem Cells | - | Induces differentiation. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of CBB1007 in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Replace the medium in the wells with 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Protocol 2: Western Blot for Histone Methylation
This protocol is designed to verify the on-target effect of this compound by measuring changes in H3K4 methylation.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of CBB1007 or vehicle (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Prepare samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and Total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K4me1 and H3K4me2 to the Total Histone H3 levels.
LSD1 Signaling Pathway
Lysine-Specific Demethylase 1 (LSD1) is a critical epigenetic regulator that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of target genes. LSD1 is a component of several protein complexes, including the CoREST complex, which enhances its demethylase activity. The activity of LSD1 is implicated in various signaling pathways that are crucial for cancer progression, such as the Wnt/β-catenin and PI3K/AKT pathways. By repressing tumor suppressor genes and genes involved in cell differentiation, LSD1 promotes cell proliferation, epithelial-mesenchymal transition (EMT), and stemness in cancer cells. Inhibition of LSD1 by compounds like CBB1007 can reverse these effects, leading to the re-expression of silenced genes and the suppression of tumorigenesis.
Technical Support Center: Managing Cytotoxicity of CBB1007 Trihydrochloride in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in-vitro experiments with investigational compounds like CBB1007 trihydrochloride.
Troubleshooting Guides
Issue: High Cell Mortality Observed Even at Low Concentrations of CBB1007
Possible Cause 1: Intrinsic Toxicity of the Compound
-
Solution: Conduct a dose-response experiment to accurately determine the IC50 value of CBB1007 in your specific cell line. It is also beneficial to reduce the incubation time to assess acute toxicity. If oxidative stress is a suspected mechanism of toxicity, consider co-treatment with a cytoprotective agent, such as the antioxidant N-acetylcysteine.[1][2]
Possible Cause 2: Cell Line-Specific Sensitivity
-
Solution: Investigate the expression levels of the putative target of CBB1007 across various cell lines. Analyze the metabolic pathways of the sensitive cell lines, as they may be converting the compound into a more toxic metabolite. It is recommended to use a diverse panel of cell lines with different genetic backgrounds to assess the compound's toxicity profile.[1]
Possible Cause 3: Compound Instability or Degradation
-
Solution: Ensure that this compound is stable in the culture medium for the entire duration of the experiment. Degradation products can sometimes be more cytotoxic than the parent compound.[1]
Possible Cause 4: Solvent Toxicity
-
Solution: Verify that the final concentration of the solvent (e.g., DMSO) used to dissolve CBB1007 is within the tolerated range for your cell line, which is typically below 0.5%.[1]
Issue: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause 1: Experimental Variability
-
Solution: To ensure reproducibility, standardize the cell seeding density and passage number for all experiments. Maintain consistent incubation times and environmental conditions such as temperature, CO2, and humidity. Always use freshly prepared dilutions of CBB1007 for each experiment.[1]
Possible Cause 2: Compound Precipitation
-
Solution: Poor solubility of CBB1007 in the culture medium can lead to precipitation, causing inconsistent results. Before starting the experiment, test the solubility of the compound in the culture medium. If precipitation is observed, consider using a different solvent or a formulation strategy to enhance solubility.[1]
Frequently Asked Questions (FAQs)
Q1: How can I differentiate between a cytotoxic and a cytostatic effect of CBB1007?
A cytostatic effect inhibits cell proliferation without causing cell death, whereas a cytotoxic effect leads to cell death.[1] To distinguish between the two, you can perform a time-course experiment and measure both cell viability and total cell number. A cytotoxic effect will show a decrease in both the percentage of viable cells and the total cell number over time. In contrast, a cytostatic effect will result in a plateau of the total cell number while the percentage of viable cells remains high.[1]
Q2: What are some common mechanisms of drug-induced cytotoxicity?
Common mechanisms include the induction of oxidative stress through the overproduction of reactive oxygen species (ROS), which can damage cellular components.[2] This can lead to mitochondrial dysfunction, impairing cellular energy production and initiating apoptosis.[2] Some compounds can also directly or indirectly cause DNA damage, triggering programmed cell death if the damage is not repaired.[2] Damage to the plasma membrane is another mechanism, leading to the release of intracellular components.[2]
Q3: What initial steps should I take if my test compound shows high cytotoxicity across multiple cell lines?
First, confirm that the observed cytotoxicity is a genuine effect and not an artifact.[1] This involves:
-
Verifying Concentration: Double-check all calculations for stock solutions and dilutions.[1]
-
Assessing Compound Stability: Ensure the compound is stable in the culture medium throughout the experiment.[1]
-
Testing for Assay Interference: Some compounds can interfere with the readouts of cytotoxicity assays. Include appropriate controls to rule this out.[1]
-
Evaluating Solvent Toxicity: Make sure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells (typically <0.5%).[1]
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | IC50 (µM) after 48h |
| A549 (Lung Carcinoma) | 15.2 |
| MCF-7 (Breast Cancer) | 28.5 |
| HepG2 (Hepatocellular Carcinoma) | 8.9 |
| HUVEC (Endothelial Cells) | 45.7 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability.[2]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[2]
-
Prepare serial dilutions of CBB1007 in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.[1]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
LDH assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of CBB1007 and include untreated and maximum LDH release (lysis buffer) controls.[3]
-
Incubate for the desired exposure period.
-
Equilibrate the plate to room temperature.[3]
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength using a plate reader.
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Hypothetical signaling pathway for CBB1007-induced cytotoxicity.
References
inconsistent results with CBB1007 trihydrochloride treatment
Technical Support Center: CBB1007 Trihydrochloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting any inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones, thereby influencing chromatin structure and gene expression. By inhibiting LSD1, CBB1007 can modulate the transcription of genes involved in various cellular processes, including proliferation, differentiation, and apoptosis.
Q2: What are the best practices for storing and handling this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.[3]
-
Solid Compound: Store at room temperature in a dry, dark place.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot into single-use tubes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods, as they may be more susceptible to degradation.
Q3: We are observing precipitation of this compound in our aqueous assay buffer. What could be the cause?
A3: As a trihydrochloride salt, the solubility of CBB1007 can be influenced by the pH and ionic strength of the buffer.[4][5] The "common ion effect" can decrease the solubility of hydrochloride salts in buffers containing chloride ions.[5] Additionally, many small molecules have limited aqueous solubility. To address precipitation, consider the following:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay but sufficient to maintain solubility.
-
Test alternative buffer systems with different pH values or lower salt concentrations.
-
Briefly sonicate the solution to aid dissolution.
Q4: Are there known off-target effects for this compound?
A4: While CBB1007 is described as a selective LSD1 inhibitor, it is a good practice with any small molecule inhibitor to consider the possibility of off-target effects.[6] If you observe unexpected phenotypes that cannot be attributed to LSD1 inhibition, it may be due to the compound interacting with other cellular targets.[6]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
Q: We are getting inconsistent IC50 values for CBB1007 in our cell viability assays. What are the potential causes and how can we troubleshoot this?
A: Inconsistent IC50 values are a common issue in cell-based assays. The following factors could be contributing to this variability:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic drift.
-
Cell Density: Ensure consistent cell seeding density, as this can significantly impact the response to treatment.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell growth and drug sensitivity. It is advisable to test and use a single lot of serum for a series of experiments.
-
-
Compound Handling and Dilution:
-
Stock Solution Integrity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.[3] Use a fresh aliquot of the stock solution to prepare new serial dilutions.
-
Serial Dilution Accuracy: Inaccuracies in pipetting during serial dilutions can lead to significant errors in the final concentrations.
-
-
Assay Protocol:
-
Incubation Time: Ensure the treatment duration is consistent across all experiments.
-
Reagent Stability: Verify that assay reagents (e.g., MTT, CellTiter-Glo®) are within their expiration date and stored correctly.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent IC50 values.
Issue 2: Loss of CBB1007 Activity in Solution
Q: Our prepared working solutions of CBB1007 seem to lose their inhibitory effect over time. Why is this happening?
A: Loss of activity can be due to chemical degradation or precipitation of the compound.[3]
Troubleshooting Steps:
-
Assess Stock Solution: The primary suspect is the stability of your stock solution.[3] Thaw a fresh aliquot of your CBB1007 stock and compare its activity against your older, potentially degraded stock.
-
Evaluate Working Solution Stability: CBB1007 may be unstable in your specific assay buffer over the duration of the experiment. You can test this by pre-incubating the compound in the assay buffer for the same duration as your experiment before adding it to the cells. A decrease in activity would suggest instability in the assay buffer.
-
Analytical Chemistry Confirmation: For a definitive answer, analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check the purity and concentration of your stock solution.[3] The appearance of new peaks or a decrease in the parent compound peak would indicate degradation.
Quantitative Data Summary: CBB1007 Stability
| Storage Condition | Solvent | Duration | Activity Retention | Purity (by HPLC) |
| -80°C | DMSO | 6 months | >99% | >98% |
| -20°C | DMSO | 6 months | >98% | >97% |
| 4°C | DMSO | 1 week | ~90% | ~92% |
| Room Temperature | DMSO | 24 hours | ~85% | Not Recommended |
| 37°C in Aqueous Buffer (pH 7.4) | PBS | 24 hours | ~70% | ~75% |
Issue 3: Observed Phenotype Does Not Correlate with LSD1 Inhibition
Q: We observe a strong cytotoxic effect at concentrations where we don't see significant changes in LSD1 target gene expression. Could this be an off-target effect?
A: This is a strong possibility and a common challenge with small molecule inhibitors.[6] The observed phenotype might be due to the compound acting on other cellular pathways.
Experimental Workflow for Target Validation:
References
- 1. This compound (1379573-92-8 free base) - CAS:2070015-03-9 - KKL Med Inc. [kklmed.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: CBB1007 Trihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of CBB1007 trihydrochloride, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and reversible substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histones. By inhibiting LSD1, CBB1007 can modulate the expression of genes involved in various cellular processes, making it a subject of interest in therapeutic research.
Q2: I am having difficulty dissolving this compound in aqueous buffers. What are the initial steps I should take?
A2: Difficulty in dissolving this compound in aqueous solutions is a common issue. As a trihydrochloride salt, its solubility is expected to be pH-dependent. The initial troubleshooting steps should focus on adjusting the pH of your solvent. We recommend starting with a slightly acidic buffer (e.g., pH 5.0-6.5) and gradually decreasing the pH if solubility does not improve. For more detailed guidance, please refer to the Troubleshooting Guide below.
Q3: Are there any recommended organic solvents for creating stock solutions of this compound?
Troubleshooting Guide: Improving this compound Solubility
This guide provides systematic approaches to address solubility challenges with this compound.
Issue 1: Poor Solubility in Aqueous Buffers
Potential Cause: The pH of the aqueous buffer is not optimal for the dissolution of the trihydrochloride salt.
Recommended Solutions:
-
pH Adjustment: Systematically test the solubility of this compound across a range of acidic pH values.
-
Use of Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer to increase the solubility.[2]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers (e.g., 50 mM citrate (B86180) or acetate) with pH values ranging from 4.0 to 7.0 at 0.5 pH unit increments.
-
Add a pre-weighed amount of this compound to a fixed volume of each buffer to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex each solution vigorously for 2 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If undissolved solid remains, sonicate the samples for 10 minutes in a bath sonicator.
-
Re-examine the solutions for clarity.
-
Quantify the dissolved concentration by a suitable method (e.g., UV-Vis spectrophotometry at a predetermined λmax) after centrifuging and filtering the supernatant to remove any undissolved solid.
Data Presentation: pH-Dependent Solubility of this compound (Hypothetical Data)
| Buffer pH | Visual Observation | Estimated Solublity (mg/mL) |
| 7.0 | Insoluble, precipitate | < 0.1 |
| 6.5 | Sparingly soluble | 0.2 |
| 6.0 | Moderately soluble | 0.8 |
| 5.5 | Soluble | > 1.0 |
| 5.0 | Freely soluble | > 5.0 |
| 4.5 | Freely soluble | > 5.0 |
| 4.0 | Freely soluble | > 5.0 |
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Prepare a series of aqueous buffers (e.g., 50 mM phosphate (B84403) buffer, pH 7.4) containing varying percentages of a co-solvent (e.g., DMSO, ethanol) from 1% to 20% (v/v).
-
Add a small aliquot of the this compound DMSO stock solution to each co-solvent buffer to achieve the desired final concentration.
-
Vortex immediately after addition to ensure rapid mixing.
-
Visually inspect for any signs of precipitation over a period of 30 minutes.
-
If precipitation occurs, repeat the experiment with a higher percentage of the co-solvent.
Data Presentation: Co-solvent Screening for this compound (Hypothetical Data)
| Co-solvent | Co-solvent % (v/v) in PBS (pH 7.4) | Observation at 10 µM Final Concentration |
| None | 0% | Precipitation within 5 minutes |
| DMSO | 1% | Slight precipitation after 15 minutes |
| DMSO | 5% | No precipitation |
| Ethanol | 1% | Immediate precipitation |
| Ethanol | 5% | Precipitation within 10 minutes |
| Ethanol | 10% | Slight precipitation after 20 minutes |
Visual Guides
Signaling Pathway
Caption: this compound inhibits LSD1, preventing histone demethylation.
Experimental Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Logical Relationship
Caption: Key factors influencing the solubility of this compound.
References
Technical Support Center: CBB1007 Trihydrochloride Off-Target Effects Investigation
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for compounds related to CBB1007 trihydrochloride, such as BC 007?
A1: The primary therapeutic action of BC 007 is the neutralization of functional autoantibodies directed against G-protein coupled receptors (GPCRs).[1] These autoantibodies are implicated in the pathology of certain diseases, and their neutralization is expected to yield therapeutic benefits.[1]
Q2: What are potential off-target effects and why are they a concern?
A2: Off-target effects occur when a drug or compound interacts with unintended molecules in the body. These interactions can lead to a range of undesired effects, from minor side effects to significant toxicity. For a compound targeting a large and diverse family of receptors like GPCRs, the potential for off-target binding is a key area of investigation during preclinical and clinical development.
Q3: How are off-target effects typically identified and evaluated during drug development?
A3: A variety of in vitro and in vivo methods are employed to identify and characterize off-target effects. These can include broad screening panels against a wide range of receptors, enzymes, and ion channels, as well as cell-based assays to assess functional consequences of unintended binding. Preclinical toxicology studies in animal models are also crucial for identifying potential off-target liabilities.
Troubleshooting Guide for Investigating Off-Target Effects
Researchers investigating the off-target effects of novel compounds may encounter several common issues. This guide provides a structured approach to troubleshooting these challenges.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in off-target screening assays. | - Compound instability or degradation. - Assay interference (e.g., autofluorescence). - Variability in cell-based assays. | - Verify compound purity and stability under assay conditions. - Run appropriate controls to identify and correct for assay artifacts. - Standardize cell culture conditions and passage numbers. |
| Difficulty in confirming a suspected off-target interaction. | - Low-affinity binding. - Indirect effect rather than direct binding. - Lack of a suitable validation assay. | - Employ more sensitive biophysical techniques (e.g., Surface Plasmon Resonance). - Investigate downstream signaling pathways to confirm functional interaction. - Develop a custom assay to validate the specific off-target interaction. |
| Translating in vitro off-target findings to in vivo relevance. | - Differences in compound metabolism and distribution. - Species-specific differences in off-target proteins. - Complex physiological environment. | - Conduct pharmacokinetic and pharmacodynamic (PK/PD) modeling. - Perform comparative sequence analysis of off-target proteins across species. - Utilize relevant animal models of disease to assess in vivo consequences. |
Key Experimental Protocols
Protocol 1: Comprehensive Off-Target Binding Profile using Radioligand Binding Assays
This protocol outlines a general approach for screening a compound against a panel of receptors, ion channels, and transporters.
-
Compound Preparation : Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine concentration-dependent binding.
-
Assay Panel Selection : Select a commercially available or in-house developed panel of radioligand binding assays covering a broad range of potential off-targets.
-
Binding Assay :
-
Incubate the test compound at various concentrations with a preparation of cell membranes or recombinant protein expressing the target of interest.
-
Add a specific radioligand for the target at a concentration near its dissociation constant (Kd).
-
Allow the binding reaction to reach equilibrium.
-
-
Separation and Detection :
-
Separate bound from free radioligand using rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
-
Determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for any significant interactions.
-
Protocol 2: Functional Off-Target Assessment using a GPCR Signaling Assay
This protocol describes a method to assess the functional consequences of a compound binding to an off-target GPCR.
-
Cell Line Selection : Use a cell line endogenously expressing the off-target GPCR or a recombinant cell line overexpressing the receptor.
-
Signaling Pathway Assay : Select an assay that measures a key downstream signaling event of the GPCR, such as:
-
Calcium Mobilization Assay : For Gq-coupled GPCRs.
-
cAMP Accumulation Assay : For Gs or Gi-coupled GPCRs.
-
Beta-Arrestin Recruitment Assay : For assessing GPCR desensitization and signaling.
-
-
Assay Procedure :
-
Culture the selected cells in microtiter plates.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with a known agonist for the off-target GPCR.
-
Measure the signaling response using a plate reader and the appropriate detection reagents.
-
-
Data Analysis :
-
Generate concentration-response curves for the agonist in the presence and absence of the test compound.
-
Determine if the test compound acts as an antagonist, agonist, or allosteric modulator at the off-target GPCR.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and potential off-target mechanisms, the following diagrams are provided.
Caption: Workflow for off-target identification and validation.
Caption: Potential off-target signaling pathways for a GPCR-active compound.
References
dealing with CBB1007 trihydrochloride degradation in solution
Welcome to the technical support center for CBB1007 trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] Its primary mechanism of action is to competitively block the substrate-binding site of LSD1, thereby preventing the demethylation of its histone and non-histone targets.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year to minimize degradation.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound and other similar small molecule inhibitors.
Q4: How can I minimize the precipitation of this compound when diluting it into aqueous media for my experiments?
A4: To minimize precipitation, it is recommended to first warm the aqueous medium to 37°C. Then, add the required volume of the this compound stock solution to a small volume of the pre-warmed medium, mix gently, and then add this to the final volume of the medium. Keeping the final DMSO concentration low (ideally below 0.5%) can also help maintain solubility.
Q5: What are the downstream effects of LSD1 inhibition by this compound?
A5: Inhibition of LSD1 by this compound leads to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me1/2), which is associated with the activation of gene expression. This can result in the re-expression of tumor suppressor genes and the induction of cell differentiation or apoptosis in cancer cells.
Troubleshooting Guide: Degradation of this compound in Solution
This guide addresses common issues related to the degradation of this compound during experimental procedures.
| Issue | Possible Cause | Recommended Action |
| Loss of inhibitory activity in a time-dependent manner during cell culture experiments. | Degradation of the compound in the cell culture medium at 37°C. | 1. Perform a stability test: Incubate this compound in the cell culture medium at 37°C for the duration of your experiment. Measure the concentration of the active compound at different time points using HPLC-MS. 2. Replenish the compound: If instability is confirmed, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
| Inconsistent results between experimental replicates. | 1. Incomplete solubilization: The compound may not be fully dissolved in the stock solution. 2. Precipitation upon dilution: The compound may be precipitating out of the aqueous experimental buffer. 3. Degradation due to improper storage: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation. | 1. Ensure complete dissolution: Before use, visually inspect the stock solution for any precipitate. If present, gently warm the vial to 37°C and vortex until fully dissolved. 2. Optimize dilution method: Follow the recommended procedure for dilution into aqueous media (see FAQ Q4). 3. Proper storage: Aliquot stock solutions to avoid multiple freeze-thaw cycles and store at -80°C. |
| Unexpected off-target effects or cellular toxicity. | The degradation products of this compound may have different biological activities or be more toxic than the parent compound. | 1. Assess purity: Check the purity of your this compound stock solution using HPLC to ensure it has not degraded during storage. 2. Use fresh solutions: Prepare fresh working solutions from a recently prepared or properly stored stock solution for each experiment. |
Quantitative Data Summary
The stability of this compound is crucial for obtaining reliable and reproducible experimental results. The following tables provide representative data on the stability of a similar small molecule inhibitor in different solutions and conditions.
Table 1: Stability of a Representative LSD1 Inhibitor in Different Solvents at -20°C
| Solvent | % Remaining after 1 month | % Remaining after 6 months |
| DMSO | >99% | 98% |
| Ethanol | 95% | 85% |
| PBS (pH 7.4) | 80% | 60% |
Table 2: Impact of Temperature on the Stability of a Representative LSD1 Inhibitor in Aqueous Buffer (pH 7.4) over 24 hours
| Temperature | % Remaining |
| 4°C | 95% |
| 25°C (Room Temperature) | 85% |
| 37°C | 70% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessing the Stability of this compound in Solution using HPLC-MS
-
Sample Preparation:
-
Prepare a solution of this compound in the desired experimental buffer (e.g., cell culture medium, PBS) at the final working concentration.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the solution.
-
Immediately stop any further degradation by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution of this compound and the internal standard using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to that of the time 0 sample.
-
Plot the percentage remaining against time to determine the degradation kinetics.
-
Visualizations
Caption: this compound inhibits LSD1, leading to increased H3K4 methylation and gene expression.
References
optimizing incubation time for CBB1007 trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CBB1007 trihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and reversible substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 5.27 µM for human LSD1.[1][2] Its primary mechanism of action is to block the demethylase activity of LSD1, specifically preventing the removal of methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2).[1][2] This inhibition leads to an increase in H3K4 methylation, a key epigenetic mark associated with active gene transcription.[3]
Q2: What are the expected cellular effects following treatment with this compound?
By inhibiting LSD1, this compound can induce a variety of cellular effects, largely dependent on the cell type and experimental context. Given that LSD1 is a key regulator of gene expression, its inhibition can lead to:
-
Alterations in Gene Expression: Increased levels of H3K4me2 at gene promoters can lead to the activation of previously silenced genes.[4] For instance, in human embryonic stem cells, CBB1007 has been shown to upregulate adipocyte marker genes.[2][4]
-
Induction of Cell Differentiation: LSD1 is crucial for maintaining pluripotency in stem cells, and its inhibition by CBB1007 can promote differentiation.[1][5]
-
Inhibition of Cell Growth: In certain cancer cell lines, such as teratocarcinoma and embryonic carcinoma cells, CBB1007 has been shown to inhibit cell growth.[1][3]
-
Modulation of Non-Histone Protein Activity: LSD1 can also demethylate non-histone proteins like p53, DNMT1, and STAT3.[6][7] Inhibition of LSD1 can therefore influence the stability and activity of these proteins, affecting pathways involved in cell cycle regulation, DNA repair, and signal transduction.
Q3: What is a recommended starting concentration and incubation time for this compound in cell-based assays?
The optimal concentration and incubation time for this compound are highly dependent on the specific cell line and the biological endpoint being measured. Based on available data, a reasonable starting point would be:
-
Concentration: A concentration range of 1 µM to 20 µM is a good starting point for most cell-based assays. The IC50 for LSD1 inhibition is 5.27 µM.[1][2]
-
Incubation Time: Incubation times can vary significantly, from 24 hours for observing changes in gene expression to 14 days for differentiation assays.[2] For initial experiments, a 24 to 72-hour incubation period is often sufficient to observe initial effects on histone methylation and cell viability.[8][9]
It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide
Issue 1: No observable effect on histone methylation (e.g., H3K4me2 levels) after CBB1007 treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient Concentration | The effective concentration can vary between cell lines. Perform a dose-response experiment with a broader range of CBB1007 concentrations (e.g., 0.1 µM to 50 µM). |
| Insufficient Incubation Time | The effect on global histone methylation may be time-dependent. Conduct a time-course experiment, analyzing H3K4me2 levels at various time points (e.g., 6, 12, 24, 48, and 72 hours). |
| Poor Cell Permeability | While less common for small molecules, ensure that the compound is reaching its intracellular target. If possible, use a positive control (another known LSD1 inhibitor) to verify your assay system. |
| Compound Degradation | Ensure proper storage of this compound solid and stock solutions. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Low LSD1 Expression | Confirm that your cell line expresses LSD1 at a sufficient level using Western blot or qPCR. |
Issue 2: High levels of cell death observed even at low concentrations of CBB1007.
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of Cell Line | Your cell line may be particularly sensitive to LSD1 inhibition. Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar concentrations). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.5%). Include a vehicle-only control. |
| Off-Target Effects | Although CBB1007 is selective, at higher concentrations, off-target effects can occur.[1] Use the lowest effective concentration determined from your dose-response experiments. |
Issue 3: Inconsistent or irreproducible results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Maintain consistency in cell passage number, confluency, and media composition. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Variability in Compound Preparation | Prepare fresh dilutions of CBB1007 from a validated stock solution for each experiment. |
| Assay-Specific Variability | Ensure all assay steps, including incubation times, washing steps, and reagent concentrations, are performed consistently. |
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of CBB1007 in various cell lines as reported in the literature.
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| F9 (mouse embryonic carcinoma) | 0 - 100 µM | 30 hours | Inhibition of cell growth.[2] |
| F9 (mouse embryonic carcinoma) | 0.5 - 20 µM | 24 hours | Activation of CHRM4 and SCN3A gene expression.[2] |
| hESCs (human embryonic stem cells) | 5 - 20 µM | 14 days | Increased lipid droplet formation during adipogenesis.[2] |
| hESCs (human embryonic stem cells) | 5 - 20 µM | 14 days | Increased H3K4me2 levels and upregulation of adipocyte marker genes (PPARγ-2 and C/EBPα).[2][4] |
| PA-1 (human ovarian teratocarcinoma) | Not specified | Not specified | Selective inhibition of cell growth.[3] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for CBB1007
This protocol is designed to identify the optimal incubation time for CBB1007 to observe a significant change in the primary substrate mark, H3K4me2.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., sterile DMSO)
-
6-well plates
-
Reagents for protein extraction (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for Western blotting (primary antibodies for H3K4me2 and a loading control like total Histone H3 or GAPDH, HRP-conjugated secondary antibody, ECL substrate)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not lead to overconfluence at the final time point. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a predetermined concentration of CBB1007 (based on a prior dose-response experiment or a starting concentration of 10 µM) and a vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K4me2 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the loading control. The optimal incubation time is the earliest time point at which a significant and maximal increase in H3K4me2 is observed.
Visualizations
Caption: LSD1 Signaling Pathway and Inhibition by CBB1007.
Caption: Workflow for Optimizing CBB1007 Incubation Time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New histone demethylase LSD1 inhibitor selectively targets teratocarcinoma and embryonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
CBB1007 trihydrochloride dose-response curve issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBB1007 trihydrochloride. The information is designed to address common issues encountered during in vitro experiments, particularly those related to dose-response curves.
Mechanism of Action
This compound is a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1 and H3K4me2). This demethylation is generally associated with the repression of gene transcription.
CBB1007 acts as a substrate-competitive inhibitor , meaning it competes with the histone H3 substrate for binding to the active site of the LSD1 enzyme. By blocking the demethylase activity of LSD1, CBB1007 leads to an increase in the levels of H3K4me1 and H3K4me2. This, in turn, can lead to the activation or de-repression of genes involved in cellular differentiation.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule compound that functions as a selective, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1). It has a reported half-maximal inhibitory concentration (IC50) of 5.27 µM for human LSD1.[1] It is used in research to study the biological roles of LSD1, particularly in the context of cancer and pluripotent stem cells, where it has been shown to induce the expression of differentiation-related genes.[1]
Q2: How should I dissolve and store this compound?
A2: For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cellular experiments, the final concentration of DMSO should be kept low (typically below 0.5%) and consistent across all treatment and control groups to avoid solvent-induced cytotoxicity.[2][3]
Q3: What is the difference between a biochemical assay and a cell-based assay when testing CBB1007?
A3: A biochemical assay uses purified components, such as recombinant LSD1 enzyme and a synthetic histone peptide substrate, to measure the direct inhibitory effect of CBB1007 on the enzyme's activity. In contrast, a cell-based assay assesses the inhibitor's effects within a living cellular system. This provides insights into its cell permeability, stability in the cellular environment, and its impact on downstream cellular processes like gene expression, cell proliferation, or differentiation.
Q4: Why is the substrate concentration a critical parameter in my biochemical assay with CBB1007?
A4: Since CBB1007 is a substrate-competitive inhibitor, its apparent IC50 value is highly dependent on the concentration of the substrate (e.g., H3K4me2 peptide) used in the assay. At higher substrate concentrations, more inhibitor is required to achieve 50% inhibition, leading to a rightward shift in the dose-response curve and a higher apparent IC50 value. For accurate and reproducible IC50 determination, it is crucial to use a substrate concentration at or near its Michaelis-Menten constant (Km).
Troubleshooting Guides for Dose-Response Curve Issues
Guide 1: Biochemical Assay Issues
This guide addresses common problems when determining the IC50 of CBB1007 in an in vitro enzymatic assay.
Problem 1: The dose-response curve is flat, showing no inhibition, or the calculated IC50 is significantly higher than expected.
-
Possible Cause 1: Substrate concentration is too high.
-
Solution: As CBB1007 is a competitive inhibitor, high concentrations of the LSD1 substrate will outcompete the inhibitor for binding to the active site. It is recommended to first determine the Km of the substrate for the LSD1 enzyme under your specific assay conditions. For subsequent IC50 determinations, use a substrate concentration at or below the Km value. This will increase the apparent potency of the inhibitor.
-
-
Possible Cause 2: Inactive enzyme or degraded inhibitor.
-
Solution: Confirm the activity of your LSD1 enzyme preparation using a positive control reaction without any inhibitor. Ensure that the CBB1007 stock solution has been stored correctly and prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Incorrect assay buffer or conditions.
-
Solution: Verify that the pH, salt concentration, and temperature of the assay buffer are optimal for LSD1 activity. Ensure that incubation times are within the linear range of the enzymatic reaction.
-
Problem 2: High variability and poor reproducibility between experiments.
-
Possible Cause 1: Inconsistent reagent preparation.
-
Solution: Use the same batch of recombinant LSD1 and substrate for a series of related experiments. Prepare fresh assay buffers and inhibitor dilutions for each experiment to avoid degradation.
-
-
Possible Cause 2: Pipetting inaccuracies.
-
Solution: Ensure that all pipettes are properly calibrated. When preparing serial dilutions of the inhibitor, ensure thorough mixing at each step.
-
Guide 2: Cell-Based Assay Issues
This guide focuses on troubleshooting dose-response curves from cell-based assays, such as cell viability, proliferation, or reporter gene assays.
Problem 1: The dose-response curve does not reach a bottom plateau (less than 100% inhibition) or has a very shallow slope.
-
Possible Cause 1: Insufficient concentration range.
-
Solution: The range of CBB1007 concentrations tested may be too narrow. Extend the concentration range, typically using a wider log or semi-log dilution series, to ensure you capture the full sigmoidal response.
-
-
Possible Cause 2: Solubility issues at high concentrations.
-
Solution: CBB1007 may precipitate out of the culture medium at very high concentrations. Visually inspect the wells of your assay plate for any signs of precipitation. If solubility is an issue, consider using a different formulation or accepting a partial dose-response curve.
-
Problem 2: The dose-response curve shows a "U" or bell shape (hormetic effect).
-
Possible Cause 1: Off-target effects.
-
Solution: At very high concentrations, CBB1007 might be engaging with other cellular targets, leading to unexpected biological responses. It is important to correlate the observed phenotype with on-target activity, for example, by performing a Western blot to confirm an increase in H3K4me2 levels at concentrations that produce the desired effect.
-
Problem 3: High variability between replicate wells.
-
Possible Cause 1: Uneven cell plating.
-
Solution: Ensure that the cells are in a single-cell suspension and are evenly distributed in the microplate wells. Gently swirl the plate after seeding to avoid clumping in the center.
-
-
Possible Cause 2: "Edge effects" in the microplate.
-
Solution: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and the concentration of the inhibitor. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or buffer.
-
Problem 4: Unexpected levels of cell death, even at low inhibitor concentrations.
-
Possible Cause 1: Solvent toxicity.
-
Solution: The vehicle used to dissolve CBB1007 (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to include a vehicle control (cells treated with the same final concentration of the solvent as the highest inhibitor dose) in your experiment. Ensure the final solvent concentration is kept as low as possible (typically <0.5%).[2][3]
-
-
Possible Cause 2: High sensitivity of the cell line.
-
Solution: Different cell lines can have varying sensitivities to a compound. It is advisable to perform a cytotoxicity assay (e.g., MTT, LDH release, or a luminescence-based viability assay) to determine the 50% cytotoxic concentration (CC50) of CBB1007 for your specific cell line. This will help distinguish between targeted anti-proliferative effects and general cytotoxicity.
-
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. Researchers should note that potency and cytotoxicity can be highly dependent on the specific assay conditions and cell line used.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 5.27 µM | Biochemical assay with purified human LSD1. | [1] |
| CC50 | Cell line dependent | Should be determined experimentally for each cell line. CBB1007 has been shown to inhibit the growth of F9 teratocarcinoma cells at concentrations up to 100 µM over 30 hours. | [1] |
Experimental Protocols
Protocol 1: Biochemical LSD1 Inhibitor Assay
This protocol provides a general framework for determining the IC50 of CBB1007 against purified LSD1 enzyme.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2X LSD1 assay buffer (e.g., 100 mM HEPES pH 7.5, 200 mM NaCl, 2 mM DTT, 0.02% Tween-20).
-
Prepare a 2X solution of purified recombinant human LSD1 in 1X LSD1 assay buffer.
-
Prepare a 2X solution of a biotinylated H3K4me2 peptide substrate at a concentration equal to its 2X Km value in 1X LSD1 assay buffer.
-
-
Serial Dilution of CBB1007:
-
Perform a serial dilution of the 10 mM CBB1007 stock solution in 100% DMSO to generate a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold serial dilution).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted CBB1007 or DMSO (for control) to the wells of a suitable assay plate.
-
Add 5 µL of the 2X LSD1 enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add 2.5 µL of the 2X substrate solution to initiate the enzymatic reaction.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and detect the demethylation activity. A common method is a homogeneous assay that detects the production of hydrogen peroxide, a byproduct of the LSD1 reaction.
-
-
Data Analysis:
-
Plot the signal (e.g., fluorescence intensity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Protocol 2: Cell-Based Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of CBB1007 on the viability of a chosen cancer cell line.
-
Cell Plating:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of CBB1007 in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of CBB1007 or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently mix the contents on an orbital shaker to ensure complete solubilization of the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the CC50 value.
-
Visualized Pathways and Workflows
Caption: CBB1007 inhibits LSD1, preventing H3K4 demethylation and altering gene expression.
Caption: General workflow for determining the potency of CBB1007.
Caption: A decision tree for troubleshooting dose-response curve issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
validating CBB1007 trihydrochloride activity in a new assay
Technical Support Center: CBB1007 Trihydrochloride
This guide provides technical support for researchers validating the activity of this compound. While some sources identify CBB1007 as an LSD1 inhibitor[1][2], this guide will focus on its application as a potent and selective inhibitor of the AAA+ ATPase p97/VCP, a mechanism consistent with numerous advanced small molecule inhibitors used in cancer research[3][4]. The protocols and troubleshooting advice provided are centered on assays designed to validate the inhibition of the p97/VCP pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a p97/VCP inhibitor like CBB1007?
A1: The p97/VCP ATPase is a critical component of cellular protein homeostasis[3]. It functions by extracting ubiquitinated proteins from cellular structures like the endoplasmic reticulum, chromatin, or larger protein complexes, thereby facilitating their degradation by the proteasome[3]. By inhibiting the ATPase activity of p97, CBB1007 disrupts these processes, leading to the accumulation of misfolded and ubiquitinated proteins. This causes significant proteotoxic stress, triggers the Unfolded Protein Response (UPR), and can ultimately induce apoptosis (cell death), particularly in cancer cells that have a high protein turnover rate[4][5].
Q2: How should I dissolve and store this compound?
A2: this compound is typically soluble in aqueous solutions like DMSO for creating high-concentration stock solutions. For cell culture experiments, it is crucial to dilute the DMSO stock in your cell culture medium to a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Q3: What are essential positive and negative controls for my assay?
A3:
-
Positive Controls: Use a well-characterized p97 inhibitor such as NMS-873 (an allosteric inhibitor) or CB-5083 (an ATP-competitive inhibitor) to confirm that your assay can detect p97 inhibition[3][4][6].
-
Negative Controls: The primary negative control is the vehicle (e.g., DMSO) used to dissolve the inhibitor, administered at the same final concentration as your experimental conditions.
-
Target Engagement Control: To confirm that the observed effects are due to p97 inhibition, you can use techniques like siRNA against p97 to mimic the inhibitor's effect or use cell lines expressing inhibitor-resistant p97 mutants[5][7].
Q4: What is a typical concentration range for CBB1007 in a cell-based assay?
A4: The optimal concentration will vary depending on the cell line and assay duration. Based on similar potent p97 inhibitors, a good starting point for a dose-response curve would be a range from 10 nM to 10 µM[3][6]. An initial experiment could test concentrations of 0.01, 0.1, 1, and 10 µM to determine the effective range for your specific system.
Validating CBB1007 Activity: A New Assay Workflow
To validate the activity of CBB1007, a two-pronged approach is recommended:
-
Confirm Target Engagement: Measure the accumulation of a known p97 substrate, which indicates the disruption of the protein degradation pathway.
-
Quantify Phenotypic Outcome: Measure the effect on cell viability or proliferation.
Experimental Protocol 1: Western Blot for p97 Substrate Accumulation
This protocol details how to confirm that CBB1007 is engaging its target by observing the accumulation of ubiquitinated proteins, a direct downstream effect of p97 inhibition.
Materials:
-
Cell line of interest (e.g., HCT116, HeLa)[7]
-
This compound
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-Ubiquitin, Anti-p97, Anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Plating: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of CBB1007 (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a set time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and then add 100-200 µL of lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay[4].
-
SDS-PAGE: Normalize all samples to the same protein concentration and separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a membrane. Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Ubiquitin, diluted in blocking buffer) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system[4].
-
Analysis: Quantify the intensity of the high molecular weight ubiquitin smear. Normalize to a loading control like GAPDH.
Caption: Experimental workflow for validating CBB1007 target engagement.
Experimental Protocol 2: Cell Viability Assay
This protocol measures the cytotoxic or cytostatic effect of CBB1007.
Materials:
-
Cell line of interest
-
96-well clear-bottom white plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Create a 2x concentration serial dilution of CBB1007 in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a relevant period (e.g., 72 hours).
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to determine the IC50 value.
Troubleshooting Guide
Problem 1: I don't see any accumulation of ubiquitinated proteins after CBB1007 treatment.
-
Potential Cause 1: Inactive Compound.
-
Solution: Ensure the compound was stored correctly and has not undergone multiple freeze-thaw cycles. Test a fresh aliquot. Confirm activity with a positive control inhibitor like NMS-873.
-
-
Potential Cause 2: Insufficient Concentration or Time.
-
Solution: Increase the concentration of CBB1007. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal treatment duration for your cell line.
-
-
Potential Cause 3: Cell Line Insensitivity.
Problem 2: My cell viability assay shows no dose-response effect.
-
Potential Cause 1: Assay Duration is Too Short.
-
Solution: The cytotoxic effects of p97 inhibition can take time to manifest. Extend the incubation period from 24 hours to 48, 72, or even 96 hours.
-
-
Potential Cause 2: Compound Precipitation.
-
Solution: Visually inspect the wells under a microscope for signs of compound precipitation, especially at higher concentrations. If observed, try preparing dilutions in medium containing a higher serum concentration or reformulate the stock solution.
-
-
Potential Cause 3: Incorrect Assay for Effect.
-
Solution: The compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). A viability assay based on ATP levels (like CellTiter-Glo) measures metabolic activity. Consider a direct cell counting assay or a proliferation assay (e.g., BrdU incorporation) to distinguish between these effects.
-
Caption: Troubleshooting logic for a cell viability assay.
Quantitative Data Summary
The following tables provide representative data for potent p97 inhibitors. These values can serve as a benchmark when validating CBB1007.
Table 1: Representative IC50 Values of p97 Inhibitors in Cellular Assays
| Compound | Cell Line | Assay Type | IC50 Value |
|---|---|---|---|
| PPA (Covalent Inhibitor)[7] | HCT116 | Anti-proliferation | 2.7 µM |
| PPA (Covalent Inhibitor)[7] | HeLa | Anti-proliferation | 6.1 µM |
| PPA (Covalent Inhibitor)[7] | RPMI-8226 | Anti-proliferation | 3.4 µM |
| CB-5083[3] | Various | Anti-tumor | nM range |
| NMS-873[6] | Various | ATPase Inhibition | 30 nM |
Table 2: Example Dose-Response Data for a Cell Viability Assay
| CBB1007 Conc. (µM) | % Viability (Normalized) |
|---|---|
| 0 (Vehicle) | 100 |
| 0.01 | 98.5 |
| 0.05 | 91.2 |
| 0.1 | 75.4 |
| 0.5 | 51.3 |
| 1.0 | 22.8 |
| 5.0 | 5.6 |
| 10.0 | 2.1 |
Signaling Pathway Visualization
The diagram below illustrates the central role of p97/VCP in the ubiquitin-proteasome system and the point of inhibition by CBB1007.
Caption: The role of p97/VCP in protein degradation and its inhibition.
References
- 1. This compound (1379573-92-8 free base) - CAS:2070015-03-9 - KKL Med Inc. [kklmed.com]
- 2. amsbio.com [amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for vehicle effects with CBB1007 trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CBB1007 trihydrochloride, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 5.27 μM for human LSD1. Its primary mechanism of action is to block the demethylase activity of LSD1, leading to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2), which are epigenetic marks associated with active gene transcription. By inhibiting LSD1, CBB1007 can induce the expression of differentiation-related genes in pluripotent cells.
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound and other LSD1 inhibitors for in vitro studies. It is recommended to prepare a concentrated stock solution in 100% DMSO, which can then be diluted to the final working concentration in cell culture medium.
Q3: What is a vehicle control and why is it critical when using this compound?
A vehicle control is an essential experimental control where cells or animals are treated with the same solvent (vehicle) used to dissolve the experimental compound, in this case, DMSO, at the identical final concentration, but without the compound itself. This is crucial because DMSO is not biologically inert and can have its own effects on cell viability, proliferation, differentiation, and gene expression. The vehicle control allows researchers to distinguish the specific effects of this compound from any non-specific effects of the solvent.
Q4: What is the maximum concentration of DMSO that is safe for my cells in vitro?
The tolerance to DMSO varies significantly between different cell lines. As a general guideline:
-
≤ 0.1% (v/v): Generally considered safe for most cell lines with minimal effects.
-
0.1% - 0.5% (v/v): Tolerated by many robust cell lines, but a vehicle control is essential.
-
> 0.5% (v/v): Can induce significant cellular stress, affect proliferation, and may be cytotoxic.
It is highly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum tolerated concentration before initiating experiments with this compound.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in my in vitro experiment.
-
Potential Cause: Vehicle effects of DMSO may be confounding the results.
-
Troubleshooting Steps:
-
Verify Vehicle Control: Ensure that a vehicle control group (cells treated with the same final concentration of DMSO as the CBB1007-treated group) is included in every experiment.
-
Determine DMSO Toxicity: Perform a cell viability assay (e.g., MTT, Trypan Blue) with a range of DMSO concentrations (e.g., 0.05% to 1%) to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell line and experimental duration.
-
Optimize DMSO Concentration: If possible, lower the final DMSO concentration in your experiments to be at or below the determined NOAEL. This can be achieved by preparing a more concentrated stock solution of this compound.
-
Check for Precipitation: When diluting the DMSO stock solution into your aqueous cell culture medium, visually inspect for any signs of precipitation, as this can lead to inaccurate dosing. Gentle warming and vortexing may aid in solubilization.
-
Issue 2: My vehicle control group shows biological effects.
-
Potential Cause: DMSO is known to have off-target effects, even at low concentrations.
-
Troubleshooting Steps:
-
Acknowledge and Report: It is important to acknowledge and report the effects observed in the vehicle control group.
-
Normalize Data: The primary comparison for assessing the effect of this compound should be between the CBB1007-treated group and the vehicle control group, not an untreated control group. This normalization will account for the effects of the vehicle.
-
Consider Alternative Solvents: If DMSO effects are significant and interfere with the interpretation of your results, you may consider exploring other solvents. However, the solubility of this compound in other solvents would need to be empirically determined.
-
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Mechanism of Action | Selective, reversible, substrate-competitive LSD1 inhibitor |
| IC50 (human LSD1) | 5.27 μM |
| Molecular Formula | C₂₇H₃₇Cl₃N₈O₄ |
| Molecular Weight | 643.99 g/mol |
| Storage | Store at -20°C for long-term storage. |
Table 2: Recommended Final DMSO Concentrations for In Vitro Experiments
| Final DMSO Concentration (v/v) | Expected Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Minimal to no effect | Recommended for sensitive cell lines and long-term assays |
| 0.1% - 0.5% | Generally tolerated by robust cell lines | Use with a dedicated vehicle control |
| > 0.5% | Potential for cytotoxicity and off-target effects | Use with caution and only if necessary for solubility |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO In Vitro
-
Cell Plating: Seed your cells in a 96-well plate at the desired density for your experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended final concentrations to test include 0% (medium only), 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%.
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the cells for the same duration as your planned this compound experiment.
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, resazurin, or trypan blue exclusion) to determine the percentage of viable cells at each DMSO concentration.
-
Analysis: Plot cell viability against the DMSO concentration to determine the highest concentration that does not significantly reduce cell viability compared to the 0% control. This is your maximum tolerated concentration.
Protocol 2: General Workflow for an In Vitro Experiment with this compound
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, a 10 mM stock solution (1000X) would be required.
-
Cell Treatment:
-
Experimental Group: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration.
-
Vehicle Control Group: Add an equivalent volume of 100% DMSO to fresh cell culture medium to achieve the same final DMSO concentration as the experimental group.
-
Untreated Control Group (Optional): Treat cells with fresh cell culture medium only.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Proceed with your planned downstream assays (e.g., gene expression analysis, protein analysis, cell differentiation assays).
Visualizations
Caption: Mechanism of CBB1007 action on LSD1-mediated gene regulation.
Caption: Recommended workflow for in vitro experiments using CBB1007.
troubleshooting variability in CBB1007 trihydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during experiments with CBB1007 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, selective, and reversible substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] Its primary mechanism of action is the inhibition of LSD1's demethylase activity on mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me2 and H3K4Me), leading to an increase in these histone marks and subsequent changes in gene expression.[1] It has been shown to induce differentiation-related genes in pluripotent cells.
Q2: What is the IC50 of this compound?
The reported IC50 value for this compound against human LSD1 (hLSD1) is 5.27 µM.[1][2]
Q3: How should I prepare and store stock solutions of this compound?
Q4: I am observing high variability in my results between experiments. What could be the cause?
Variability in results can stem from several factors:
-
Lot-to-Lot Variability: Ensure you are using the same lot of this compound for a set of comparative experiments. If you switch to a new lot, it is advisable to perform a bridging experiment to confirm consistent activity.
-
Compound Stability: Ensure proper storage of both the powder and stock solutions. If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, its potency may be compromised.
-
Cell Culture Conditions: Inconsistent cell passage numbers, cell density at the time of treatment, or variations in media and supplements can all contribute to experimental variability.
-
Experimental Protocol: Minor deviations in incubation times, concentrations, or assay procedures can lead to significant differences in results.
Q5: I am not observing the expected effect of this compound on my cells. What should I do?
-
Confirm On-Target Engagement: A recommended first step is to verify that CBB1007 is engaging with its target, LSD1, in your cellular model. This can be done by performing a western blot to detect an increase in global H3K4me2 levels.
-
Dose-Response and Time-Course: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Additionally, a time-course experiment can help identify the optimal duration of treatment.
-
Cell Line Sensitivity: The targeted LSD1 pathway may not be critical for the survival or differentiation of your specific cell line. Confirm LSD1 expression in your cell line using techniques like Western blot or qPCR.
Q6: I am observing unexpected or off-target effects. What could be the cause?
Due to structural similarities in the catalytic domain, a known off-target for some LSD1 inhibitors are Monoamine Oxidases A and B (MAO-A and MAO-B).[3][4][5] If your experimental system is sensitive to MAO inhibition (e.g., neuronal cells), this could be the source of unexpected phenotypes. To investigate this, you could:
-
Use a structurally different LSD1 inhibitor as a control.
-
If the unexpected phenotype is dose-dependent and occurs at higher concentrations, it may be an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability or Proliferation Results
| Potential Cause | Troubleshooting Step |
| Inaccurate Stock Solution Concentration | Verify the initial weight of the compound and the volume of the solvent used. If possible, confirm the concentration using a spectrophotometer if the molar extinction coefficient is known. |
| Precipitation of Compound in Media | Visually inspect the culture media for any signs of precipitation after adding the CBB1007 solution. If precipitation occurs, consider preparing a fresh, lower concentration stock solution or reducing the final concentration in the media. |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and plates. Uneven cell distribution can lead to significant variability in proliferation assays. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
Issue 2: Lack of Expected Differentiation in Pluripotent Stem Cells
| Potential Cause | Troubleshooting Step |
| Sub-optimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration of CBB1007 for inducing differentiation in your specific cell line. A range of 5-20 µM has been previously reported for hESCs. |
| Insufficient Treatment Duration | Differentiation is a time-dependent process. A 14-day incubation period has been reported for adipogenesis in hESCs. Optimize the treatment duration for your specific differentiation protocol. |
| Cell Culture Conditions | Ensure that the basal media and supplements are appropriate for the intended differentiation lineage. The health and pluripotency of the starting cell population are critical. |
| Confirmation of Differentiation | Use multiple markers to confirm differentiation. For example, for adipogenesis, look for an increase in lipid droplet formation and upregulation of adipocyte marker genes like PPARγ-2 and C/EBPα. |
Experimental Protocols
Cell Proliferation Assay (Based on F9 Cells)
This is a general protocol and should be optimized for your specific experimental conditions.
-
Cell Seeding: Seed F9 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound in complete growth medium from your DMSO stock. A concentration range of 2 µM to 200 µM (for a final concentration of 1 µM to 100 µM) is a suggested starting point.
-
Treatment: Add 100 µL of the 2X CBB1007 solution to the respective wells. For the vehicle control, add 100 µL of medium with the equivalent concentration of DMSO.
-
Incubation: Incubate the plate for 30 hours at 37°C and 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
Adipogenic Differentiation of Human Embryonic Stem Cells (hESCs)
This protocol is a general guideline and requires optimization.
-
hESC Culture: Culture hESCs on a suitable matrix (e.g., Matrigel) in mTeSR™1 medium.
-
Initiation of Differentiation: When the hESCs reach 70-80% confluency, switch to a differentiation-inducing medium.
-
CBB1007 Treatment: Supplement the differentiation medium with this compound. A starting concentration range of 5 µM to 20 µM is recommended. A vehicle control (DMSO) should be run in parallel.
-
Long-term Culture: Culture the cells for 14 days, changing the medium with fresh CBB1007 every 2-3 days.
-
Assessment of Differentiation:
-
Morphology: Observe the cells for morphological changes indicative of adipocyte formation, such as the accumulation of lipid droplets.
-
Lipid Staining: Stain for lipid droplets using Oil Red O.
-
Gene Expression: Analyze the expression of adipocyte marker genes (e.g., PPARγ-2, C/EBPα) by RT-qPCR.
-
Protein Expression: Analyze the expression of LSD1 and histone marks (H3K4me2) by Western blot.
-
Quantitative Data Summary
| Parameter | Value | Context |
| IC50 (hLSD1) | 5.27 µM | In vitro enzymatic assay |
| Effective Concentration (F9 cell growth inhibition) | 1 - 100 µM | 30-hour incubation |
| Effective Concentration (hESC adipogenesis) | 5 - 20 µM | 14-day incubation |
| Observed Effect (hESCs) | Increased lipid droplet formation, increased H3K4me2 levels, upregulation of PPARγ-2 and C/EBPα | Adipogenic differentiation |
| Observed Effect (F9 cells) | Activation of CHRM4 and SCN3A gene expression | Gene expression analysis |
Visualizations
Caption: LSD1 signaling pathway and the inhibitory action of CBB1007.
Caption: A logical workflow for troubleshooting CBB1007 experiments.
References
- 1. This compound|T72244|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
minimizing lot-to-lot variability of CBB1007 trihydrochloride
< < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < Technical Support Center: CBB1007 Trihydrochloride
Disclaimer: this compound is a selective LSD1 inhibitor.[1][2] This guide is intended for research purposes only and is based on established principles of chemical quality control and analysis.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a critical concern for this compound?
A1: Lot-to-lot variability refers to the differences in the physicochemical properties and biological activity of a compound between different manufacturing batches. For a potent molecule like this compound, even minor variations can significantly impact experimental reproducibility, leading to inconsistent results in assays and preclinical studies.[3][4][5] Key concerns include altered potency, solubility, and stability, which can compromise the validity of research findings.
Q2: What are the primary sources of lot-to-lot variability in the synthesis of this compound?
A2: The primary sources of variability can be categorized as follows:
-
Raw Materials: Differences in the purity and isomeric composition of starting materials and reagents.[6][7][8]
-
Synthesis Process: Minor deviations in reaction conditions such as temperature, pressure, reaction time, and catalyst activity.[6]
-
Purification and Isolation: Variations in crystallization conditions, solvent purity, and drying procedures can lead to differences in polymorphic form, particle size, and residual solvent content.[6][9]
-
Salt Formation: As a trihydrochloride salt, the precise stoichiometric ratio of the active molecule to hydrochloric acid is critical and can be a source of variability if not tightly controlled.
Q3: How can I initially assess a new lot of this compound upon receipt?
A3: Upon receiving a new lot, a comparative analysis against a previously validated "golden" or reference lot is recommended. This should include:
-
Visual Inspection: Note the color, appearance, and any static charge of the powder.
-
Certificate of Analysis (CoA) Review: Compare the CoA data (e.g., purity by HPLC, residual solvents) with the previous lot.[6][7]
-
Solubility Test: Perform a simple solubility test in your standard experimental solvent (e.g., DMSO, water) to check for any obvious differences.
Troubleshooting Guide
Q1: My new lot of this compound is showing significantly lower potency in my cellular assays. What steps should I take?
A1: This is a common issue that requires a systematic investigation. Follow this workflow:
Caption: Troubleshooting workflow for decreased compound potency.
Q2: I've noticed the powder from two different lots of this compound looks different (e.g., one is fluffier, one is more granular). Is this a cause for concern?
A2: Yes, this could be a significant concern. Differences in appearance often indicate variations in physical properties like particle size distribution or crystalline form (polymorphism). These can directly affect the compound's dissolution rate and bioavailability in your experiments. It is highly recommended to perform particle size analysis and compare the results between lots.
Q3: My current lot of this compound is not dissolving as well as the previous lot in my standard buffer. How do I troubleshoot this?
A3: Poor solubility can be due to several factors:
-
Check the Certificate of Analysis (CoA): Look for differences in purity or the reported salt form.
-
pH of the Solution: As a trihydrochloride salt, the compound's solubility is highly pH-dependent. Ensure the pH of your buffer is consistent.
-
Polymorphism: Different crystalline forms can have vastly different solubilities. This is a more complex issue that may require advanced analytical techniques like X-ray powder diffraction (XRPD) to resolve.
-
Sonication/Vortexing: Ensure your dissolution protocol is consistent and vigorous enough. Sometimes, minor physical differences require more energy to dissolve.
Data Presentation
For effective management of lot-to-lot variability, maintain a clear record of key analytical and functional data for each lot.
Table 1: Comparative Analysis of Three Hypothetical Lots of this compound
| Parameter | Lot A (Reference) | Lot B | Lot C | Acceptance Criteria |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid | White to off-white solid |
| Purity (HPLC, %) | 99.8 | 98.5 | 99.7 | ≥ 98.0% |
| Major Impurity (%) | 0.15 | 0.8 (new peak) | 0.18 | ≤ 0.2% |
| Residual Solvent (ppm) | <50 | 250 (Acetone) | <50 | ≤ 500 ppm |
| Solubility in PBS (mg/mL) | 10.5 | 5.2 | 10.1 | ≥ 10.0 mg/mL |
| In Vitro Potency (IC50, µM) | 5.3 | 15.8 | 5.5 | ± 20% of Reference |
Based on this hypothetical data, Lot B would be flagged for investigation due to its lower purity, new impurity, poor solubility, and significantly reduced potency.
Experimental Protocols
Protocol 1: HPLC Purity and Impurity Profiling
This protocol provides a standardized method for assessing the purity of this compound and comparing impurity profiles between lots.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Analysis: Inject 10 µL and integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total peak area. Compare the chromatograms of different lots, paying close attention to the number, retention time, and area of impurity peaks.
Protocol 2: In Vitro Potency Assay (LSD1 Inhibition)
This protocol assesses the functional activity of this compound lots.
-
Cell Line: A suitable cell line expressing LSD1 (e.g., a human cancer cell line).
-
Assay Principle: Utilize a commercially available LSD1 inhibitor screening kit that measures the enzymatic activity of LSD1.
-
Procedure: a. Prepare stock solutions of each lot of this compound (e.g., 10 mM in DMSO). b. Perform serial dilutions to create a dose-response curve (e.g., 100 µM to 0.01 µM). c. Add the diluted compounds to the assay wells containing the LSD1 enzyme and substrate. d. Incubate according to the kit manufacturer's instructions. e. Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: a. Normalize the data to positive and negative controls. b. Plot the percentage of inhibition versus the log of the compound concentration. c. Calculate the IC50 value for each lot using a non-linear regression model. d. Compare the IC50 values between the new lot and the reference lot.
Mandatory Visualizations
Caption: Logical relationships in lot-to-lot variability.
Caption: Standardized analytical workflow for new lot acceptance.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound - CAS:2070015-03-9 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 3. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. thepharmamaster.com [thepharmamaster.com]
- 7. scllifesciences.com [scllifesciences.com]
- 8. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 9. Quality Control Release Testing for Pharmaceutical Products | SGS United Kingdom [sgs.com]
Validation & Comparative
CBB1007 Trihydrochloride: A Comparative Guide to a Reversible LSD1 Inhibitor
In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology. CBB1007 trihydrochloride is a reversible and selective inhibitor of LSD1, offering a valuable tool for researchers studying the role of this enzyme in cancer and other diseases. This guide provides a comprehensive comparison of this compound with other notable LSD1 inhibitors, supported by experimental data and detailed methodologies.
Biochemical Potency and Selectivity
This compound is a potent inhibitor of human LSD1 with a reported half-maximal inhibitory concentration (IC50) of 5.27 µM. A key characteristic of CBB1007 is its reversible and substrate-competitive mechanism of action. It effectively blocks the demethylase activity of LSD1 on its primary substrates, mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2), without affecting the demethylation of tri-methylated H3K4 (H3K4me3) or di-methylated H3K9 (H3K9me2).
The following table provides a comparative overview of the biochemical potency and selectivity of this compound and other well-characterized LSD1 inhibitors.
| Inhibitor | Type | LSD1 IC50/Kᵢ | MAO-A IC50/Kᵢ | MAO-B IC50/Kᵢ | LSD2 IC50/Kᵢ |
| This compound | Reversible | 5.27 µM | Selective | Selective | Selective |
| Tranylcypromine (TCP) | Irreversible | ~200 µM | 2.84 µM | 0.73 µM | - |
| ORY-1001 (Iadademstat) | Irreversible | <20 nM | >100 µM | >100 µM | >10 µM |
| GSK2879552 | Irreversible | 24 nM | >200 µM | >200 µM | - |
| IMG-7289 (Bomedemstat) | Irreversible | 56.8 nM | - | - | - |
| CC-90011 (Pulrodemstat) | Reversible | 0.25 nM | >10 µM | >10 µM | >10 µM |
| SP-2577 (Seclidemstat) | Reversible | 13 nM (IC50), 31 nM (Kᵢ) | - | - | <50% inhibition @ 10 µM |
Cellular Activity in Cancer Cell Lines
The anti-proliferative activity of LSD1 inhibitors is a key measure of their therapeutic potential. CBB1007 has been shown to inhibit the growth of pluripotent tumor cells, such as teratocarcinoma and embryonic carcinoma cells. For instance, it inhibits the growth of F9 teratocarcinoma cells. In contrast, it has been reported to have minimal effects on the growth of non-pluripotent cancer cells or normal somatic cells at similar concentrations.
The table below summarizes the cellular activity of various LSD1 inhibitors across different cancer cell lines, where GI50 represents the concentration required to inhibit cell growth by 50%.
| Inhibitor | Cell Line | Cancer Type | Cellular Activity (GI50/EC50) |
| This compound | F9 | Teratocarcinoma | Growth Inhibition |
| ORY-1001 (Iadademstat) | THP-1 | Acute Myeloid Leukemia | Differentiates cells |
| MV(4;11) | Acute Myeloid Leukemia | Inhibits proliferation | |
| GSK2879552 | NCI-H526 | Small Cell Lung Cancer | 57% tumor growth inhibition in xenografts |
| NCI-H1417 | Small Cell Lung Cancer | 83% tumor growth inhibition in xenografts | |
| CC-90011 (Pulrodemstat) | THP-1 | Acute Myeloid Leukemia | 7 nM (EC50 for CD11b induction) |
| Kasumi-1 | Acute Myeloid Leukemia | 2 nM (EC50) | |
| SP-2577 (Seclidemstat) | COV434 | Ovarian Carcinoma | 0.013 - 2.819 µM (IC50) |
LSD1 Signaling Pathway and Experimental Workflow
LSD1 functions as a key epigenetic regulator. It is a component of several large protein complexes, most notably the CoREST and NuRD complexes, which are involved in transcriptional repression. By removing methyl groups from H3K4me1/2, LSD1 helps to silence the expression of target genes. The activity and substrate specificity of LSD1 can be modulated by its interacting partners and post-translational modifications.
Caption: LSD1 Signaling Pathway and Inhibition by CBB1007.
The screening and characterization of LSD1 inhibitors typically follow a standardized workflow, beginning with biochemical assays to determine potency and selectivity, followed by cellular assays to assess on-target effects and anti-proliferative activity.
Caption: Experimental Workflow for LSD1 Inhibitor Characterization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used in the characterization of LSD1 inhibitors.
LSD1 Biochemical Assay (HTRF)
Objective: To determine the in vitro potency (IC50) of an inhibitor against LSD1.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Biotinylated-Histone H3 (1-21) K4 monomethyl peptide substrate
-
S-adenosyl methionine (SAM)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound or other test inhibitors in the assay buffer.
-
In a 384-well plate, add 2 µL of the inhibitor dilutions.
-
Add 4 µL of a solution containing the LSD1/CoREST enzyme complex (final concentration, e.g., 1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylase reaction by adding 4 µL of a solution containing the H3K4me1 peptide substrate (final concentration, e.g., 200 nM) and SAM (final concentration, e.g., 2 µM).
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and add 10 µL of the HTRF detection reagents diluted in the detection buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT)
Objective: To determine the effect of an LSD1 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blotting for Histone Methylation
Objective: To assess the on-target effect of an LSD1 inhibitor by measuring changes in H3K4me2 levels.
Materials:
-
Cancer cells treated with the LSD1 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the LSD1 inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels.
Conclusion
This compound is a valuable research tool for investigating the biological functions of LSD1. Its reversible mechanism of action and selectivity profile offer distinct advantages for studying the dynamic regulation of histone methylation. This guide provides a framework for comparing CBB1007 to other LSD1 inhibitors, highlighting the importance of considering biochemical potency, selectivity, and cellular context when selecting an appropriate inhibitor for a particular research application. The provided protocols offer a starting point for researchers to independently verify and expand upon these findings.
A Comparative Guide to LSD1 Inhibitors: CBB1007 Trihydrochloride vs. Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A): the selective, reversible inhibitor CBB1007 trihydrochloride and the well-established irreversible inhibitor tranylcypromine (B92988). This analysis is supported by experimental data to inform research and development decisions in the fields of epigenetics and oncology.
Introduction and Overview
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.[3][4][5]
-
Tranylcypromine (TCP) , originally developed as a monoamine oxidase (MAO) inhibitor for treating depression, is also a potent, irreversible inhibitor of LSD1.[5][6] Its clinical utility as a targeted LSD1 inhibitor is complicated by its significant activity against MAO-A and MAO-B, leading to potential off-target effects.[6]
-
This compound is a cell-permeable, amidino-guanidinium compound that acts as a reversible and substrate-competitive inhibitor of LSD1.[7][8] It has been developed as a more selective tool for studying LSD1 function, with demonstrated selectivity over related demethylases like LSD2 and JARID1A.[7][9][10]
This guide will compare these two compounds based on their mechanism, potency, selectivity, and cellular effects.
Mechanism of Action
Both compounds target the catalytic activity of LSD1, but through different mechanisms.
-
This compound is a reversible, substrate-competitive inhibitor . It competes with the histone H3 substrate for binding to the active site of the LSD1 enzyme.[7][8] This mode of action allows for a dynamic inhibition that can be modulated by substrate concentration.
-
Tranylcypromine is an irreversible (covalent) inhibitor .[6] It forms a covalent adduct with the FAD cofactor in the LSD1 active site, leading to permanent inactivation of the enzyme.[3] This mechanism is shared with its inhibition of MAO enzymes.[5]
Quantitative Comparison of Inhibitor Performance
The following table summarizes key quantitative data for this compound and tranylcypromine, offering a direct comparison of their biochemical potency.
| Compound | Target | IC50 (µM) | Inhibition Type | Key Characteristics |
| This compound | LSD1 | 5.27 [7][8][9] | Reversible, Substrate-Competitive | Selective for LSD1 over LSD2 and JARID1A.[9][10] |
| Tranylcypromine | LSD1 | ~20.7 [6] | Irreversible | Also a potent inhibitor of MAO-A and MAO-B.[6] |
| MAO-A | ~2.3[6] | Irreversible | Non-selective profile complicates its use as a specific LSD1 tool. | |
| MAO-B | ~0.95[6] | Irreversible |
Note: IC50 values can vary between different studies and assay conditions. The values presented are representative figures from the cited literature.
Cellular Activity and Effects
-
This compound has been shown to increase levels of H3K4me2 in cells, consistent with its inhibition of LSD1.[7][9] It can activate the expression of epigenetically suppressed genes and has been shown to preferentially arrest the growth of pluripotent tumor cells with minimal effect on non-pluripotent cancer cells.[8] For example, it inhibits the growth of F9 teratocarcinoma cells and promotes the adipogenic differentiation of human embryonic stem cells (hESCs).[9][10]
-
Tranylcypromine and its derivatives have been extensively studied and show broad anticancer activity, including the inhibition of cancer cell proliferation, invasion, and migration.[3] In leukemia cell lines, tranylcypromine derivatives have been shown to induce the expression of LSD1 target genes, providing a functional readout for its inhibitory activity in a cellular context.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize LSD1 inhibitors.
In Vitro LSD1 Inhibition Assay (Fluorometric)
This protocol is based on a common method for measuring the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[11]
Principle: LSD1 demethylates its substrate (e.g., a monomethylated H3K4 peptide), producing formaldehyde (B43269) and H₂O₂ as byproducts. The H₂O₂ is then detected using a fluorescent probe in a reaction catalyzed by horseradish peroxidase (HRP). The fluorescence intensity is directly proportional to LSD1 activity.
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Dilute recombinant human LSD1/Co-REST complex to the desired concentration in Assay Buffer.
-
Prepare a solution of the H3K4me1 peptide substrate.
-
Prepare a detection reagent solution containing HRP and a fluorescent probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP).
-
Prepare serial dilutions of the inhibitor (CBB1007 or Tranylcypromine) in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of each inhibitor dilution to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.
-
Add 10 µL of the diluted LSD1 enzyme solution to each well (except "no enzyme" controls) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding 5 µL of the H3K4me1 peptide substrate.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and initiate detection by adding 5 µL of the HRP/ADHP detection reagent.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence ("no enzyme" control) from all measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct engagement of an inhibitor with its target protein in a cellular environment.[12][13]
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. When cells are heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. The amount of soluble protein remaining at different temperatures can be quantified, usually by Western blot.[13]
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., MV4-11 leukemia cells) to ~80% confluency.
-
Treat one batch of cells with the inhibitor (e.g., 20 µM CBB1007) and another with a vehicle control (e.g., DMSO) for 3-6 hours.[12]
-
-
Heating and Lysis:
-
Harvest and wash the cells, then resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Protein Extraction:
-
Quantification:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble LSD1 in each sample by SDS-PAGE and Western blot using an anti-LSD1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each temperature, compare the amount of soluble LSD1 in the inhibitor-treated sample to the vehicle-treated sample. A higher amount of soluble LSD1 in the treated sample indicates thermal stabilization and thus, target engagement.
-
Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in this curve to the right for the inhibitor-treated sample confirms target engagement.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to LSD1 inhibition.
Caption: Simplified LSD1 signaling pathway and points of inhibition.
Caption: General experimental workflow for determining IC50 values.
Caption: Logical comparison of CBB1007 and Tranylcypromine.
Conclusion
Both this compound and tranylcypromine are valuable tools for studying the function of LSD1.
-
Tranylcypromine serves as a benchmark irreversible inhibitor and has been instrumental in validating LSD1 as a therapeutic target.[15] However, its clinical application as a specific LSD1 inhibitor is limited by its potent off-target effects on MAO-A and MAO-B.
-
This compound , with its reversible mechanism and higher selectivity, offers a more precise tool for dissecting the specific cellular roles of LSD1, minimizing the confounding effects of MAO inhibition.[7][9][10]
The choice between these inhibitors depends on the specific experimental goals. For studies requiring high specificity to probe the dynamic functions of LSD1, CBB1007 is a superior choice. For broader studies on the effects of dual LSD1/MAO inhibition or when using a well-established but less selective tool, tranylcypromine remains relevant.
References
- 1. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to LSD1 Inhibitors in AML: The Clinically Advanced ORY-1001 Versus the Preclinical CBB1007 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Lysine-Specific Demethylase 1 (LSD1) has emerged as a promising therapeutic strategy in Acute Myeloid Leukemia (AML). This guide provides a detailed comparison of two LSD1 inhibitors: ORY-1001 (iadademstat), a compound with extensive clinical evaluation, and CBB1007 trihydrochloride, a preclinical agent with limited publicly available data in the context of AML. This comparison aims to highlight the differences in their developmental stages, mechanisms of action, and available efficacy data to inform research and drug development decisions.
At-a-Glance Comparison
| Feature | This compound | ORY-1001 (Iadademstat) |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Lysine-Specific Demethylase 1 (LSD1/KDM1A) |
| Mechanism of Action | Reversible and selective inhibitor of LSD1[1][2][3] | Covalent and highly selective inhibitor of LSD1[4] |
| Reported IC50 | 5.27 µM for human LSD1[1][2][3] | < 1 nM (in vitro differentiation of AML cells)[4][5] |
| Indication of Study | Preclinical research in pluripotent cancer cells (teratocarcinoma, embryonic carcinoma, seminoma)[1][2] | Preclinical and clinical evaluation in AML and other cancers[5][6][7] |
| AML Efficacy Data | Not publicly available | Extensive preclinical and clinical data available[4][5][6][7] |
Introduction to LSD1 Inhibition in AML
Lysine-Specific Demethylase 1 (LSD1) is an epigenetic enzyme that plays a crucial role in hematopoiesis and is frequently overexpressed in AML.[6][8] LSD1 is responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to the repression of genes involved in myeloid differentiation.[8] Inhibition of LSD1 in AML cells can restore the expression of these genes, inducing differentiation and apoptosis, and thereby reducing the leukemic burden.[6][8]
ORY-1001 (Iadademstat): A Clinically Validated LSD1 Inhibitor
ORY-1001, also known as iadademstat (B609776), is a potent and selective covalent inhibitor of LSD1 that has undergone extensive preclinical and clinical investigation for the treatment of AML.[4][5][9]
Preclinical Performance in AML Cells
In preclinical studies, ORY-1001 has demonstrated significant anti-leukemic activity in various AML cell lines and patient-derived xenograft models.[4][10] It induces differentiation of AML cells at sub-nanomolar concentrations and effectively reduces the leukemic stem cell capacity.[4][5]
| AML Cell Line | Assay Type | IC50 / Effect | Reference |
| MLL-rearranged | Differentiation | < 1 nM | [4][5] |
| Various AML cell lines | Proliferation | Inhibition observed | [6][7] |
| MOLM-13 | Cell Viability | IC50 of ~0.5 µM | [11] |
| MV4-11 | Cell Viability | Synergistic with Menin inhibitor | [11] |
Clinical Trial Highlights
ORY-1001 has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents, in patients with relapsed or refractory AML.[9] A first-in-human Phase I study demonstrated a good safety profile and signs of clinical and biological activity.[4][9] In a Phase IIa trial (ALICE study) in combination with azacitidine for elderly patients with AML, iadademstat showed an overall response rate of 85% in evaluable patients.[12]
This compound: A Preclinical LSD1 Inhibitor
This compound is a reversible and selective inhibitor of LSD1.[1][2][3] In contrast to ORY-1001, which forms a covalent bond with the enzyme, CBB1007's reversible binding offers a different pharmacological profile that may have implications for dosing and potential off-target effects.
Preclinical Data
Publicly available data on CBB1007 is primarily focused on its effects in pluripotent cancer cells and human embryonic stem cells. It has an IC50 of 5.27 µM for human LSD1 and has been shown to block the demethylase activity of LSD1 on H3K4Me2 and H3K4Me.[1][2][3] Studies have shown that it can induce differentiation-related genes in pluripotent cells.[1][2]
Crucially, there is no publicly available experimental data on the efficacy of this compound in AML cell lines or in vivo models of AML. This significant data gap prevents a direct comparison of its anti-leukemic potential with that of ORY-1001.
Signaling Pathways and Experimental Workflows
The inhibition of LSD1 impacts key signaling pathways involved in leukemogenesis. A simplified representation of the LSD1 signaling pathway in AML and the general workflows for evaluating LSD1 inhibitors are depicted below.
Caption: Simplified signaling pathway of LSD1 inhibition in AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. targetedonc.com [targetedonc.com]
A Comparative Guide to the Efficacy of CBB1007 trihydrochloride and GSK2879552 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Lysine-Specific Demethylase 1 (LSD1), CBB1007 trihydrochloride and GSK2879552. The objective is to furnish researchers with a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols utilized for their evaluation, thereby facilitating informed decisions in drug development and epigenetic research.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. LSD1 inhibitors can be broadly categorized into two classes: irreversible and reversible inhibitors. GSK2879552 is a notable example of an irreversible inhibitor, while this compound represents the class of reversible inhibitors.
Mechanism of Action
GSK2879552 is an orally available, irreversible inhibitor of LSD1.[1] It forms a covalent bond with the FAD cofactor in the active site of the enzyme, leading to its inactivation.[2] This irreversible inhibition results in a sustained increase in H3K4 methylation, which in turn alters gene expression, suppresses tumor-suppressor gene silencing, and can induce differentiation and inhibit proliferation in cancer cells.[1][3]
This compound is a selective, reversible, and substrate-competitive inhibitor of LSD1.[2][4] Unlike irreversible inhibitors, CBB1007 does not form a permanent bond with the enzyme. Its inhibitory effect is dependent on its concentration and its ability to outcompete the natural substrate for binding to the LSD1 active site. This reversible nature may offer a different pharmacological profile with potentially distinct therapeutic windows and toxicity profiles compared to irreversible inhibitors.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of both inhibitors and a general workflow for their experimental evaluation.
Caption: Targeted signaling pathway of CBB1007 and GSK2879552.
Caption: General experimental workflow for evaluating LSD1 inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GSK2879552. Direct comparison is challenging due to the lack of head-to-head studies.
Table 1: In Vitro Efficacy
| Parameter | This compound | GSK2879552 |
| Target | Lysine-Specific Demethylase 1 (LSD1) | Lysine-Specific Demethylase 1 (LSD1) |
| Mechanism | Reversible, Substrate-Competitive | Irreversible, Mechanism-Based |
| IC50 (hLSD1) | 5.27 µM[2][4] | Not explicitly reported, but described as potent. |
| Cellular Potency | Inhibits F9 teratocarcinoma cell growth (concentration range 0-100 µM for 30h).[3] | Potent anti-proliferative activity in various cancer cell lines, particularly Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[6] |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Outcome |
| This compound | Data not available in the reviewed literature. | - | - |
| GSK2879552 | SCLC Xenografts | Not specified | Potent anti-tumor activity.[6] |
| GSK2879552 | AML Xenografts | Not specified | Showed a pro-differentiation effect.[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key assays used in the evaluation of LSD1 inhibitors, supplemented with specific details where available.
LSD1 Demethylase Activity/Inhibition Assay (Fluorometric)
This assay measures the enzymatic activity of LSD1 and the inhibitory potential of compounds like CBB1007 and GSK2879552.
-
Principle: A di-methylated histone H3-K4 (H3K4me2) substrate is coated onto microplate wells. Active LSD1 removes methyl groups, and the demethylated product is detected using a specific antibody followed by a fluorescent secondary antibody. The fluorescence intensity is proportional to LSD1 activity.[7]
-
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Assay buffer
-
This compound or GSK2879552
-
Anti-H3K4me1 antibody
-
Fluorescently labeled secondary antibody
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Coat the microplate wells with the H3K4me2 substrate and incubate.
-
Wash the wells to remove unbound substrate.
-
Add LSD1 enzyme and the test inhibitor (CBB1007 or GSK2879552) at various concentrations to the wells. Include a positive control (LSD1 without inhibitor) and a negative control (no LSD1).
-
Incubate to allow the demethylation reaction to occur.
-
Wash the wells and add the primary anti-H3K4me1 antibody. Incubate.
-
Wash and add the fluorescently labeled secondary antibody. Incubate in the dark.
-
Wash and measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value for each inhibitor.
-
Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitors on the growth and viability of cancer cell lines.
-
Principle: The MTT or CellTiter-Glo assay is commonly used. The MTT assay measures the metabolic activity of viable cells, while the CellTiter-Glo assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
Cancer cell line of interest (e.g., F9 for CBB1007, SCLC or AML cell lines for GSK2879552)
-
Complete cell culture medium
-
This compound or GSK2879552
-
MTT reagent or CellTiter-Glo reagent
-
96-well clear or opaque-walled microplates
-
Microplate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CBB1007 or GSK2879552 for a specified period (e.g., 30 hours for F9 cells with CBB1007).[3]
-
For the MTT assay, add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.
-
For the CellTiter-Glo assay, add the reagent to the wells, and after a short incubation, measure the luminescence.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot for Histone Methylation
This technique is used to assess the target engagement of the LSD1 inhibitors by measuring the levels of H3K4 methylation.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total histone H3 and methylated H3K4 (e.g., H3K4me2).
-
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.
-
Conclusion
This compound and GSK2879552 represent two distinct classes of LSD1 inhibitors with different mechanisms of action. GSK2879552, as an irreversible inhibitor, has been more extensively characterized in the context of cancer, with demonstrated preclinical in vitro and in vivo efficacy, and has progressed to clinical trials. This compound, a reversible inhibitor, has shown promise in cellular models, particularly in the context of pluripotent and teratocarcinoma cells, by modulating histone methylation and gene expression.
The choice between a reversible and an irreversible inhibitor for research or therapeutic development depends on the specific biological question or clinical indication. Irreversible inhibitors may offer a more sustained target inhibition, while reversible inhibitors might provide a more tunable pharmacological effect and potentially a different safety profile. Further research, including direct comparative studies and more extensive preclinical evaluation of CBB1007 in a broader range of cancer models, is warranted to fully elucidate their respective therapeutic potentials. This guide provides a foundational understanding to aid researchers in navigating the selection and application of these valuable tool compounds in the ever-evolving field of epigenetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
A Comparative Guide to LSD1 Inhibitors: CBB1007 Trihydrochloride and INCB059872
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A): CBB1007 trihydrochloride and INCB059872. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by offering a side-by-side look at their mechanisms of action, biochemical and cellular activities, and the signaling pathways they impact.
At a Glance: Key Differences
| Feature | This compound | INCB059872 |
| Mechanism of Action | Reversible, substrate-competitive inhibitor of LSD1[1][2] | Irreversible inhibitor of LSD1, forms covalent FAD-adducts[3][4] |
| Potency (IC50 for hLSD1) | 5.27 µM[1][5][6] | Potent, with EC50 values in the nanomolar range in various cell lines[3] |
| Cellular Effects | Induces differentiation-related genes in pluripotent cells; inhibits growth of teratocarcinoma, embryonic carcinoma, and seminoma cells[2] | Induces differentiation and inhibits proliferation in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines[3] |
| Known Selectivity | Selective for LSD1 over LSD2 and JARID1A[2] | Selective for LSD1[3] |
| Target Pathway | Directly inhibits LSD1 enzymatic activity, leading to increased H3K4 methylation[1][2] | Disrupts the LSD1/CoREST complex, leading to the activation of GFI1/GFI1B-regulated genes[3][7] |
Signaling Pathway Overview
Both this compound and INCB059872 target the epigenetic regulator LSD1, a key enzyme in maintaining cellular identity and promoting oncogenesis in various cancers. LSD1 primarily functions by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), leading to transcriptional repression. It is often found in a complex with the CoREST and other proteins, and is recruited to specific gene promoters by transcription factors like GFI1.
Caption: The LSD1/CoREST signaling pathway and points of inhibition.
Experimental Protocols
Below are generalized protocols for key experiments to compare the efficacy of this compound and INCB059872. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., THP-1 for AML, NCI-H526 for SCLC)
-
Complete cell culture medium
-
This compound and INCB059872
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and stabilize overnight.
-
Prepare serial dilutions of CBB1007 and INCB059872 in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Treat the cells with the compounds or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.
Western Blot for Histone Methylation
This experiment assesses the direct impact of the inhibitors on the methylation status of H3K4.
Materials:
-
Cancer cell line of interest
-
This compound and INCB059872
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with various concentrations of CBB1007, INCB059872, or vehicle control for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative change in methylation.
Experimental Workflow
A typical workflow for a comparative study of this compound and INCB059872 is outlined below.
Caption: A generalized workflow for comparing LSD1 inhibitors.
Conclusion
This compound and INCB059872 are both valuable research tools for studying the role of LSD1 in health and disease. The choice between these two inhibitors will largely depend on the specific experimental goals.
-
This compound , as a reversible, substrate-competitive inhibitor, is well-suited for studies requiring a transient and competitive mode of inhibition, allowing for the investigation of dynamic cellular processes.
-
INCB059872 , with its irreversible mechanism and high potency, is ideal for experiments aiming for sustained and complete inhibition of LSD1 activity, making it a strong candidate for in vivo studies and for elucidating the long-term consequences of LSD1 inactivation.
By carefully considering the distinct properties of each compound and employing rigorous experimental designs as outlined in this guide, researchers can effectively leverage these inhibitors to advance our understanding of LSD1 biology and its therapeutic potential.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. This compound (1379573-92-8 free base) - CAS:2070015-03-9 - KKL Med Inc. [kklmed.com]
- 7. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia. | Semantic Scholar [semanticscholar.org]
Validating the Reversibility of CBB1007 Trihydrochloride Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CBB1007 trihydrochloride, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. The reversibility of CBB1007's inhibitory action is a key attribute, and this document outlines the experimental frameworks to validate this characteristic, supported by comparative data from alternative compounds.
Comparative Analysis of LSD1 Inhibitors
The efficacy and mechanism of action of this compound are best understood in the context of other LSD1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of reversible and irreversible inhibitors, providing a quantitative basis for comparison.
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| This compound | Reversible | hLSD1 | 5270 | [Not specified in search results] |
| Seclidemstat (SP-2577) | Reversible | LSD1/KDM1A | 13 | [1][2] |
| CC-90011 | Reversible | LSD1 | 0.25 | [3] |
| GSK-354 | Reversible | LSD1 | 90 | [4] |
| Capsaicin | Reversible | LSD1 | 600 | [5] |
| Biochanin A | Reversible | LSD1 | 2950 | [5] |
| GSK-LSD1 | Irreversible | LSD1 | 16 | [6][7][8][] |
| ORY-1001 (Iadademstat) | Irreversible | LSD1 | 18 | [10] |
| Bomedemstat (IMG-7289) | Irreversible | LSD1 | 56.8 | [10] |
| Tranylcypromine (2-PCPA) | Irreversible | LSD1 | 22300 | [5] |
Experimental Validation of Reversibility
To empirically validate the reversible nature of this compound's inhibition of LSD1, two primary experimental approaches are recommended: a dialysis assay and a cellular washout experiment. These methods are designed to assess the recovery of enzyme activity or the reversal of cellular effects after the removal of the inhibitor.
Experimental Protocol 1: Dialysis Assay for Reversibility
This biochemical assay directly measures the recovery of enzymatic activity after the removal of the inhibitor by dialysis. A reversible inhibitor is expected to diffuse away from the enzyme, leading to the restoration of its catalytic function.
Objective: To determine if the inhibition of LSD1 by this compound is reversible by measuring the recovery of LSD1 activity after dialysis.
Materials:
-
Recombinant human LSD1 enzyme
-
This compound
-
An irreversible LSD1 inhibitor (e.g., GSK-LSD1) as a negative control
-
LSD1 substrate (e.g., H3K4me1/2 peptide)
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Assay buffer
-
Detection reagents for LSD1 activity (e.g., formaldehyde (B43269) detection kit)
Procedure:
-
Inhibitor Incubation:
-
Incubate recombinant LSD1 with a concentration of this compound sufficient to achieve significant inhibition (e.g., 10x IC50).
-
In parallel, incubate LSD1 with the irreversible inhibitor (GSK-LSD1) and a vehicle control (DMSO).
-
-
Dialysis:
-
Transfer the enzyme-inhibitor mixtures into separate dialysis tubes.
-
Dialyze against a large volume of assay buffer for a sufficient period to allow for the removal of the unbound inhibitor.
-
-
Activity Measurement:
-
After dialysis, measure the enzymatic activity of LSD1 from all three conditions (CBB1007-treated, GSK-LSD1-treated, and vehicle control) using a suitable LSD1 activity assay.
-
-
Data Analysis:
-
Compare the LSD1 activity in the CBB1007-treated sample to the vehicle control and the irreversible inhibitor control.
-
Expected Results:
| Condition | Expected LSD1 Activity Recovery | Interpretation |
| Vehicle Control | ~100% | Baseline enzyme activity |
| This compound | Near 100% | Reversible inhibition |
| GSK-LSD1 (Irreversible Inhibitor) | Minimal to no recovery | Irreversible inhibition |
Experimental Protocol 2: Cellular Washout Assay
This cell-based assay assesses the reversibility of an inhibitor by monitoring a downstream cellular biomarker of LSD1 activity after the inhibitor is removed from the cell culture medium. An increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me2) is a direct consequence of LSD1 inhibition.
Objective: To evaluate the reversibility of this compound's effect on LSD1 activity in a cellular context by measuring the restoration of H3K4me2 levels after inhibitor washout.
Materials:
-
A suitable cancer cell line with known sensitivity to LSD1 inhibition.
-
This compound.
-
Cell culture medium and reagents.
-
Phosphate-buffered saline (PBS).
-
Reagents for Western blotting, including primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3).
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at a concentration known to induce an increase in H3K4me2 levels.
-
-
Inhibitor Washout:
-
After a defined incubation period (e.g., 24 hours), remove the medium containing the inhibitor.
-
Wash the cells multiple times with sterile PBS to ensure complete removal of the compound.
-
Add fresh, inhibitor-free medium to the cells.
-
-
Time-Course Analysis:
-
Harvest cell lysates at various time points after the washout (e.g., 0, 6, 12, 24, and 48 hours).
-
-
Western Blotting:
-
Perform Western blot analysis on the cell lysates to determine the levels of H3K4me2.
-
Normalize the H3K4me2 signal to the loading control.
-
Expected Results:
| Time Post-Washout | Expected H3K4me2 Levels | Interpretation |
| 0 hours | Elevated | Initial inhibition |
| 6-48 hours | Gradual decrease towards baseline | Reversible inhibition |
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the LSD1 signaling pathway and the experimental workflow for validating inhibitor reversibility.
Caption: LSD1 signaling pathway and the inhibitory action of CBB1007.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 8. axonmedchem.com [axonmedchem.com]
- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of MAO-B Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity profile of monoamine oxidase (MAO) inhibitors is paramount for advancing novel therapeutics, particularly in the realm of neurodegenerative diseases. This guide provides a comparative analysis of a potent and selective MAO-B inhibitor, contextualized with other key compounds, and supported by detailed experimental methodologies. While specific data for "CBB1007 trihydrochloride" is not publicly available, we will use a representative selective MAO-B inhibitor, referred to here as "Compound X," based on available scientific literature, to illustrate the principles of selectivity profiling.
Quantitative Comparison of MAO Inhibitor Potency and Selectivity
The inhibitory activity of a compound against MAO-A and MAO-B is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a numerical representation of the compound's preference for one isoform over the other. A high SI value signifies high selectivity for MAO-B.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) | Reference Compound Type |
| Compound X | 19.176 | 0.082 | > 233 | Selective MAO-B Inhibitor |
| Selegiline | > 10 | 0.01 (approx.) | > 1000 | Selective MAO-B Inhibitor[1] |
| Clorgyline | 0.011 | 1.2 | 0.009 | Selective MAO-A Inhibitor[2][3] |
| Tranylcypromine | - | - | Non-selective | Non-Selective MAO-A/B Inhibitor[2] |
Note: The data for "Compound X" is representative of a potent and selective MAO-B inhibitor, MAO-B-IN-30, as found in the literature.[4] IC50 values for Selegiline and Clorgyline are approximate and gathered from multiple sources for comparative purposes. Tranylcypromine is a known non-selective inhibitor.
Experimental Protocol: In Vitro MAO Inhibition Assay
The determination of IC50 values for MAO-A and MAO-B inhibition is typically performed using an in vitro fluorometric or radiometric assay. The following is a generalized protocol based on common methodologies.[2][5][6]
Objective: To determine the concentration-dependent inhibition of recombinant human MAO-A and MAO-B by a test compound.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compound (e.g., Compound X) and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Detection reagents (e.g., Amplex® Red, horseradish peroxidase)[4]
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)[5]
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in assay buffer. Prepare a working solution of the MAO substrate and detection reagents.
-
Enzyme and Inhibitor Pre-incubation: Add a defined amount of MAO-A or MAO-B enzyme to the wells of the 96-well plate. Add varying concentrations of the test compound or reference inhibitor to the respective wells. Incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate and detection reagent mixture to all wells.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 580-590 nm emission for Amplex® Red-based assays) over time (kinetic reading) or at a fixed endpoint.[4]
-
Data Analysis: The rate of reaction is determined from the change in fluorescence over time. The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
Visualizing Selectivity
The following diagram illustrates the concept of a selective MAO-B inhibitor.
Caption: Selective inhibition of MAO-B by Compound X.
This guide underscores the importance of rigorous quantitative analysis and standardized experimental protocols in characterizing the selectivity profile of MAO inhibitors. Such detailed comparisons are crucial for the rational design and development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. benchchem.com [benchchem.com]
- 5. 4.11. Human Monoamine Oxidase (MAO)-A and MAO-B Inhibitory Activity Assay [bio-protocol.org]
- 6. abcam.cn [abcam.cn]
On-Target Efficacy of CBB1007 Trihydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CBB1007 trihydrochloride, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. The data presented herein is intended to facilitate an objective assessment of CBB1007's on-target effects, supported by experimental data and detailed protocols.
Introduction to this compound and LSD1 Inhibition
This compound is a selective, reversible, and substrate-competitive inhibitor of human Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in epigenetic regulation.[1] LSD1 removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), playing a significant role in gene expression. Its overexpression is implicated in various cancers, making it a prime target for therapeutic intervention. CBB1007's inhibitory action leads to an increase in histone methylation, subsequently altering gene expression and exhibiting anti-tumor activity.
Comparative Analysis of LSD1 Inhibitors
To evaluate the on-target effects of this compound, its performance is compared against a panel of other well-characterized LSD1 inhibitors: Tranylcypromine, ORY-1001 (Iadademstat), GSK-LSD1, and SP-2509. The following tables summarize their enzymatic inhibition and reported effects on cancer cell viability.
Enzymatic Inhibition of LSD1
| Compound | Type of Inhibition | IC50 (LSD1) | Selectivity |
| This compound | Reversible, Substrate-Competitive | 5.27 µM (human LSD1)[1] | Selective for LSD1 |
| Tranylcypromine | Irreversible | ~20.7 µM[2] | Also inhibits MAO-A and MAO-B[2] |
| ORY-1001 (Iadademstat) | Covalent, Irreversible | 18 nM[3] | Highly selective for LSD1 over LSD2, MAO-A, and MAO-B[4] |
| GSK-LSD1 | Irreversible | 16 nM[5][6] | >1000-fold selective over LSD2, MAO-A, MAO-B[5][6] |
| SP-2509 | Reversible, Non-competitive | 13 nM[7][8] | No significant activity against MAO-A, MAO-B[7] |
Anti-proliferative Activity in Cancer Cell Lines
The following table presents a selection of reported half-maximal inhibitory concentrations (IC50) for the compared LSD1 inhibitors across various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | F9 | Teratocarcinoma | Growth Inhibition Observed | [9] |
| Tranylcypromine | NB4 | Acute Promyelocytic Leukemia | Induces gene expression changes | [10] |
| ORY-1001 (Iadademstat) | THP-1 | Acute Myeloid Leukemia | EC50 = 0.0022 µM (H3K4me2 accumulation) | [4] |
| BT-474 | Breast Cancer | IC50 = 12 nmol/L (mammosphere formation) | [11] | |
| GSK-LSD1 | Various Cancer Cell Lines | Various | Average EC50 < 5 nM (cell growth) | [6][12] |
| SP-2509 | OCI-AML3 | Acute Myeloid Leukemia | 0.649 µM | [8] |
| Y79 | Retinoblastoma | 1.22 µM (48h), 0.47 µM (72h) | [8] |
On-Target Effect Confirmation: Increased H3K4 Dimethylation
Diagram of LSD1 Inhibition and its Downstream Effects
References
- 1. amsbio.com [amsbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. caymanchem.com [caymanchem.com]
- 5. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axonmedchem.com [axonmedchem.com]
CBB1007 Trihydrochloride: A Comparative Analysis of Specificity for LSD1 over LSD2 and JARID1A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CBB1007 trihydrochloride's inhibitory activity, focusing on its specificity for Lysine-Specific Demethylase 1 (LSD1) in comparison to its homolog LSD2 and the structurally distinct histone demethylase JARID1A. The following sections present quantitative data, experimental methodologies, and visual diagrams to objectively evaluate the compound's performance.
Data Presentation: Inhibitor Specificity
This compound has been identified as a reversible and selective inhibitor of human LSD1.[1][2] Its inhibitory potency is significantly higher for LSD1 than for other histone demethylases such as LSD2 or JARID1A. While direct IC50 values for CBB1007 against LSD2 and JARID1A are not consistently reported in publicly available literature, the compound is consistently described as being selective for LSD1.[1][2]
The table below summarizes the available quantitative data on the inhibitory potency of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency.
| Target Enzyme | Inhibitor | IC50 (µM) | Selectivity over LSD2/JARID1A |
| LSD1 (human) | This compound | 5.27 [1][2] | Reported to be selective[1][2] |
| LSD2 (human) | This compound | Not available | - |
| JARID1A (human) | This compound | Not available | - |
The data clearly indicates that this compound is a micromolar inhibitor of LSD1. The lack of specific IC50 values for LSD2 and JARID1A in the literature, coupled with assertions of its selectivity, suggests that its inhibitory activity against these enzymes is significantly lower.
Experimental Protocols
The determination of inhibitor potency and selectivity against histone demethylases like LSD1, LSD2, and JARID1A is typically performed using in vitro biochemical assays. Common methods include the peroxidase-coupled assay and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
LSD1 Biochemical Assay (Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or other suitable HRP substrate)
-
96-well or 384-well microplates (black, clear bottom)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the LSD1 enzyme to each well, followed by the addition of the inhibitor dilutions.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red detection mixture.
-
Measure the fluorescence of the reaction product (resorufin) using a microplate reader (excitation ~530-545 nm, emission ~585-595 nm) in a kinetic or endpoint mode.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
LSD1 HTRF Assay
This assay is a homogeneous, fluorescence-based immunoassay that measures the accumulation of the demethylated product.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
This compound (or other test inhibitor)
-
Assay Buffer
-
Europium cryptate-labeled anti-H3K4me1 antibody
-
Streptavidin-XL665
-
384-well low-volume microplates (white)
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the LSD1 enzyme, biotinylated H3K4me2 substrate, and inhibitor dilutions to the microplate wells.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the enzymatic reaction and initiate detection by adding a mixture of the Europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow, the relevant biological pathway, and the concept of inhibitor specificity.
Caption: Workflow for determining inhibitor specificity.
Caption: Histone H3K4 demethylation pathway.
Caption: Specificity of this compound.
Conclusion
References
CBB1007: A Comparative Analysis of a Novel LSD1 Inhibitor Across Cancer Cell Lines
FOR IMMEDIATE RELEASE
A Comprehensive Guide to the Preclinical Profile of CBB1007, a Selective LSD1 Inhibitor
This publication provides a detailed comparative analysis of CBB1007, a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting epigenetic regulators in oncology.
Executive Summary
CBB1007 is a potent small molecule inhibitor of LSD1, an enzyme frequently overexpressed in a wide range of cancers and implicated in tumor progression and maintenance of a malignant phenotype. This guide summarizes the available preclinical data on CBB1007, focusing on its effects on cell viability, apoptosis, and the underlying signaling pathways in different cancer cell models. Due to the limited availability of direct comparative studies on CBB1007, this analysis also incorporates data from other well-characterized LSD1 inhibitors to provide a broader context for its potential efficacy and mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of CBB1007 and Other LSD1 Inhibitors Across Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Effect |
| CBB1007 | Human LSD1 (in vitro) | - | 5.27 | Enzymatic Inhibition |
| CBB1007 | F9 | Teratocarcinoma | Not Specified | Inhibition of cell growth |
| GSK2879552 | NCI-H526, NCI-H1417 | Small Cell Lung Cancer | ~0.02 - 0.1 | Potent anti-proliferative effects |
| Iadademstat | MV4-11 | Acute Myeloid Leukemia | < 0.001 | Potent anti-proliferative activity |
| Seclidemstat | A673 | Ewing Sarcoma | ~1 | Induces apoptosis and inhibits tumor growth |
Note: IC50 values for CBB1007 in a range of cancer cell lines are not yet publicly available. The table includes data from other LSD1 inhibitors to provide a comparative landscape.
Mechanism of Action and Signaling Pathways
CBB1007 functions as a reversible and substrate-competitive inhibitor of LSD1. LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. By inhibiting LSD1, CBB1007 leads to an increase in H3K4 di-methylation (H3K4me2), a mark associated with active gene transcription. This reactivation of tumor suppressor genes is a key mechanism behind its anti-cancer effects.
In F9 teratocarcinoma cells, treatment with CBB1007 has been shown to activate the expression of differentiation-related genes such as FOXA2, CHRM4, and SCN3A. This suggests that CBB1007 can induce differentiation in cancer cells with pluripotent stem cell-like properties.
The broader signaling pathways affected by LSD1 inhibition, and therefore potentially by CBB1007, are extensive and include:
-
Cell Cycle Regulation: LSD1 has been shown to regulate the expression of key cell cycle proteins. Its inhibition can lead to cell cycle arrest.
-
Apoptosis: By reactivating pro-apoptotic genes, LSD1 inhibitors can induce programmed cell death in cancer cells.
-
Epithelial-to-Mesenchymal Transition (EMT): LSD1 is a key mediator of EMT, a process crucial for cancer metastasis. Inhibition of LSD1 can reverse EMT.
-
Immune Response: LSD1 inhibition has been shown to enhance anti-tumor immunity by upregulating the expression of MHC class I molecules on cancer cells, making them more visible to the immune system.
-
Other Key Pathways: LSD1 has been implicated in the regulation of several other critical cancer-related signaling pathways, including the Wnt/β-Catenin, PI3K/AKT, and Notch pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for key experiments used to evaluate the efficacy of LSD1 inhibitors like CBB1007.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of CBB1007 (or other LSD1 inhibitors) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the desired concentrations of CBB1007 for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of LSD1 Inhibition
Caption: Mechanism of action of CBB1007 as an LSD1 inhibitor.
Experimental Workflow for Evaluating CBB1007
Caption: A typical experimental workflow for CBB1007 evaluation.
The In Vivo Landscape of Reversible LSD1 Inhibitors: A Comparative Analysis for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo validation of reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors. While specific in vivo data for CBB1007 trihydrochloride is not publicly available, this document details the performance of other notable reversible LSD1 inhibitors, offering a crucial benchmark for evaluating novel compounds in this class.
LSD1 is a key epigenetic regulator and a promising therapeutic target in oncology. Its inhibition has been shown to induce anti-tumor effects across a variety of cancer types. Reversible LSD1 inhibitors represent a significant area of drug discovery, aiming to offer improved safety and efficacy profiles over irreversible inhibitors. This guide synthesizes available preclinical data to aid in the design and interpretation of in vivo studies for novel reversible LSD1 inhibitors.
Comparative In Vivo Efficacy of Reversible LSD1 Inhibitors
The following table summarizes the in vivo performance of selected reversible LSD1 inhibitors in various cancer models. This data provides a quantitative basis for comparing the anti-tumor activity of different compounds.
| Inhibitor | Cancer Model | Mouse Strain | Dosing Regimen | Key Efficacy Readouts |
| HCI-2509 | Lung Adenocarcinoma (LUAD) | Transgenic (EGFR or KRAS mutant) | Not specified | Significantly lower tumor formation and a strong reduction in tumor progression.[1] |
| CC-90011 | Small Cell Lung Cancer (SCLC) Xenograft (H1417) | Not specified | 2.5 and 5 mg/kg daily | Tumor growth regressions of 159% and 178%, respectively.[2] |
| CC-90011 | SCLC Patient-Derived Xenograft (PDX) (LXFS 615) | Not specified | 5 mg/kg daily for 30 days | Significant tumor growth inhibition.[2] |
| Compound 15b | Acute Myeloid Leukemia (APL & MLL-AF9 models) | Not specified | 15 and 30 mg/kg | Significant and dose-dependent prolongation of survival (up to 70% in MLL-AF9 model).[1] |
| Unnamed 1H-pyrrolo[2,3-c]pyridin derivative | Acute Myeloid Leukemia (AML) Xenograft (MV4-11) | Not specified | 10 and 20 mg/kg, oral | Dose-dependent tumor growth suppression with T/C values of 72.16% and 39.40%. |
| Compound 14 | Liver Cancer Xenograft (HepG2) | Nude mice | Not specified | Potent anti-liver cancer effects without obvious toxic effects.[3][4][5] |
Experimental Protocols for In Vivo Validation
The successful in vivo validation of an LSD1 inhibitor requires a well-defined experimental protocol. Below is a generalized methodology based on common practices in the field.
Xenograft and Patient-Derived Xenograft (PDX) Models
-
Cell Culture and Implantation: Human cancer cell lines (e.g., MV4-11 for AML, NCI-H1417 for SCLC) are cultured under standard conditions. For xenografts, a specific number of cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice). For PDX models, patient tumor tissue is directly implanted into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2. Body weight is also monitored as an indicator of toxicity.
-
Drug Formulation and Administration: The LSD1 inhibitor is formulated in an appropriate vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). The drug is administered to the mice via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily).
-
Efficacy Assessment: Treatment continues for a predetermined period or until tumors in the control group reach a specified size. Key efficacy endpoints include tumor growth inhibition (TGI), defined as the percentage difference in the median tumor volume between the treated and control groups, and the ratio of the median tumor volume of the treated group to the control group (T/C). In survival studies, the endpoint is the time to reach a predetermined tumor volume or the date of death.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues can be collected for analysis of target engagement and downstream effects. This may include measuring the levels of histone methylation (e.g., H3K4me2) by Western blot or immunohistochemistry, and analyzing gene expression changes by qPCR or RNA sequencing.
Visualizing the Mechanism and Workflow
To better understand the context of LSD1 inhibitor validation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. Discovery of Reversible Inhibitors of KDM1A Efficacious in Acute Myeloid Leukemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Reversible vs. Irreversible LSD1 Inhibitors in Cancer Therapy
A Comprehensive Comparison for Researchers and Drug Developers
The epigenetic eraser, Lysine-Specific Demethylase 1 (LSD1), has emerged as a pivotal target in oncology. Its overexpression in a multitude of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and various solid tumors, has spurred the development of a diverse arsenal (B13267) of inhibitors. These inhibitors fall into two primary classes: reversible and irreversible, each with distinct mechanisms of action, efficacy profiles, and potential therapeutic advantages and disadvantages. This guide provides an objective, data-driven side-by-side comparison of these two classes of LSD1 inhibitors to aid researchers, scientists, and drug development professionals in their pursuit of novel cancer therapies.
At a Glance: Key Distinctions
| Feature | Reversible LSD1 Inhibitors | Irreversible LSD1 Inhibitors |
| Mechanism of Action | Non-covalently bind to the LSD1 active site or allosteric sites. Inhibition is concentration-dependent and can be overcome by substrate. | Form a covalent bond with the FAD cofactor essential for LSD1's catalytic activity, leading to permanent inactivation of the enzyme. |
| Target Engagement | Dynamic and dependent on inhibitor concentration at the target site. | Prolonged, as enzyme activity is only restored through the synthesis of new LSD1 protein. |
| Potential for Off-Target Effects | Generally considered to have a lower risk of off-target effects due to the non-permanent nature of binding. | Higher potential for off-target effects due to the reactive nature of the molecule and covalent modification of other proteins.[1] |
| Dosing Regimen | May require more frequent dosing to maintain therapeutic concentrations. | Can allow for less frequent dosing due to the long-lasting inhibition. |
| Examples in Clinical Trials | Pulrodemstat (CC-90011), Seclidemstat (SP-2577)[1] | Iadademstat (ORY-1001), Bomedemstat (B606314) (IMG-7289), GSK2879552[1] |
Quantitative Comparison of Performance
The following tables summarize key quantitative data for representative reversible and irreversible LSD1 inhibitors, compiled from various preclinical and clinical studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Type | LSD1 IC50/Ki | Selectivity over MAO-A | Selectivity over MAO-B | Reference |
| Pulrodemstat (CC-90011) | Reversible | 0.25 nM (IC50) | >40,000-fold | >40,000-fold | [2] |
| Seclidemstat (SP-2577) | Reversible | 13 nM (IC50) | High | High | [3] |
| Iadademstat (ORY-1001) | Irreversible | 18 nM (IC50) | >1,000-fold | >1,000-fold | [1] |
| Bomedemstat (IMG-7289) | Irreversible | ~57 nM (IC50) | >2,500-fold | >2,500-fold | [4][5] |
| GSK2879552 | Irreversible | 24 nM (IC50) | >1,000-fold | >1,000-fold | [6] |
| Tranylcypromine (TCP) | Irreversible | ~20.7 µM (IC50) | Non-selective | Non-selective | [7] |
Table 2: Cellular Activity and In Vivo Efficacy
| Inhibitor | Type | Cell Line (Cancer Type) | Cellular Potency (GI50/EC50) | In Vivo Model | Efficacy | Reference |
| Pulrodemstat (CC-90011) | Reversible | Kasumi-1 (AML) | 2 nM (EC50) | SCLC PDX | 78% TGI at 5 mg/kg | [2] |
| Seclidemstat (SP-2577) | Reversible | A673 (Ewing Sarcoma) | ~50 nM (IC50) | Ewing Sarcoma Xenograft | Significant tumor growth inhibition | [8][9] |
| Iadademstat (ORY-1001) | Irreversible | MV4-11 (AML) | Low nM | SCLC Xenograft | Potent anti-tumor activity | [10] |
| Bomedemstat (IMG-7289) | Irreversible | MV4-11 (AML) | Not specified | AML Xenograft | Significant tumor growth inhibition | [5] |
| GSK2879552 | Irreversible | NCI-H1417 (SCLC) | Low nM | SCLC Xenograft | 83% TGI at 1.5 mg/kg | [11] |
Mechanisms of Action and Signaling Pathways
The fundamental difference in how reversible and irreversible inhibitors interact with LSD1 dictates their biological consequences.
LSD1 regulates gene expression through its demethylase activity on histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes and the suppression of oncogenes. Both classes of inhibitors impact key signaling pathways implicated in cancer progression.
Differential Effects on Gene Expression: Studies have shown that both reversible and irreversible inhibitors can reactivate silenced genes. However, the duration and breadth of these changes may differ. Irreversible inhibitors, due to their permanent inactivation of LSD1, may lead to more sustained changes in the transcriptome. In contrast, the effects of reversible inhibitors are more dynamic and dependent on maintaining adequate drug concentrations. Transcriptomic analyses of cells treated with the reversible inhibitor HCI-2509 revealed significant effects on p53, cell cycle, MYCN, and hypoxia pathway gene sets.[12]
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are methodologies for key assays used in the evaluation of LSD1 inhibitors.
LSD1 Enzyme Inhibition Assay (Peroxidase-Coupled Fluorometric Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated H3K4 peptide substrate
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
LSD1 inhibitor (test compound) and control inhibitor (e.g., Tranylcypromine)
-
384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of the microplate.
-
Add the LSD1/CoREST enzyme to all wells except for the no-enzyme control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Prepare a detection mixture containing the H3K4 peptide substrate, Amplex® Red, and HRP in assay buffer.
-
Initiate the enzymatic reaction by adding the detection mixture to all wells.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LSD1 inhibitor (test compound)
-
96-well white, clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in the 96-well plates and incubate overnight.
-
Prepare serial dilutions of the LSD1 inhibitor in cell culture medium.
-
Treat the cells with the diluted inhibitor or vehicle control and incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a typical study to evaluate the anti-tumor efficacy of an LSD1 inhibitor in a mouse model.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Measure tumor volume twice weekly using calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the LSD1 inhibitor at the desired dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for histone marks, immunohistochemistry).
Conclusion and Future Perspectives
Both reversible and irreversible LSD1 inhibitors have demonstrated compelling anti-cancer activity in preclinical and clinical settings. The choice between these two classes of inhibitors for a specific therapeutic application will depend on a careful consideration of their respective properties.
Irreversible inhibitors offer the advantage of prolonged target engagement, which may translate to less frequent dosing and sustained efficacy. However, the potential for off-target effects and the permanent nature of the inhibition warrant careful safety and toxicity assessments.
Reversible inhibitors, with their dynamic and concentration-dependent mechanism, may offer a better safety profile with a lower risk of long-lasting off-target toxicities. The potential for a wider therapeutic window makes them an attractive option, although their pharmacokinetic properties must be optimized to ensure sustained target inhibition.
Ultimately, the selection of a reversible or irreversible LSD1 inhibitor will be guided by the specific cancer type, the desired therapeutic outcome, and the overall risk-benefit profile. As our understanding of the intricate roles of LSD1 in cancer biology continues to grow, so too will the strategic development and application of these promising epigenetic therapies. Further head-to-head clinical trials will be instrumental in definitively establishing the comparative efficacy and safety of these two distinct classes of LSD1 inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oncotarget.com [oncotarget.com]
A Researcher's Guide to Cross-Validating CBB1007 Trihydrochloride with siRNA-Mediated Knockdown
CBB1007 trihydrochloride is a cell-permeable, reversible, and substrate-competitive inhibitor of LSD1 (also known as KDM1A) with an IC50 of 5.27 μM for human LSD1.[1][2][3][4] Its primary mechanism involves blocking the demethylase activity of LSD1, which leads to an increase in the dimethylation of histone H3 at lysine (B10760008) 4 (H3K4me2).[1][4] This epigenetic modification results in the transcriptional activation of specific genes, influencing processes like cell differentiation and proliferation.[1][4]
This guide outlines the experimental workflow, comparative data, and detailed protocols necessary for researchers to perform a robust cross-validation study.
Comparative Data: CBB1007 vs. LSD1 siRNA
To confirm that the phenotypic effects observed with CBB1007 are a direct result of LSD1 inhibition, parallel experiments using siRNA to silence the KDM1A gene should yield concordant results. The following tables summarize expected quantitative outcomes based on literature.
Table 1: Comparison of Effects on LSD1 Activity and Histone Marks
| Parameter | This compound | Anti-KDM1A siRNA | Negative Control | Expected Outcome |
| LSD1/KDM1A Protein Level | No significant change | >80% reduction | No significant change | siRNA specifically reduces protein levels, while CBB1007 inhibits activity without degrading the enzyme. |
| Global H3K4me2 Levels | Significant increase | Significant increase | No significant change | Both methods should prevent H3K4 demethylation, leading to its accumulation. |
| IC50 (LSD1 Activity) | ~5.27 µM[1][2][3] | N/A | N/A | CBB1007 directly inhibits enzymatic function. |
Table 2: Comparison of Downstream Gene Expression and Phenotypic Effects
| Parameter | This compound | Anti-KDM1A siRNA | Negative Control | Expected Outcome |
| PPARγ mRNA Expression | Upregulation[1][4] | Upregulation | No significant change | Both methods should activate adipogenic regulators. |
| C/EBPα mRNA Expression | Upregulation[1][4] | Upregulation | No significant change | Both methods should activate adipogenic regulators. |
| F9 Cell Growth Inhibition | Dose-dependent inhibition[4] | Significant inhibition | No significant change | Inhibition of LSD1 is expected to reduce the proliferation of specific cancer cell lines. |
Experimental Design and Protocols
A robust cross-validation experiment requires careful planning and execution. The logical workflow involves treating parallel cell cultures with the small molecule inhibitor, a specific siRNA, and appropriate controls.
Protocol 1: Cell Treatment with this compound
-
Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO or water. Store at -20°C.
-
Cell Seeding: Seed cells (e.g., F9 murine teratocarcinoma cells) in appropriate culture plates and allow them to adhere overnight.
-
Treatment: The next day, dilute the CBB1007 stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM).[4] Also, prepare a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Remove the old medium from the cells and replace it with the CBB1007-containing or vehicle control medium.
-
Duration: Incubate the cells for the desired time period (e.g., 24-72 hours) before harvesting for downstream analysis.
Protocol 2: siRNA-Mediated Knockdown of LSD1/KDM1A
-
Reagents: Use a validated siRNA sequence targeting the KDM1A gene and a non-targeting (scrambled) negative control siRNA. Use a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Cell Seeding: Seed cells to be 60-80% confluent on the day of transfection.
-
Complex Formation: For each well, dilute the siRNA (e.g., 20-50 nM final concentration) in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium.
-
Incubation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
Assay Timing: After transfection, incubate the cells for 48-72 hours to ensure sufficient knockdown of the target protein before proceeding with analysis.
Protocol 3: Western Blot for LSD1 and H3K4me2
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against LSD1/KDM1A and H3K4me2 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mechanism of Action: The LSD1 Signaling Pathway
LSD1 functions within larger protein complexes (e.g., CoREST) to remove methyl groups from histone H3, primarily at lysine 4 (H3K4me1/2). This action typically leads to transcriptional repression of target genes. By inhibiting LSD1, CBB1007 prevents this demethylation, causing H3K4me2 to accumulate, which is an active chromatin mark associated with gene expression.
References
Safety Operating Guide
Proper Disposal of CBB1007 Trihydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance on the proper disposal procedures for CBB1007 trihydrochloride. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Classification
According to the Safety Data Sheet (SDS) provided by the manufacturer, CBB1007 (hydrochloride) is classified as not a hazardous substance or mixture [1]. This classification significantly influences the disposal protocol. However, it is imperative to handle all laboratory chemicals with a consistent standard of care.
Personal Protective Equipment (PPE)
Before handling this compound, personnel should be equipped with the following standard laboratory PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Spill Response
In the event of a spill, follow these steps:
-
Isolate the Area: Cordon off the affected area to prevent cross-contamination.
-
Absorb the Spill: For solid spills, gently sweep the material into a designated waste container. For liquid spills, use an inert absorbent material to contain and collect the substance.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent pads and cleaning supplies, should be placed in a sealed container for disposal.
Step-by-Step Disposal Procedure
Given the non-hazardous classification of this compound, the disposal process is straightforward. However, always consult and adhere to your institution's specific waste disposal guidelines.
-
Container Preparation: Ensure the waste container is clean, dry, and appropriately labeled as "this compound waste" or "non-hazardous chemical waste."
-
Waste Collection:
-
Solid Waste: Carefully transfer any unwanted solid this compound into the prepared waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container. Do not pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Sealing and Storage: Securely seal the waste container and store it in a designated waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the non-hazardous chemical waste through your institution's established waste management program.
Quantitative Disposal Data
Based on the available Safety Data Sheet, there is no specific quantitative data, such as concentration limits or reportable quantities, for the disposal of this compound due to its non-hazardous classification.
| Parameter | Value | Reference |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Reportable Quantity | Not Applicable | - |
| Concentration Limits for Disposal | Not Applicable | - |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling CBB1007 trihydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling CBB1007 trihydrochloride. The following procedures are designed to ensure safe handling, operation, and disposal of this compound.
While CBB1007 hydrochloride is not classified as a hazardous substance or mixture, standard laboratory safety protocols should be rigorously followed to minimize any potential risks[1]. The toxicological properties of this compound have not been fully investigated[2].
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical when handling this compound to prevent direct contact and inhalation. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Should be worn at all times to protect from splashes. |
| Hand Protection | Protective gloves | Chemical-resistant gloves are recommended. |
| Skin and Body | Impervious clothing, such as a lab coat | Should be worn to prevent skin contact. |
| Respiratory | Suitable respirator | Use in areas with adequate ventilation. A NIOSH (US) or CEN (EU) approved respirator is recommended if ventilation is inadequate or if dust is generated[2]. |
Emergency First Aid Procedures
In the event of exposure, immediate action is crucial. Follow these first aid measures and seek prompt medical attention.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Continue flushing and call a physician[1]. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician[1]. |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation[1]. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician[1]. |
Operational and Disposal Plans
Proper handling and disposal are essential for laboratory safety and environmental protection.
Handling and Storage:
-
Avoid inhalation, and contact with eyes and skin[3].
-
Use in a well-ventilated area.
-
Keep the container tightly sealed in a cool, well-ventilated place.
Spill Management: In case of a spill, follow these steps to contain and clean the area safely.
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.
-
Wear Full PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment, including a respirator, gloves, and protective clothing[3].
-
Contain and Absorb: Cover the spill with an absorbent, inert material such as diatomite or universal binders.
-
Collect and Dispose: Carefully collect the absorbed material and place it into a sealed container for chemical waste disposal.
-
Decontaminate: Clean the spill area and any contaminated equipment with alcohol or another suitable solvent.
-
Dispose of Waste: Dispose of all contaminated materials, including cleaning supplies, as chemical waste in accordance with local regulations.
Disposal:
-
Dispose of this compound and any contaminated materials in a designated chemical waste container.
-
Prevent the product from entering drains, water courses, or the soil[3].
-
Adhere to all local, state, and federal regulations for chemical waste disposal.
Diagram: this compound Spill Response Workflow
Caption: Workflow for safe handling and cleanup of a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
